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  • Product: 3-Chloro-n'-(3-chlorobenzoyl)benzohydrazide
  • CAS: 38192-14-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide (CAS 38192-14-2)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide, a molecule of interest within the broader cl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide, a molecule of interest within the broader class of benzohydrazide derivatives. While specific research on this particular compound is limited, this document extrapolates from established chemical principles and data on analogous structures to present its physicochemical properties, a proposed synthesis protocol, and potential biological activities. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and related compounds.

Introduction

Benzohydrazide and its derivatives are a well-established class of compounds in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, antifungal, and insecticidal properties.[1][2] The core structure, featuring a hydrazide linkage between two benzoyl groups, provides a versatile scaffold for chemical modification. The introduction of halogen substituents, such as chlorine, can significantly influence the electronic and lipophilic properties of the molecule, potentially enhancing its biological efficacy. 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide, with its distinct substitution pattern, represents an intriguing yet underexplored member of this family.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the design of experimental protocols.

PropertyValueSource
CAS Number 38192-14-2[3]
Molecular Formula C₁₄H₁₀Cl₂N₂O₂[4]
Molecular Weight 309.15 g/mol [4]
Appearance Predicted to be a solid at room temperatureInferred from similar compounds
Predicted XlogP 3.6[4]
Predicted Water Solubility LowInferred from XlogP
SMILES C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)C2=CC(=CC=C2)Cl[4]
InChI InChI=1S/C14H10Cl2N2O2/c15-11-5-1-3-9(7-11)13(19)17-18-14(20)10-4-2-6-12(16)8-10/h1-8H,(H,17,19)(H,18,20)[4]

Synthesis

Proposed Synthesis Workflow

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_workup Work-up & Purification Reactant1 3-Chlorobenzohydrazide Reaction Acylation Reaction (Pyridine as base, DCM as solvent) Reactant1->Reaction Reactant2 3-Chlorobenzoyl chloride Reactant2->Reaction Workup Aqueous Wash (e.g., NaHCO₃, brine) Reaction->Workup Reaction Mixture Product 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide Purification Recrystallization (e.g., from Ethanol) Workup->Purification Crude Product Purification->Product Purified Product

Caption: Proposed synthesis workflow for 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide.

Detailed Experimental Protocol

Materials:

  • 3-Chlorobenzohydrazide

  • 3-Chlorobenzoyl chloride[6]

  • Anhydrous Dichloromethane (DCM)

  • Pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chlorobenzohydrazide (1 equivalent) in anhydrous dichloromethane.

  • Add pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-chlorobenzoyl chloride (1 equivalent) in anhydrous dichloromethane to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide.

Analytical Characterization

The identity and purity of the synthesized 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide should be confirmed using standard analytical techniques.

Expected Spectral Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both phenyl rings and the N-H protons of the hydrazide linkage. The integration and splitting patterns will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbons and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum is anticipated to show characteristic absorption bands for the N-H stretching, C=O stretching (amide I), and N-H bending (amide II) of the hydrazide group, as well as C-Cl stretching.

  • Mass Spectrometry (MS): The mass spectrum should exhibit the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Potential Biological Activities and Mechanism of Action

While there is no specific biological data for 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide, the broader class of benzohydrazide and hydrazone derivatives has been reported to exhibit a range of biological activities.

Potential Applications:
  • Antifungal Activity: Many hydrazide derivatives have demonstrated potent antifungal properties.[5] The presence of the chloro substituents may enhance this activity.

  • Antibacterial Activity: Benzohydrazides have been investigated for their antibacterial effects against various bacterial strains.

  • Insecticidal Activity: Certain N'-benzoyl-N-substituted-benzohydrazide derivatives have shown insecticidal activity.[7]

Hypothesized Mechanism of Action

The mechanism of action for the biological activities of benzohydrazides can vary. In fungi and bacteria, they may act by inhibiting essential enzymes or disrupting cell membrane integrity. For insecticidal activity, they might interfere with hormonal regulation or other vital physiological processes in insects. Further research is required to elucidate the specific mechanism of action for 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide.

Safety and Handling

No specific safety data sheet (SDS) is available for 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide. Therefore, it should be handled with the caution appropriate for a novel chemical compound. The safety information for its precursors, 3-chlorobenzoyl chloride and 3-chlorobenzaldehyde, provides guidance on potential hazards.

  • 3-Chlorobenzoyl chloride: This compound is corrosive and causes severe skin burns and eye damage. It may also cause respiratory irritation.[4][8]

  • 3-Chlorobenzaldehyde: This compound is harmful if swallowed and can cause skin and eye irritation.[9][10]

Recommended Safety Precautions:

  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Future Directions

3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide represents a promising but currently understudied molecule. Future research efforts should focus on:

  • Definitive Synthesis and Characterization: A peer-reviewed publication detailing the synthesis and full analytical characterization of the compound is needed to provide a solid foundation for further studies.

  • Biological Screening: The compound should be screened against a panel of fungal and bacterial pathogens, as well as insect pests, to determine its biological activity profile.

  • Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate the underlying mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs would help in understanding the structure-activity relationships and in optimizing the lead compound for enhanced potency and selectivity.

Conclusion

This technical guide has provided a comprehensive overview of 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide based on available data and established chemical principles. While specific experimental data for this compound is lacking, the information presented on its physicochemical properties, a proposed synthesis, potential biological activities, and safety considerations serves as a valuable starting point for researchers interested in exploring this and related benzohydrazide derivatives. Further investigation into this compound is warranted to fully understand its potential in drug discovery and development.

References

Sources

Exploratory

In-Depth Technical Guide: 3-chloro-N'-(3-chlorobenzoyl)benzohydrazide (NSC 88158)

Executive Summary The compound 3-chloro-N'-(3-chlorobenzoyl)benzohydrazide (CAS: 38192-14-2) occupies a unique dual-position in chemical research. In synthetic organic chemistry, it is frequently encountered as a bis-acy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-chloro-N'-(3-chlorobenzoyl)benzohydrazide (CAS: 38192-14-2) occupies a unique dual-position in chemical research. In synthetic organic chemistry, it is frequently encountered as a bis-acylated byproduct during the preparation of mono-aromatic hydrazides. In agrochemical and pharmaceutical development, its symmetrical diacylhydrazine core serves as a foundational pharmacophore for non-steroidal ecdysone receptor (EcR) agonists. This whitepaper systematically deconstructs its nomenclature, mechanistic synthesis, biological relevance, and the self-validating analytical protocols required for its isolation and characterization.

Nomenclature and Physicochemical Identity

The chemical identity of this compound is often obscured by its various synonyms, which arise depending on whether it is being referenced in a synthetic context, a biological screening library, or regulatory documentation. The symmetry of the molecule—two 3-chlorobenzoyl groups bridged by a hydrazine moiety—dictates its physical properties, notably its high crystallinity and low solubility in polar protic solvents.

Table 1: Quantitative Data and Chemical Identifiers
ParameterValueValidation Methodology
IUPAC Name 3-chloro-N'-(3-chlorobenzoyl)benzohydrazideChemical Nomenclature Standard
Primary Synonyms 1,2-bis(3-chlorobenzoyl)hydrazine; NSC 88158; bis(m-chlorobenzo)hydrazideLiterature / NCI Screening Libraries
CAS Registry Number 38192-14-2Database Cross-Reference
PubChem CID 96738
Molecular Formula C14H10Cl2N2O2Elemental Analysis / HRMS
Molecular Weight 309.1 g/mol Mass Spectrometry (ESI+)
Topological Polar Surface Area 58.2 ŲComputational Prediction
XLogP3 (Predicted) ~3.6HPLC Retention Time Correlation

Mechanistic Causality of Synthesis

In laboratory settings, 1,2-bis(3-chlorobenzoyl)hydrazine is synthesized via the nucleophilic acyl substitution of hydrazine hydrate with 3-chlorobenzoyl chloride.

The Causality of Bis-Acylation: When synthesizing the mono-acylated product (3-chlorobenzhydrazide), the primary amine of the newly formed mono-acylhydrazine remains highly nucleophilic. Because the activation energy for the second acylation is sufficiently low, the intermediate rapidly attacks a second equivalent of the highly electrophilic 3-chlorobenzoyl chloride. To intentionally synthesize the bis-acylated target (NSC 88158), a stoichiometric excess of the acyl chloride is utilized under biphasic Schotten-Baumann conditions. The biphasic system is critical: it partitions the generated HCl into the aqueous layer where it is neutralized by a base (e.g., Na2CO3), preventing the protonation of the hydrazine core which would otherwise render it non-nucleophilic.

ReactionPathway A Hydrazine Hydrate (N2H4·H2O) C Mono-acylation Intermediate (3-Chlorobenzhydrazide) A->C Nucleophilic Attack (- HCl) B 3-Chlorobenzoyl Chloride (C7H4Cl2O) B->C Nucleophilic Attack (- HCl) E Bis-acylation Product 1,2-bis(3-chlorobenzoyl)hydrazine C->E Competing Reaction D Second Equivalent of 3-Chlorobenzoyl Chloride D->E Nucleophilic Attack (- HCl)

Caption: Logical workflow of the bis-acylation reaction forming 1,2-bis(3-chlorobenzoyl)hydrazine.

Protocol: Synthesis and Isolation Workflow

This protocol is designed as a self-validating system to ensure the separation of the bis-acylated target from mono-acylated impurities.

  • Reaction Setup: Dissolve 1.0 equivalent of hydrazine hydrate in a biphasic mixture of dichloromethane (DCM) and 10% aqueous Na2CO3.

  • Controlled Addition: Cool the system to 0°C. Add 2.1 equivalents of 3-chlorobenzoyl chloride dropwise. Causality: Low temperatures control the exothermic reaction and minimize the hydrolysis of the acyl chloride to 3-chlorobenzoic acid.

  • Precipitation: As the reaction progresses, the symmetrical 1,2-bis(3-chlorobenzoyl)hydrazine will precipitate out of the DCM layer due to its high crystallinity and lower solubility compared to the mono-acylated form.

  • Filtration & Washing: Filter the crude solid. Wash sequentially with cold water (to remove inorganic salts) and cold DCM (to remove unreacted starting materials).

  • Self-Validating Recrystallization: Recrystallize the crude solid from boiling ethanol. Validation Check: The mono-acylhydrazine impurity is highly soluble in room-temperature ethanol, whereas the bis-acylhydrazine is only soluble at reflux. Upon slow cooling, pure NSC 88158 crystallizes as fine needles. Validate via Thin-Layer Chromatography (TLC); the bis-product will exhibit a higher Rf value in a non-polar solvent system (e.g., Hexane/EtOAc) because it lacks the primary amine capable of strong hydrogen bonding to the silica stationary phase.

Biological Significance: The Diacylhydrazine Pharmacophore

While 1,2-bis(3-chlorobenzoyl)hydrazine is a relatively simple molecule, its structural scaffold is the backbone of a highly successful class of agrochemicals and gene-switch modulators. Diacylhydrazines act as non-steroidal agonists of the Ecdysone Receptor (EcR) .

Mechanistic Insight: The bis-aromatic rings connected by the hydrazine bridge allow the molecule to mimic the spatial conformation of 20-hydroxyecdysone (the natural insect molting hormone). When the ligand binds to the ligand-binding domain (LBD) of the EcR/Ultraspiracle (USP) heterodimer, it induces a conformational shift. This shift triggers the premature transcription of molting genes, leading to a lethal, incomplete molt in target insect species. Understanding the binding kinetics of baseline structural analogs like NSC 88158 provides critical SAR (Structure-Activity Relationship) data for developing next-generation, resistance-breaking EcR agonists.

EcRPathway Ligand Diacylhydrazine Ligand (e.g., NSC 88158) Receptor Ecdysone Receptor (EcR) + USP Heterodimer Ligand->Receptor Binding to LBD Complex Ligand-Receptor Complex (Active Conformation) Receptor->Complex Conformational Shift DNA Ecdysone Response Elements (EcRE) on Target DNA Complex->DNA Nuclear Translocation Gene Transcription of Molting Genes DNA->Gene Gene Activation Effect Premature Lethal Molting (Insecticidal Effect) Gene->Effect Phenotypic Outcome

Caption: Ecdysone Receptor (EcR) signaling pathway activated by the diacylhydrazine pharmacophore.

Orthogonal Analytical Validation System

To unequivocally confirm the identity and purity of 3-chloro-N'-(3-chlorobenzoyl)benzohydrazide, a multi-modal analytical approach is required. This protocol is designed to be self-validating, ensuring that no asymmetric mono-acylated impurities remain.

Protocol: Analytical Characterization
  • High-Resolution Mass Spectrometry (HRMS-ESI+):

    • Action: Analyze the sample in positive electrospray ionization mode.

    • Causality & Validation: Identify the [M+H]+ molecular ion at m/z 309.0. Crucially, validate the presence of the two chlorine atoms by examining the isotopic distribution. The M, M+2, and M+4 peaks must exhibit a strict 9:6:1 intensity ratio , which is the mathematical signature of a Cl₂ isotopic cluster.

  • ¹³C-NMR Spectroscopy (100 MHz, DMSO-d6):

    • Action: Acquire a carbon-13 spectrum.

    • Causality & Validation: Due to the strict

      
       symmetry of the bis-acylated compound, the 14 carbon atoms will resolve into exactly 7 distinct signals  (1 carbonyl carbon, 6 aromatic carbons). If more than 7 signals are observed, the symmetry is broken, indicating contamination by the mono-acylhydrazine or a structural isomer.
      
  • Melting Point Analysis:

    • Action: Record the melting point using a calibrated capillary apparatus.

    • Causality & Validation: Symmetrical diacylhydrazines form highly ordered, strongly hydrogen-bonded crystal lattices. A sharp, high melting point validates absolute purity, whereas a broad melting depression indicates disruption of the crystal lattice by impurities.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 96738, 3-chloro-N'-(3-chlorobenzoyl)benzohydrazide". PubChem Database. Available at:[Link]

Foundational

Comprehensive Characterization of C₁₄H₁₀Cl₂N₂O₂: Molecular Weight, Isotopic Signatures, and Structural Validation

Executive Summary The chemical formula C₁₄H₁₀Cl₂N₂O₂ represents a significant stoichiometric scaffold in medicinal chemistry and agrochemical development.[1] While most prominently associated with the benzoylphenylurea c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chemical formula C₁₄H₁₀Cl₂N₂O₂ represents a significant stoichiometric scaffold in medicinal chemistry and agrochemical development.[1] While most prominently associated with the benzoylphenylurea class of insect growth regulators (specifically Chlorbenzuron ), this elemental composition also corresponds to numerous benzoxazole and hydrazide derivatives currently under investigation for antimicrobial and anticancer properties.

Precise characterization of this formula requires more than a simple summation of atomic weights. Due to the presence of two chlorine atoms, the molecule exhibits a distinct isotopic signature critical for mass spectrometric (MS) identification. This guide provides a definitive technical analysis of the molecular weight, isotopic distribution, and structural differentiation strategies for C₁₄H₁₀Cl₂N₂O₂, designed to support GLP-compliant analytical workflows.

Part 1: Quantitative Molecular Weight Analysis

In drug development, the distinction between Average Molecular Weight (for molarity calculations and stoichiometry) and Monoisotopic Mass (for high-resolution MS identification) is non-negotiable.[1] The presence of Chlorine (


 and 

) introduces significant deviation between these two values.[1]
Fundamental Mass Calculations

The following calculations utilize the latest IUPAC Standard Atomic Weights.

ElementCountStandard Atomic Weight (Average)Monoisotopic Mass (

)
Carbon 1412.01112.00000
Hydrogen 101.0081.00783
Chlorine 235.45034.96885
Nitrogen 214.00714.00307
Oxygen 215.99915.99491
Definitive Weight Values
  • Average Molecular Weight (Mw): 309.15 g/mol [1]

    • Usage: Preparation of stock solutions, dose calculations, and yield determination.

  • Monoisotopic Mass (

    
    ): 308.012  g/mol  [1]
    
    • Usage: HRMS (High-Resolution Mass Spectrometry) target identification.[1]

    • Note: In Low-Res MS (e.g., single quad), the "Nominal Mass" is 308 Da.

Critical Insight: The difference of ~1.14 Da between the average and monoisotopic mass is primarily driven by the heavy


 isotope, which makes up ~24.2% of natural chlorine. Using the average weight for MS target setting will result in a mass error of >3000 ppm, leading to false negatives in screening.

Part 2: Mass Spectrometry & Isotopic Distribution

The defining analytical feature of C₁₄H₁₀Cl₂N₂O₂ is its isotopic fine structure. The presence of two chlorine atoms creates a characteristic "triplet" pattern in the mass spectrum, often referred to as the 9:6:1 pattern (mathematically approximating the expansion of


).
The "Cl₂ Signature"

When analyzing this compound via LC-MS, the molecular ion cluster will not appear as a single peak.[1] It distributes across three primary channels:[2]

  • 
     (308.01):  Contains two 
    
    
    
    atoms.[1] (Relative Abundance: 100%)
  • 
     (310.01):  Contains one 
    
    
    
    and one
    
    
    .[1] (Relative Abundance: ~64%)[1]
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (312.01):  Contains two 
    
    
    
    atoms.[1] (Relative Abundance: ~10%)[1]
Visualization: MS Isotope Logic[1]

The following diagram illustrates the probability logic generating this spectral signature, essential for automated peak picking algorithms.

IsotopePattern Start C14H10Cl2N2O2 Sample Cl35_35 Isotopologue A (M) [35Cl + 35Cl] Mass: 308.01 Prob: 57.3% Start->Cl35_35 Probability (0.758)^2 Cl35_37 Isotopologue B (M+2) [35Cl + 37Cl] Mass: 310.01 Prob: 36.7% Start->Cl35_37 Probability 2 * (0.758 * 0.242) Cl37_37 Isotopologue C (M+4) [37Cl + 37Cl] Mass: 312.01 Prob: 5.9% Start->Cl37_37 Probability (0.242)^2 Spectrum Observed MS Spectrum Characteristic 100 : 64 : 10 Ratio Cl35_35->Spectrum Cl35_37->Spectrum Cl37_37->Spectrum

Figure 1: Isotopic probability distribution for a dichloro-substituted molecule.[1] The specific ratio of M, M+2, and M+4 peaks serves as a fingerprint for validation.

Part 3: Structural Isomerism & Chemical Space

While the molecular weight confirms the formula, it does not confirm the structure. In a drug discovery context, C₁₄H₁₀Cl₂N₂O₂ typically maps to one of two major structural classes.

Primary Candidate: Chlorbenzuron
  • CAS: 57160-47-1[1]

  • Class: Benzoylphenylurea[1][3]

  • Mechanism: Chitin synthesis inhibitor (insecticide).[1][3]

  • Structure: A urea bridge connecting a 2-chlorobenzoyl group and a 4-chlorophenyl group.[1]

  • Key NMR Feature: Distinct amide/urea protons (

    
    ) appearing downfield (9-11 ppm).[1]
    
Secondary Candidates: Medicinal Scaffolds
  • Benzoxazole Derivatives: Often synthesized as antimicrobial agents.[1][4]

  • Hydrazones: E.g., (E)-N'-(dichlorobenzylidene)-benzohydrazide derivatives.[1]

  • Key Differentiation: These lack the urea bridge and will show different fragmentation patterns in MS/MS (e.g., loss of CO vs. loss of isocyanate).

Structural Differentiation Workflow

Differentiation Formula Unknown Sample C14H10Cl2N2O2 (MW 309.15) Step1 1H NMR Analysis Formula->Step1 Urea Urea Protons Detected (2H, broad singlets, >9ppm) Step1->Urea NoUrea No Urea Protons (Aromatic/Imine signals only) Step1->NoUrea Result1 Candidate: Chlorbenzuron Type Urea->Result1 Result2 Candidate: Benzoxazole/Hydrazone NoUrea->Result2 Step2 MS/MS Fragmentation (Precursor 308.01) Result1->Step2 Result2->Step2 Frag1 Loss of Isocyanate (-153 Da) Step2->Frag1 Urea Cleavage Frag2 Loss of CO / N2 Step2->Frag2 Ring Cleavage

Figure 2: Analytical decision tree for distinguishing the primary pesticide scaffold from other medicinal chemistry isomers.

Part 4: Standard Operating Protocol (SOP) for Verification

Objective: To validate the identity of a C₁₄H₁₀Cl₂N₂O₂ lot for use in biological assays.

Sample Preparation[5]
  • Solvent: Dissolve 1 mg of compound in 1 mL of DMSO-d6 (for NMR) or Acetonitrile (for LC-MS).

  • Concentration: Target 10 µM for MS injection to avoid detector saturation (which distorts isotope ratios).

LC-MS Method Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode (M+H)+ or ESI Negative Mode (M-H)- depending on the acidity of the amide protons.[1] Note: Chlorbenzuron ionizes well in Negative mode due to the acidic urea protons.

Acceptance Criteria
  • Retention Time: Must match reference standard ± 0.1 min.

  • Mass Accuracy: Monoisotopic peak (308.[1]01) must be within ± 5 ppm (High Res) or ± 0.4 Da (Low Res).[1]

  • Isotope Ratio: The M+2 peak must be 60-70% of the M peak height.[1] Significant deviation indicates co-eluting impurities or incorrect halogen count.[1]

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2022).[1][5] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[1][5][6] [Link][1]

  • PubChem Database. (2023).[1] Compound Summary: Chlorbenzuron (CID 62965).[1] National Center for Biotechnology Information.[1] [Link]

  • National Institute of Standards and Technology (NIST). (2023).[1] Atomic Weights and Isotopic Compositions for All Elements. NIST Physical Measurement Laboratory.[1] [Link]

Sources

Exploratory

In-Depth Technical Guide: Substituted Dibenzoylhydrazine Research Applications

Executive Summary Substituted dibenzoylhydrazines (DBHs) represent a privileged scaffold in both agrochemical and biomedical research. Originally developed as non-steroidal ecdysone agonists (NSEAs) for selective insect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted dibenzoylhydrazines (DBHs) represent a privileged scaffold in both agrochemical and biomedical research. Originally developed as non-steroidal ecdysone agonists (NSEAs) for selective insect control, these compounds have transcended their agricultural roots to become critical tools in functional genomics and gene therapy. Their unique ability to bind the ecdysone receptor (EcR) with high affinity—while remaining inert to mammalian nuclear receptors—enables the creation of orthogonal "gene switches" (e.g., RheoSwitch®) that allow precise, temporal control of transgene expression in mammalian hosts.

This guide provides a technical deep-dive into the chemistry, synthesis, biological mechanisms, and emerging applications of substituted DBHs. It is designed for researchers requiring actionable protocols and mechanistic insights to leverage this scaffold in drug discovery and genetic engineering.

Part 1: Chemical Architecture & Structure-Activity Relationships (SAR)

The core structure of DBHs consists of two benzoyl moieties linked by a hydrazine bridge. The biological activity is strictly governed by the substitution pattern on the nitrogen atoms and the phenyl rings.

The Pharmacophore

The defining feature of bioactive DBHs (such as tebufenozide and methoxyfenozide) is the N-tert-butyl substituent .

  • Steric Necessity: Crystallographic studies reveal that the tert-butyl group fits into a specific hydrophobic pocket of the EcR ligand-binding domain (LBD). This pocket is distinct from the binding mode of the natural steroid ligand, 20-hydroxyecdysone (20E).

  • Selectivity: The bulky tert-butyl group prevents binding to mammalian steroid receptors, granting these compounds an exceptional safety profile (LD50 > 5000 mg/kg in rodents).

SAR Rules
RegionOptimal SubstitutionEffect on Activity
N-Substituent tert-ButylCritical for high affinity binding to EcR. Removal abolishes activity.
Hydrazine Bridge Unsubstituted (-NH-N(tBu)-)The secondary amine hydrogen is essential for hydrogen bonding within the receptor pocket.
Phenyl Ring A 3,5-Dimethyl or 3-methoxy-2-methylEnhances lipophilicity and metabolic stability.
Phenyl Ring B 4-Ethyl or 4-ChloroModulates electronic properties and receptor fit.

Part 2: Synthesis Protocols

Standard Synthesis: Schotten-Baumann Condensation

The most robust method for synthesizing the parent 1,2-dibenzoylhydrazine and its derivatives involves the reaction of benzoyl chlorides with hydrazine in the presence of a base.

Protocol: Synthesis of 1-tert-butyl-1,2-dibenzoylhydrazine
  • Reagents: tert-Butylhydrazine hydrochloride, Benzoyl chloride (substituted), Sodium hydroxide (NaOH), Dichloromethane (DCM).

  • Step-by-Step Methodology:

    • Preparation of Hydrazine Base: Dissolve tert-butylhydrazine hydrochloride (10 mmol) in 20 mL of 10% NaOH solution. Extract the free base into DCM (3 x 15 mL). Dry organic layer over MgSO₄.

    • Acylation 1 (Formation of Intermediate): Cool the DCM solution to 0°C. Add the first substituted benzoyl chloride (10 mmol) dropwise with triethylamine (11 mmol) as a scavenger. Stir for 2 hours at RT.

    • Acylation 2 (Final Product): Add the second substituted benzoyl chloride (10 mmol) and additional base (triethylamine or pyridine). Reflux for 4-6 hours.

    • Work-up: Wash the reaction mixture with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine.

    • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (Hexane:EtOAc gradient).

Visualization: Synthesis Workflow

SynthesisWorkflow Start tert-Butylhydrazine HCl Base NaOH / DCM Extraction Start->Base Neutralization Inter Mono-benzoyl Intermediate Base->Inter + Reagent1 Product 1-tert-butyl-1,2- dibenzoylhydrazine Inter->Product + Reagent2 Reagent1 Benzoyl Chloride 1 (0°C) Reagent2 Benzoyl Chloride 2 (Reflux)

Caption: Step-wise synthesis of asymmetric dibenzoylhydrazines via sequential acylation.

Part 3: Biomedical Applications (Gene Switch Systems)

The most sophisticated application of DBHs outside of agriculture is in inducible gene expression systems . Because mammalian cells lack the Ecdysone Receptor, DBHs act as "orthogonal" ligands—they can trigger a specific genetic switch without affecting endogenous mammalian physiology.

The RheoSwitch® Therapeutic System (RTS)

This system utilizes a modified EcR and a synthetic DBH ligand (Veledimex) to control therapeutic genes (e.g., IL-12 for glioblastoma treatment).

  • Mechanism:

    • Constitutive Expression: The cell expresses a fusion protein (VgEcR) containing the EcR ligand-binding domain and a mammalian transcription activation domain (e.g., VP16).

    • Heterodimerization: VgEcR forms a heterodimer with the Retinoid X Receptor (RXR).[1][2][3][4]

    • Ligand Activation: The DBH ligand (Veledimex) binds to the VgEcR-RXR complex.

    • Transcription: The activated complex binds to a specific response element (EcRE) on the DNA, driving the expression of the gene of interest.

Protocol: Inducing Gene Expression in HEK293 Cells
  • Materials: HEK293 cells transfected with RTS plasmid (EcR-RXR), Veledimex (or Tebufenozide), Luciferase reporter kit.

  • Method:

    • Seeding: Plate cells at

      
       cells/well in 24-well plates.
      
    • Transfection: Transfect with 0.5 µg RTS plasmid DNA using Lipofectamine 3000. Incubate 24h.

    • Induction: Replace media with fresh media containing Veledimex at varying concentrations (0, 1, 10, 100, 1000 nM). DMSO concentration must be <0.1%.

    • Incubation: Incubate for 24-48 hours.

    • Assay: Lyse cells and measure Luciferase activity.

  • Validation: A functional switch should show >100-fold induction over background (0 nM ligand).

Visualization: Gene Switch Mechanism

GeneSwitch Ligand Ligand (Veledimex/DBH) Receptor VgEcR / RXR Heterodimer Ligand->Receptor Binding Promoter Inducible Promoter (EcRE) Receptor->Promoter Activation Gene Therapeutic Gene (e.g., IL-12) Promoter->Gene Drives mRNA mRNA Synthesis Gene->mRNA Transcription

Caption: Mechanism of the DBH-driven gene switch. Ligand binding triggers promoter activation.[5]

Part 4: Environmental Fate & Toxicology

For researchers working with these compounds in field trials or environmental impact studies, understanding their stability is crucial.

Degradation Kinetics
  • Soil Half-life (DT50):

    • Tebufenozide: ~60–100 days (Aerobic soil).

    • Methoxyfenozide: ~300 days (Highly persistent).

  • Water Solubility:

    • Generally low (< 5 mg/L), limiting runoff but increasing sediment binding.

Non-Target Toxicity
  • Mammals: Practically non-toxic (Acute oral LD50 > 5000 mg/kg).

  • Aquatic Invertebrates: High toxicity to crustaceans (e.g., Daphnia magna) due to conservation of the EcR across arthropods. Caution: Runoff prevention is critical in field designs.

Part 5: Emerging Therapeutic Potentials

Beyond gene switches, recent medicinal chemistry explores the DBH scaffold for direct therapeutic effects:

  • HIV-1 Integrase Inhibition: The hydrazide motif can chelate Mg²⁺ ions in the integrase active site, blocking viral replication.

  • Urease Inhibition: DBH derivatives show potential in treating H. pylori infections by inhibiting bacterial urease.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Initial Synthesis of 1,2-Dibenzoylhydrazine. Retrieved from 6

  • Saez, E., et al. (2000). Identification of ligands and coligands for the ecdysone-regulated gene switch. PNAS.[3] Retrieved from 3

  • Barrett, J. A., et al. (2018). Regulated intratumoral expression of IL-12 using a RheoSwitch Therapeutic System® (RTS®) gene switch.[7][8] Nature Gene Therapy. Retrieved from 7

  • Health Canada. (2021). Tebufenozide and Its Associated End-use Products: Re-evaluation Decision. Retrieved from

  • University of Catania. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. Retrieved from 9

Sources

Foundational

An In-depth Technical Guide to 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide: Synthesis, Characterization, and Therapeutic Potential

Abstract This technical guide provides a comprehensive overview of 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide, a molecule of significant interest within the domain of medicinal chemistry and drug development. The docume...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide, a molecule of significant interest within the domain of medicinal chemistry and drug development. The document delineates the fundamental chemical informatics of the compound, including its canonical SMILES representation, and offers a detailed exposition of its physicochemical properties. A robust, step-by-step synthetic protocol is presented, grounded in established chemical principles for hydrazide formation. Furthermore, this guide elaborates on the critical analytical techniques for structural elucidation and purity assessment. The potential therapeutic applications of this and related benzohydrazide derivatives are explored, with a focus on their documented biological activities. This paper is intended to be a valuable resource for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction: The Significance of Benzohydrazide Scaffolds in Drug Discovery

The benzohydrazide moiety is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] These compounds and their derivatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][3] The structural motif, characterized by a carbonyl group attached to a hydrazine linker, allows for diverse chemical modifications, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic profiles. The incorporation of halogen atoms, such as chlorine, into the aromatic rings can significantly influence the compound's lipophilicity, metabolic stability, and target-binding affinity, making 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide a compound of considerable interest for further investigation.[4]

Molecular Identification and Physicochemical Properties

A precise understanding of the molecular structure and properties of a compound is fundamental to its study and application.

SMILES String and Molecular Formula

The canonical Simplified Molecular Input Line Entry System (SMILES) string for 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide provides a linear text-based representation of its two-dimensional chemical structure.

  • SMILES: C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)C2=CC(=CC=C2)Cl[5]

  • Molecular Formula: C₁₄H₁₀Cl₂N₂O₂[5]

  • InChI Key: SHOGETHEQFLESV-UHFFFAOYSA-N[5]

Physicochemical Data

The predicted and experimentally determined physicochemical properties of 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide are summarized in the table below. These parameters are crucial for predicting its behavior in biological systems and for designing appropriate experimental conditions.

PropertyValueSource(s)
Molecular Weight309.15 g/mol [5]
XlogP (Predicted)3.6[5]
Monoisotopic Mass308.01193 Da[5]
AppearanceExpected to be a solid[6]
PurityTypically ≥98% for research purposes[7]

Synthesis of 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide: A Step-by-Step Protocol

The synthesis of 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide can be achieved through the condensation reaction between 3-chlorobenzohydrazide and 3-chlorobenzoyl chloride. This method is a common and effective way to form the N-acyl hydrazone linkage.

Rationale for Synthetic Approach

The chosen synthetic route is based on the nucleophilic acyl substitution reaction. The lone pair of electrons on the terminal nitrogen of 3-chlorobenzohydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable benzohydrazide product. The use of a base, such as pyridine or triethylamine, is often employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol

Materials:

  • 3-Chlorobenzohydrazide[7]

  • 3-Chlorobenzoyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 3-chlorobenzohydrazide in anhydrous DCM.

  • Addition of Base: Add 1.1 equivalents of pyridine or triethylamine to the solution and stir for 10 minutes at room temperature.

  • Addition of Acylating Agent: Slowly add a solution of 1.05 equivalents of 3-chlorobenzoyl chloride in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes. Maintain the temperature at 0 °C using an ice bath to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps 3-Chlorobenzohydrazide 3-Chlorobenzohydrazide Dissolution Dissolve in Anhydrous DCM 3-Chlorobenzohydrazide->Dissolution 3-Chlorobenzoyl_chloride 3-Chlorobenzoyl_chloride Acylation Add 3-Chlorobenzoyl chloride (0°C to RT) 3-Chlorobenzoyl_chloride->Acylation Base_Addition Add Pyridine/ Triethylamine Dissolution->Base_Addition Base_Addition->Acylation Workup Aqueous Work-up (NaHCO3, Brine) Acylation->Workup Purification Recrystallization Workup->Purification Final_Product 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide Purification->Final_Product

Caption: Synthetic workflow for 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide.

Structural Characterization

The identity and purity of the synthesized 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide must be confirmed using a suite of analytical techniques.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Expected to show characteristic peaks for N-H stretching (around 3200-3300 cm⁻¹), C=O stretching (around 1650-1680 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Aromatic protons will appear as multiplets in the range of δ 7.0-8.0 ppm. The N-H protons will appear as singlets, with their chemical shifts being concentration and solvent dependent.[1]

    • ¹³C NMR: Aromatic carbons will resonate in the region of δ 120-140 ppm, while the carbonyl carbons will appear further downfield (δ 160-170 ppm).[8]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for the two chlorine atoms.[9]

Potential Applications in Drug Development

Benzohydrazide derivatives are a promising class of compounds with a wide range of biological activities, making them attractive candidates for drug development.

Antimicrobial Activity

Numerous studies have reported the significant antibacterial and antifungal activities of benzohydrazide derivatives.[10] The presence of the azomethine group in related Schiff bases derived from benzohydrazides is often associated with their antimicrobial efficacy.[1] The mechanism of action is thought to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Anticancer Potential

Certain benzohydrazide derivatives have exhibited cytotoxic activity against various cancer cell lines.[3] Their mode of action can be multifaceted, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression. The chloro-substituents on the phenyl rings can enhance the lipophilicity of the molecule, potentially facilitating its transport across cell membranes and interaction with intracellular targets.

Visualization of a Relevant Signaling Pathway

While the specific molecular target of 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide is yet to be fully elucidated, many small molecule kinase inhibitors, which can be synthesized from chloro-aromatic precursors, target pathways like the p38 MAPK pathway, which is implicated in inflammation and cellular stress responses.[11]

MAPK_Pathway Extracellular_Stimuli Stress / Cytokines Receptor Receptor Extracellular_Stimuli->Receptor MAPKKK MAPKKK (e.g., ASK1, TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Activates Cellular_Response Inflammation Apoptosis Cell Cycle Arrest Transcription_Factors->Cellular_Response Leads to Inhibitor Potential Inhibition by Benzohydrazide Derivative Inhibitor->p38_MAPK

Caption: Simplified p38 MAPK signaling cascade, a potential target for therapeutic intervention.

Conclusion

3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide represents a synthetically accessible molecule with a chemical scaffold known for its diverse biological activities. This guide has provided a detailed framework for its synthesis, characterization, and potential exploration in drug discovery programs. Further investigation into its specific molecular targets and mechanisms of action is warranted to fully realize its therapeutic potential. The protocols and information presented herein serve as a foundational resource for researchers dedicated to advancing the field of medicinal chemistry.

References

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives - Der Pharma Chemica. [Link]

  • Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities - Academia.edu. [Link]

  • Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil - AIP Publishing. [Link]

  • Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - RSC Publishing. [Link]

  • (PDF) Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil - ResearchGate. [Link]

  • 3-chloro-n'-(3-chlorobenzoyl)benzohydrazide (C14H10Cl2N2O2) - PubChemLite. [Link]

  • 3-Chlorobenzohydrazide - PMC. [Link]

  • 3-Chloro-N′-(2-chlorobenzylidene)benzohydrazide - PMC. [Link]

  • 3-chloro-N-(3-chlorobenzoyl)benzohydrazide - Chemlyte Solutions - LookChem. [Link]

  • Synthesis and bioactivity of benzohydrazide derivatives - Biointerface Research in Applied Chemistry. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. [Link]

Sources

Exploratory

Technical Profile: 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide

Executive Summary 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide (CID 96738) represents a fundamental structural scaffold within the diacylhydrazine class of compounds. Historically significant in the development of Insect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide (CID 96738) represents a fundamental structural scaffold within the diacylhydrazine class of compounds. Historically significant in the development of Insect Growth Regulators (IGRs) , this symmetric molecule serves as a critical chemical probe for understanding non-steroidal ecdysone receptor (EcR) agonism.

Unlike first-generation insecticides that rely on neurotoxicity, diacylhydrazines function by mimicking the insect molting hormone, 20-hydroxyecdysone (20E) . CID 96738 provides the essential "O-N-N-O" pharmacophore required for receptor binding and metal chelation. This guide outlines the physicochemical profile, synthesis logic, and biological mechanisms of this compound, designed for researchers in agrochemical discovery and coordination chemistry.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The symmetry of CID 96738 confers high crystallinity and thermal stability. Its lipophilicity (LogP ~3.6) suggests good membrane permeability, a prerequisite for intracellular receptor targeting.

Table 1: Physicochemical Specifications
PropertyValue / Description
IUPAC Name 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide
Common Synonyms 1,2-Bis(3-chlorobenzoyl)hydrazine; m-Chlorobenzoic acid 2-(3-chlorobenzoyl)hydrazide
Molecular Formula C₁₄H₁₀Cl₂N₂O₂
Molecular Weight 309.15 g/mol
CAS Number 1673-47-8 (Generic for isomer class, verify specific batch)
LogP (Predicted) 3.6 ± 0.4
H-Bond Donors 2 (Amide -NH-)
H-Bond Acceptors 2 (Carbonyl -C=O)
Physical State White to off-white crystalline solid
Solubility Low in water; Soluble in DMSO, DMF, hot Ethanol

Synthesis Strategy: Symmetric Acylation

The Logic of Synthesis

The most robust route to CID 96738 is the double N-acylation of hydrazine . While mono-acylation is possible using controlled stoichiometry, the symmetric nature of CID 96738 allows for a "one-pot" approach using an excess of the electrophile (3-chlorobenzoyl chloride) relative to the nucleophile (hydrazine hydrate).

Critical Control Point: The reaction is exothermic. Temperature control is vital to prevent the formation of cyclized by-products (e.g., 1,3,4-oxadiazoles) via dehydration of the hydrazine linkage.

Experimental Protocol

Reagents:

  • Hydrazine hydrate (N₂H₄[1]·H₂O), 80% or 100%

  • 3-Chlorobenzoyl chloride (1.0 M in DCM or neat)

  • Triethylamine (Et₃N) or Pyridine (Base scavenger)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with Hydrazine hydrate (10 mmol, 0.50 g) and Et₃N (22 mmol, 3.0 mL) in anhydrous DCM (50 mL). Cool to 0°C under N₂ atmosphere.

  • Addition: Dropwise add 3-Chlorobenzoyl chloride (20.5 mmol, 3.59 g) diluted in DCM (10 mL) over 30 minutes. Note: Slight excess ensures complete bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. A heavy white precipitate (the product) typically forms.

  • Work-up:

    • Filter the solid precipitate.

    • Wash the cake sequentially with dilute HCl (0.1 M, to remove amine salts), saturated NaHCO₃ (to remove unreacted acid), and cold water.

    • Wash finally with cold diethyl ether to remove organic impurities.

  • Purification: Recrystallize from hot Ethanol or DMF/Water mixture.

  • Drying: Vacuum dry at 60°C for 12 hours.

Visualization: Synthesis Workflow

Synthesis Start Hydrazine Hydrate (Nucleophile) Intermediate Mono-acyl Hydrazide (Transient) Start->Intermediate Step 1: 0°C, DCM Reagent 3-Chlorobenzoyl Chloride (Electrophile, 2.1 eq) Reagent->Intermediate Product CID 96738 (Bis-acyl Hydrazine) Reagent->Product Intermediate->Product Step 2: RT, 4h Byproduct HCl Salt (Scavenged by Et3N) Product->Byproduct Elimination

Caption: Stoichiometric conversion of hydrazine to symmetric bis-benzohydrazide via nucleophilic acyl substitution.

Mechanism of Action & Applications

Agrochemical: Ecdysone Receptor (EcR) Agonism

CID 96738 acts as a Non-steroidal Ecdysone Agonist . In insects, molting is regulated by the steroid hormone 20-hydroxyecdysone (20E).

  • Mechanism: The diacylhydrazine motif mimics the steroid structure in 3D space, binding to the ligand-binding domain (LBD) of the Ecdysone Receptor (EcR).

  • Result: This induces a conformational change that promotes dimerization with the Ultraspiracle protein (USP). The EcR/USP complex binds to Ecdysone Response Elements (EcRE) on DNA, triggering premature and lethal molting.

  • Significance: While less potent than tebufenozide (which adds a t-butyl group for better pocket filling), CID 96738 is the structural parent, useful for defining the baseline activity of the symmetric scaffold.

Coordination Chemistry: Metal Chelation

The O=C-NH-NH-C=O core is a bidentate ligand.

  • Tautomerism: In solution, it exists in equilibrium between the keto (amide) and enol (imidic acid) forms.

  • Chelation: Upon deprotonation, it coordinates transition metals (Cu²⁺, Ni²⁺, Zn²⁺) through the enolic oxygens and hydrazinic nitrogens, forming stable 5-membered chelate rings. This property is often exploited to synthesize metallo-pharmaceuticals with enhanced antimicrobial activity.

Visualization: EcR Signaling Pathway

EcR_Pathway Ligand CID 96738 (Mimic of 20E) Receptor EcR (Ecdysone Receptor) Ligand Binding Domain Ligand->Receptor Binds with Kd ~nM Complex Active Heterodimer (Ligand-EcR-USP) Receptor->Complex Dimerization Partner USP (Ultraspiracle Protein) Partner->Complex DNA EcRE (Response Element) Promoter Region Complex->DNA Translocation to Nucleus Outcome Lethal Molting (Premature Ecdysis) DNA->Outcome Gene Transcription

Caption: Activation of the insect molting cascade by diacylhydrazine ligands mimicking the natural steroid hormone.[2][3]

Characterization & Quality Control

To validate the synthesis of CID 96738, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: DMSO-d₆ (Required due to solubility).

  • Amide Protons: Two distinct singlets or one broad singlet (if symmetric environment is perfectly maintained) at δ 10.5–10.8 ppm . The disappearance of the NH₂ signal from the starting hydrazide is the key indicator of reaction completion.

  • Aromatic Region: Multiplets in the δ 7.4–8.0 ppm range corresponding to the 3-chlorophenyl ring protons.

Infrared Spectroscopy (FT-IR)
  • Amide I (C=O): Strong band at 1640–1660 cm⁻¹ .

  • Amide II (N-H): Bending vibration at 1520–1550 cm⁻¹ .

  • N-H Stretch: Sharp band at 3200–3300 cm⁻¹ .

  • C-Cl Stretch: Characteristic bands at 700–750 cm⁻¹ .

Safety & Handling (SDS Highlights)

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Specific Risk: Hydrazine derivatives can be toxic if inhaled or ingested. Although the bis-acylated form is more stable and less volatile than hydrazine hydrate, it should be handled in a fume hood.

  • Disposal: Do not release into drains. Incineration with afterburner and scrubber is the preferred method for nitrogen-containing organics.

References

  • PubChem. (n.d.).[4][5] 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide (CID 96738). National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Wing, K. D. (1988). RH 5849, a nonsteroidal ecdysone agonist: Effects on a Drosophila cell line. Science, 241(4864), 467-469. (Foundational paper on diacylhydrazine mechanism). [Link]

  • Nakagawa, Y., et al. (2005). Quantitative structure-activity studies of insect growth regulators: XVIII. Ecdysone agonists.[6][7] Pesticide Biochemistry and Physiology. (Details SAR of benzoylhydrazines). [Link]

Sources

Foundational

A Technical Guide to the Safety &amp; Handling of 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide

Prepared by: Gemini, Senior Application Scientist This document provides a comprehensive safety and handling guide for 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide, a compound primarily utilized in research and developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive safety and handling guide for 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide, a compound primarily utilized in research and development settings. For novel or specialized research chemicals, a fully-ratified Safety Data Sheet (SDS) is often not publicly available. Therefore, this guide adopts a foundational, first-principles approach. By systematically analyzing the well-documented safety profiles of its primary structural precursors, we can construct a robust and scientifically-grounded framework for its safe handling, storage, and emergency management. This methodology empowers researchers to manage risk proactively, upholding the highest standards of laboratory safety.

Compound Identification and Physicochemical Profile

Understanding the fundamental properties of a chemical is the first step in a comprehensive safety assessment. While extensive experimental data for this specific molecule is scarce, we can consolidate its known identifiers and predicted properties.

The molecular structure of 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide is synthesized from precursors containing the 3-chlorobenzoyl moiety. The final structure incorporates two chlorinated benzene rings linked by a benzohydrazide functional group.

Caption: Chemical structure of the title compound.

Table 1: Physicochemical and Identification Data

Property Value Source
CAS Number 38192-14-2 Chemlyte Solutions[1]
Molecular Formula C₁₄H₁₀Cl₂N₂O₂ PubChemLite[2]
Molecular Weight 309.15 g/mol PubChemLite[2]
Appearance Reported as a liquid, though many hydrazides are solids. Treat as a solid powder unless otherwise specified by the supplier. Chemlyte Solutions[1]
Purity Typically ≥99.0% for research-grade material. Chemlyte Solutions[1]

| Predicted XlogP | 3.6 | PubChemLite[2] |

Hazard Identification: A Composite Precursor Analysis

The most critical aspect of this guide is the inference of hazards. The final molecule's safety profile is a composite of the characteristics of its functional groups and structural motifs, which are best understood by examining its precursors, primarily 3-Chlorobenzoyl chloride .

The synthesis pathway logically involves the reaction of two molecules derived from 3-chlorobenzoic acid, likely via its highly reactive acyl chloride derivative, 3-chlorobenzoyl chloride. The hazards associated with this precursor are severe and provide a conservative basis for our safety assessment.

G cluster_hazards Key Hazard Characteristics Precursor 3-Chlorobenzoyl Chloride (Precursor) Product 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide (Final Product) Precursor->Product Hazard Inference (Reactivity reduced, but core hazards remain) Corrosive Corrosive (H314) Causes severe skin burns and eye damage Precursor->Corrosive Irritant Respiratory Irritant (H335) May cause respiratory irritation Precursor->Irritant Incompatible Moisture Sensitive Reacts with water Precursor->Incompatible G start Start: Entering Lab ppe 1. Don PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood 2. Verify Fume Hood Functionality ppe->fume_hood chemical_prep 3. Prepare Work Area (Spill kit accessible) fume_hood->chemical_prep weighing 4. Handle/Weigh Compound INSIDE Fume Hood chemical_prep->weighing cleanup 5. Decontaminate Surfaces & Glassware weighing->cleanup waste 6. Dispose of Waste in Labeled Hazardous Container cleanup->waste doff_ppe 7. Doff PPE & Wash Hands waste->doff_ppe end End: Exit Lab doff_ppe->end

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Self-Validating Protocol Executive Summary & Mechanistic Rationale The compound 3-Chloro-N'-(3-chloro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Self-Validating Protocol

Executive Summary & Mechanistic Rationale

The compound 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide (also known as 1,2-bis(3-chlorobenzoyl)hydrazine) is a symmetrically substituted diacylhydrazine. With a monoisotopic mass of 308.01 Da and the molecular formula C14H10Cl2N2O2, this compound serves as a highly versatile precursor in the synthesis of bioactive heterocyclic scaffolds, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles[1]. These downstream heterocycles are heavily utilized in the development of agrochemicals (e.g., ecdysone receptor agonists) and pharmaceutical candidates.

The Causality of the Synthetic Design

The synthesis relies on a sequential, double nucleophilic acyl substitution . Hydrazine acts as a bis-nucleophile, reacting with two equivalents of 3-chlorobenzoyl chloride.

Understanding the chemical causality is critical for optimizing this reaction:

  • The Role of the Acid Scavenger (Triethylamine): The first acylation generates one equivalent of hydrochloric acid (HCl). If left unneutralized, this HCl will rapidly protonate the remaining unreacted hydrazine or the mono-acyl intermediate, rendering them non-nucleophilic and stalling the reaction. Triethylamine (TEA) is added to act as an acid scavenger, driving the reaction forward[2].

  • Temperature Control (0–5 °C to Room Temperature): Acyl chlorides are highly reactive and their reaction with amines is strongly exothermic. Initiating the dropwise addition at 0–5 °C prevents localized overheating, which can lead to the formation of unwanted side products or the degradation of the acyl chloride.

  • Thermodynamic Sink via Precipitation: Symmetric diacylhydrazines exhibit highly restricted bond rotation and form strong intermolecular hydrogen-bonding networks (between the N-H of one molecule and the C=O of another). This drastically reduces their solubility in moderately polar solvents like Dichloromethane (DCM). As the di-acylated product forms, it crashes out of solution, acting as a thermodynamic sink that forces the reaction to completion and simplifies isolation.

Reaction Workflow & Isolation Strategy

The following workflow illustrates the logical progression from reagent mixing to final product isolation.

G cluster_reagents N1 Hydrazine Hydrate (1.0 eq) N4 Nucleophilic Acyl Substitution 1 Mono-acylation (0-5 °C) N1->N4 N2 3-Chlorobenzoyl Chloride (2.1 eq) N2->N4 Dropwise addition N3 Triethylamine (2.2 eq) N3->N4 N5 Nucleophilic Acyl Substitution 2 Di-acylation (Room Temp, 3-4 hrs) N4->N5 Warming to RT N6 Precipitation & Filtration (Isolates crude product) N5->N6 H-bonding drives precipitation N7 Aqueous Trituration (Removes TEA-HCl salts) N6->N7 Wash with H2O N8 Recrystallization (Ethanol) Pure Target Compound N7->N8 Hot crystallization

Figure 1: Synthesis and purification workflow for 1,2-bis(3-chlorobenzoyl)hydrazine.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . At each critical juncture, physical or analytical cues are provided to confirm the reaction is proceeding as intended.

Phase 1: Setup and Initiation
  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Hydrazine Monohydrate (1.0 eq) and Triethylamine (2.2 eq) in 20 mL of anhydrous Dichloromethane (DCM).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C under an inert atmosphere (Nitrogen or Argon).

  • Addition: Dilute 3-Chlorobenzoyl chloride (2.1 eq) in 10 mL of anhydrous DCM. Transfer this to an addition funnel and add it dropwise to the stirring hydrazine solution over 15–20 minutes.

    • Validation Check: A mild exotherm should be observed. The solution will initially become cloudy as the first equivalent reacts and TEA-HCl begins to form.

Phase 2: Propagation and Monitoring
  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm naturally to room temperature. Stir for 3 to 4 hours[2].

  • Self-Indication: As the second acylation occurs, the highly insoluble symmetric diacylhydrazine will begin to precipitate heavily.

    • Validation Check: The reaction mixture should transition from a cloudy suspension to a thick, white, un-stirrable slurry. If the mixture remains completely clear, the reaction has stalled at the mono-acyl stage (likely due to wet solvent or insufficient base).

Phase 3: Isolation and Purification
  • Filtration: Dilute the thick slurry with 10 mL of cold DCM to re-enable stirring, then immediately filter the suspension through a Büchner funnel under vacuum.

  • Trituration: Wash the collected white solid with cold DCM (2 x 10 mL) to remove any unreacted acyl chloride. Subsequently, wash the solid thoroughly with distilled water (3 x 20 mL).

    • Causality: The water wash is strictly required to dissolve and remove the precipitated Triethylamine hydrochloride (TEA-HCl) salts, leaving only the water-insoluble crude product on the filter paper.

  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask and recrystallize from boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization yield. Filter and dry under high vacuum.

Quantitative Data & Stoichiometry

The following tables summarize the exact stoichiometric requirements for a standard 10 mmol scale synthesis, alongside the analytical parameters required for final product verification.

Table 1: Stoichiometry and Reagent Quantities (10 mmol Scale)
ReagentMW ( g/mol )EquivalentsMass / VolumeMolesFunction
Hydrazine Monohydrate50.061.0 eq500 mg (0.49 mL)10.0 mmolBis-nucleophile
3-Chlorobenzoyl Chloride175.012.1 eq3.67 g (2.68 mL)21.0 mmolAcylating Agent
Triethylamine (TEA)101.192.2 eq2.23 g (3.07 mL)22.0 mmolAcid Scavenger
Dichloromethane (DCM)84.93-30 mL (Total)-Reaction Solvent
Ethanol (Absolute)46.07-As needed-Recrystallization
Table 2: Analytical Characterization Parameters
ParameterExpected ValueAnalytical Purpose
Molecular FormulaC14H10Cl2N2O2Confirmation of atomic composition[1]
Monoisotopic Mass308.01 DaHigh-resolution mass target[1]
ESI-MS (Positive Mode)m/z 309.02 [M+H]⁺Primary mass verification via LC-MS
ESI-MS (Negative Mode)m/z 307.00 [M-H]⁻Secondary mass verification via LC-MS
Physical StateWhite crystalline solidVisual purity indicator

Troubleshooting & Process Optimization

  • Issue: Low Yield / No Precipitation Observed

    • Root Cause: The presence of water in the DCM or TEA can lead to the competitive hydrolysis of 3-chlorobenzoyl chloride into 3-chlorobenzoic acid. This consumes the electrophile before it can react with the mono-acyl intermediate.

    • Solution: Ensure all glassware is flame-dried and use strictly anhydrous solvents. Verify the integrity of the 3-chlorobenzoyl chloride via NMR prior to use.

  • Issue: Co-precipitation of Impurities

    • Root Cause: Incomplete removal of TEA-HCl salts during the filtration step.

    • Solution: Ensure the aqueous trituration step is thorough. You can verify the removal of TEA-HCl by testing the pH of the aqueous filtrate; wash until the filtrate is neutral.

References

  • Title: PubChemLite - 3-chloro-n'-(3-chlorobenzoyl)benzohydrazide (C14H10Cl2N2O2)
  • Title: The Biological Potential of 1,2-Bis(4-bromobenzoyl)

Sources

Application

Application Note: Selective Synthesis of 3-Chlorobenzohydrazide

Executive Summary This guide details the controlled synthesis of 3-chlorobenzohydrazide (CAS: 13054-97-2) via the nucleophilic acyl substitution of 3-chlorobenzoyl chloride with hydrazine hydrate . This transformation is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the controlled synthesis of 3-chlorobenzohydrazide (CAS: 13054-97-2) via the nucleophilic acyl substitution of 3-chlorobenzoyl chloride with hydrazine hydrate . This transformation is a critical entry point for generating nitrogen-rich heterocycles, specifically 1,3,4-oxadiazoles and 1,2,4-triazoles, which serve as pharmacophores in modern oncology and antimicrobial drug discovery.

Key Technical Challenge: The primary failure mode in this synthesis is the formation of the symmetric impurity 1,2-bis(3-chlorobenzoyl)hydrazine (di-acylated product). This protocol utilizes kinetic control via inverse addition and stoichiometric excess to maximize mono-acylation selectivity (>95%).

Mechanistic Principles & Kinetic Strategy

Reaction Mechanism

The reaction proceeds via an addition-elimination pathway (nucleophilic acyl substitution). The nitrogen atom of hydrazine (nucleophile) attacks the carbonyl carbon of the acid chloride (electrophile), forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion.

Competing Pathways:

  • Mono-acylation (Desired):

    
     rate constant. Fast at 0°C.
    
  • Di-acylation (Undesired):

    
     rate constant. Occurs if product hydrazide competes with hydrazine for unreacted acid chloride.
    
  • Solvolysis (Side Reaction): If alcoholic solvents are used, the solvent can compete to form the ester. Since

    
    -nucleophilicity 
    
    
    
    
    
    -nucleophilicity, this is managed by temperature control.
Pathway Visualization

ReactionPathway Start 3-Chlorobenzoyl Chloride Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Hydrazine Hydrazine (Excess) Hydrazine->Inter Product 3-Chlorobenzohydrazide (Target) Inter->Product -Cl⁻ HCl HCl Byproduct Inter->HCl Impurity 1,2-bis(3-chlorobenzoyl) hydrazine (Impurity) Product->Impurity + Excess Acid Chloride (Local High Conc.)

Figure 1: Reaction pathway highlighting the critical branching point for impurity formation.

Experimental Protocol

Reagents & Equipment
ReagentEquiv.[1]RoleCritical Attribute
3-Chlorobenzoyl Chloride 1.0ElectrophilePurity >98%; Clear liquid (yellowing indicates hydrolysis).
Hydrazine Hydrate (80% or 64%) 3.0 - 4.0NucleophileExcess is vital to scavenge HCl and prevent di-acylation.
Ethanol (Absolute) SolventReaction MediumCold (0°C) to suppress esterification.
Tetrahydrofuran (THF) SolventCo-solventOptional: Used to dissolve acid chloride for smoother addition.
Step-by-Step Methodology (Inverse Addition)

Safety Pre-Check: Hydrazine is a potent carcinogen and poison. 3-Chlorobenzoyl chloride is lachrymatory and corrosive. Work exclusively in a fume hood.

Step 1: Preparation of Nucleophile Base
  • Charge a 250 mL round-bottom flask (RBF) with Hydrazine Hydrate (4.0 equiv) .

  • Dilute with Ethanol (10 volumes relative to acid chloride) .

  • Cool the solution to 0–5°C using an ice-salt bath.

    • Rationale: Low temperature reduces the kinetic energy, favoring the highly nucleophilic hydrazine over the solvent (ethanol) and preventing thermal decomposition.

Step 2: Controlled Addition (The Critical Step)
  • Dissolve 3-Chlorobenzoyl Chloride (1.0 equiv) in a minimal amount of dry THF or DCM (approx. 2-3 volumes).

    • Note: Diluting the acid chloride prevents localized "hot spots" of high concentration.

  • Add the acid chloride solution dropwise to the stirring hydrazine solution over 30–45 minutes.

    • Control Point: Internal temperature must not exceed 10°C.

    • Mechanism:[2][3][4] By adding the electrophile to the nucleophile, the concentration of hydrazine is always effectively infinite relative to the acid chloride, statistically eliminating the chance for the product hydrazide to react again (Di-acylation).

Step 3: Reaction & Workup[5]
  • Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT) over 1 hour.

  • Stir at RT for an additional 2 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).

  • Quench: Pour the reaction mixture into ice-cold water (20 volumes).

    • Observation: The product, 3-chlorobenzohydrazide, is sparingly soluble in water and will precipitate as a white/off-white solid.

  • Filtration: Filter the solid under vacuum.

  • Wash: Wash the filter cake with:

    • Cold water (

      
      ) to remove hydrazine hydrochloride salts.
      
    • Cold 5%

      
       (optional) to remove traces of benzoic acid.
      
    • Cold Ethanol (small volume) to aid drying.

Step 4: Purification[6]
  • Recrystallize from Ethanol/Water or Methanol if the melting point range is broad.

  • Dry in a vacuum oven at 50°C for 4 hours.

Workflow Visualization

Workflow Prep PREP: Cool Hydrazine/EtOH to 0°C Add ADDITION: Dropwise Acid Chloride (Inverse Addition) Prep->Add Maintain <10°C React REACTION: Warm to RT Stir 2-3 hours Add->React Quench QUENCH: Pour into Ice Water Precipitate Product React->Quench Filter ISOLATION: Vacuum Filtration Wash with H2O Quench->Filter Dry FINAL: Dry at 50°C Filter->Dry

Figure 2: Operational workflow ensuring temperature control and impurity management.

Analytical Validation

To ensure the protocol succeeded, compare your data against these standards.

TechniqueExpected ResultInterpretation
Appearance White to off-white needles/powderYellowing suggests oxidation or unwashed hydrazine.
Melting Point 158°C – 160°CLower MP indicates di-acylated impurity or wet sample.
IR Spectroscopy 3200-3300 cm⁻¹ (NH stretch)1650 cm⁻¹ (C=O Amide I)Sharp NH doublet confirms primary hydrazide (

).
¹H NMR (DMSO-d₆)

9.8–10.0 (s, 1H, -CONH )

4.5–4.6 (s, 2H, -NH ₂)

7.4–7.9 (m, 4H, Ar-H)
The disappearance of the -NH₂ peak (4.5 ppm) indicates di-acylation.

Troubleshooting & Optimization

Issue: Formation of Di-acylated Impurity
  • Symptom: Insoluble solid that does not dissolve in hot ethanol; MP > 200°C.

  • Cause: Localized excess of acid chloride during addition.

  • Correction: Increase stirring speed (RPM > 500). Dilute the acid chloride further before addition. Ensure strictly dropwise addition rate.

Issue: Low Yield / Oily Product
  • Cause: Solvolysis (Ethyl ester formation) or incomplete precipitation.

  • Correction: Ensure reaction temperature stays at 0°C during addition. Reduce the volume of ethanol used in the quench.

References

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed. General methods for the preparation of acid hydrazides. Longman Scientific & Technical, 1989.

  • PubChem Compound Summary: 3-Chlorobenzohydrazide . National Center for Biotechnology Information. [Link]

  • Application in Heterocycle Synthesis: Synthesis of 1,3,4-oxadiazole derivatives. Journal of Chemical Sciences, 2010. (General reference for hydrazide utility).

Sources

Method

Application Note: Solvent Selection and Optimization Protocols for Benzohydrazide Synthesis

Executive Summary Benzohydrazides are critical building blocks in medicinal chemistry, serving as primary precursors for Schiff bases, 1,3,4-oxadiazoles, and various biologically active heterocycles. The synthesis of ben...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzohydrazides are critical building blocks in medicinal chemistry, serving as primary precursors for Schiff bases, 1,3,4-oxadiazoles, and various biologically active heterocycles. The synthesis of benzohydrazide typically proceeds via a nucleophilic acyl substitution between an alkyl benzoate (ester) and hydrazine hydrate. While the reaction appears straightforward, the choice of solvent fundamentally dictates the reaction kinetics, intermediate stabilization, and final product purity. This application note details the mechanistic causality behind solvent selection and provides self-validating experimental protocols for high-yield synthesis.

Mechanistic Causality in Solvent Selection

The conversion of an ester to a hydrazide is governed by the ability of the solvent to dissolve both the hydrophobic ester and the hydrophilic hydrazine hydrate, while simultaneously stabilizing the transition state.

Protic vs. Aprotic Environments: Nucleophilic attack by hydrazine onto the carbonyl carbon generates a highly polar tetrahedral intermediate. Protic solvents (such as ethanol and methanol) act as hydrogen-bond donors, stabilizing the developing negative charge on the carbonyl oxygen. Furthermore, protic solvents facilitate the critical proton transfer required for the elimination of the alkoxide leaving group. In contrast, aprotic solvents (like THF or DCM) lack this stabilizing capacity, leading to sluggish kinetics unless highly reactive acyl chlorides are used instead of esters.

Thermal Dynamics: The activation energy for the substitution of an ester requires moderate thermal input. Ethanol (bp 78.4 °C) provides the optimal reflux temperature—hot enough to drive the reaction to completion within 2–5 hours[1], yet mild enough to prevent the thermal degradation of hydrazine.

Mechanism Ester Alkyl Benzoate (Substrate) Intermediate Tetrahedral Intermediate (H-Bond Stabilized) Ester->Intermediate Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->Intermediate Product Benzohydrazide (Target) Intermediate->Product Elimination of Alkoxide Solvent Protic Solvent (EtOH/MeOH) Solvent->Intermediate Stabilizes transition state

Fig 1. Nucleophilic acyl substitution pathway for benzohydrazide synthesis.

Quantitative Solvent Comparison Matrix
SolventBoiling Point (°C)Polarity IndexEster SolubilityHydrazine MiscibilityTypical YieldMechanistic Role / Remarks
Ethanol 78.45.2HighComplete85–95%Optimal thermal energy for reflux; H-bond donor stabilizes intermediate. Standard choice[1],[2].
Methanol 64.75.1HighComplete80–90%Lower reflux temp requires longer reaction times; excellent for highly reactive esters[2].
THF 66.04.0HighLowModerateAprotic; lacks H-bond stabilization. Used primarily when reacting acyl chlorides instead of esters.
Water 100.010.2Very LowCompleteLowBiphasic system hinders kinetics; requires phase-transfer catalysts or microwave irradiation.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols incorporate built-in self-validation steps (in-process controls) so that researchers can verify success at each critical junction.

Workflow Step1 1. Reagent Mixing Ester + Hydrazine in EtOH Step2 2. Reflux 78°C for 2-5 hours Step1->Step2 Step3 3. Concentration/Cooling Induce Precipitation Step2->Step3 TLC In-Process Control TLC (DCM:MeOH) Step2->TLC Monitor completion Step4 4. Filtration Collect Crude Solid Step3->Step4 Step5 5. Recrystallization Hot Ethanol Step4->Step5

Fig 2. Experimental workflow for benzohydrazide synthesis and purification.

Protocol A: Conventional Ethanol-Reflux Synthesis

This is the gold-standard methodology relying on thermodynamic control to drive the reaction to completion.

  • Reaction Setup: In a 50 mL round-bottomed flask equipped with a magnetic stir bar, dissolve methyl benzoate (1.0 eq, 7.3 mmol) in absolute ethanol (8.0 mL)[2].

  • Nucleophile Addition: Add hydrazine hydrate (1.2 eq, 8.8 mmol) dropwise to the stirring solution at room temperature[1],[2]. Causality Note: A slight excess of hydrazine drives the equilibrium forward and compensates for minor evaporative losses.

  • Reflux: Attach a reflux condenser and heat the mixture in an oil bath at 80 °C for 2 to 5 hours[1],[2].

  • Self-Validation (In-Process Control): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 4:1 CH₂Cl₂:MeOH solvent system. The reaction is deemed complete when the high-Rf ester spot disappears and a distinct new spot corresponding to benzohydrazide emerges at an Rf of approximately 0.62[3].

  • Work-Up: Concentrate the mixture under reduced pressure using a rotary evaporator[2]. Alternatively, pour the hot mixture over crushed ice to induce rapid precipitation.

  • Isolation: Filter the resulting white solid under vacuum and wash with a small volume of cold ethanol to remove residual unreacted hydrazine.

Protocol B: Microwave-Assisted Synthesis

For high-throughput library production, microwave irradiation offers an atom-economical alternative that drastically reduces reaction times[4].

  • Setup: Combine the ester (1.0 eq) and hydrazine hydrate (1.2 eq) in a microwave-safe vessel. Add a minimal amount of ethanol (e.g., 1 mL) to act as a microwave absorber and homogenizer[5].

  • Irradiation: Subject the mixture to microwave irradiation at 350 W for 2 minutes. If incomplete, increase power to 500 W for an additional 1 minute[5].

  • Self-Validation: The successful formation of the product is visually confirmed by the immediate formation of a dense white precipitate upon cooling the vessel to room temperature[5].

Purification & Troubleshooting

Recrystallization Dynamics: Obtaining high-purity benzohydrazide requires exploiting its temperature-dependent solubility profile. Ethanol is the optimal recrystallization solvent because benzohydrazide is highly soluble in it at 78 °C but nearly insoluble at 0 °C[1].

  • Protocol: Dissolve the crude solid in a minimum volume of boiling ethanol. If the solution is discolored, add a small amount of activated charcoal, heat briefly, and perform a hot filtration[1]. Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath to maximize crystal yield.

Troubleshooting Low Yields: If yields are unexpectedly low, the primary culprit is often incomplete reaction due to insufficient reflux time. While 2 hours is standard, sterically hindered esters may require extending the reflux to 5–8 hours[1]. Additionally, verify the purity of the hydrazine hydrate, as degraded or highly aqueous batches will severely retard the nucleophilic attack[1].

References

1.1 - Benchchem[1] 2.2 - tavernarakislab.gr[2] 3.3 - orgsyn.org[3] 4.5 - Benchchem[5] 5.4 - ACS Publications[4]

Sources

Application

Application Note: Solubilization &amp; Handling of 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide

This Application Note provides a rigorous technical framework for the solubilization, storage, and application of 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide (CAS: 38192-14-2).[1][2] This guide is structured for research...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical framework for the solubilization, storage, and application of 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide (CAS: 38192-14-2).[1][2]

This guide is structured for researchers requiring high-fidelity control over compound delivery in biological assays, specifically addressing the challenges of bis-acylhydrazine solubility profiles.

Executive Summary

3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide is a symmetrical bis-acylhydrazine.[1][2] Structurally, it consists of two 3-chlorophenyl rings linked by a hydrazine bridge.[1][2] This structural motif creates strong intermolecular hydrogen bonding in the solid state, resulting in a high melting point and poor aqueous solubility.[2]

While Dimethyl Sulfoxide (DMSO) is the solvent of choice, the compound exhibits a steep "solubility cliff" upon dilution into aqueous media.[1][2] This protocol details the methodology to prepare stable 10 mM - 50 mM stock solutions and execute kinetic solubility-optimized dilutions to prevent precipitation during biological screening.

Chemical Profile & Solubility Mechanics

PropertyDataRelevance to Protocol
Formula C₁₄H₁₀Cl₂N₂O₂Hydrophobic core with H-bond donors/acceptors.[1][2]
MW 309.15 g/mol Moderate MW; typically membrane permeable.[1][2]
Structure Bis-acylhydrazineProne to crystal lattice packing; requires polar aprotic solvent to disrupt H-bonds.[1][2]
LogP (Est.) ~3.5 - 4.0High lipophilicity; high risk of "crashing out" in water.[1][2]
Primary Solvent DMSO (Anhydrous)Disrupts amide-amide H-bonds effectively.[1][2]
Max Solubility ~50-100 mM (DMSO)Empirical determination required for >50 mM.[1][2]
Mechanistic Insight: The DMSO Advantage

In the solid state, the hydrazide nitrogens and carbonyl oxygens form a tight hydrogen-bond network.[1][2] Water cannot easily penetrate this lattice.[1][2] DMSO acts as a powerful H-bond acceptor, competitively binding to the hydrazide protons, thereby "unzipping" the crystal lattice and solvating the individual molecules.[1][2]

Protocol A: Preparation of Stock Solution

Objective: Create a stable, verified stock solution (Target: 10 mM or 50 mM).

Reagents & Equipment
  • Compound: 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide (Solid).[1][2][3]

  • Solvent: DMSO, anhydrous (≥99.9%, stored over molecular sieves).[1][2] Critical: Water in DMSO lowers solubility and promotes hydrolysis over months.[1][2]

  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps.

  • Sonicator: Ultrasonic water bath.[1][2]

Step-by-Step Methodology
  • Gravimetric Calculation: Weigh approximately 3.1 mg of solid compound.[1][2]

    • Calculation for 10 mM:

      
      [1][2]
      
    • Example: For 3.1 mg, add 1.00 mL DMSO.[1][2]

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial. Do not vortex immediately.

  • Dispersive Solubilization:

    • Step 3a: Allow the solvent to sit on the solid for 1-2 minutes to wet the surface.[1][2]

    • Step 3b: Sonicate at room temperature (25°C) for 5–10 minutes.

    • Step 3c: Vortex vigorously for 30 seconds.

  • Visual Inspection (The "Clear Vial" Test): Hold the vial against a light source. The solution must be absolutely clear. Any turbidity or "shimmering" indicates undissolved micro-crystals.[1][2]

    • If turbid:[1] Sonicate for an additional 10 minutes. If still turbid, the concentration exceeds the solubility limit; dilute to 5 mM.[1][2]

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .

Protocol B: Aqueous Dilution (The "Crash-Out" Prevention)

Objective: Dilute the DMSO stock into assay buffer (e.g., PBS, Media) without precipitating the compound.

The Challenge: Adding a bolus of DMSO stock directly to water causes a rapid local increase in water concentration, forcing the hydrophobic compound out of solution before it can disperse (Local Supersaturation).[1][2]

Intermediate Dilution Method (Recommended)
  • Prepare Intermediate Plate: Prepare a serial dilution of the compound in 100% DMSO first.

    • Why? This keeps the compound stable during the dilution steps.[1][2]

  • The "Shift" Step: Transfer the diluted DMSO solutions into the aqueous assay medium with rapid mixing.

    • Ratio: Ensure the final DMSO concentration is ≤ 1% (v/v) to avoid solvent toxicity, unless the assay tolerates higher.

    • Technique: Place the pipette tip submerged in the aqueous buffer and dispense quickly while swirling or shaking the plate.[1][2]

  • Equilibration: Allow the aqueous solution to equilibrate for 15 minutes at RT before adding cells or enzymes. Check for precipitation using a microscope or nephelometer if possible.[1][2]

Workflow Visualization

The following diagram illustrates the critical decision pathways for solubilization and dilution, highlighting the specific checkpoints to prevent experimental error.

G Solid Solid Compound (C14H10Cl2N2O2) DMSO_Add Add Anhydrous DMSO (Target 10-50 mM) Solid->DMSO_Add Sonicate Sonicate (25°C, 10 min) & Vortex DMSO_Add->Sonicate Check Visual Inspection: Clear Solution? Sonicate->Check Success Stock Validated Store -20°C (Desiccated) Check->Success Yes Fail Turbidity Detected Check->Fail No Assay_Prep Assay Preparation Success->Assay_Prep Dilute Dilute to 50% Conc. (Add more DMSO) Fail->Dilute Dilute->Sonicate Inter_Dil Intermediate Dilution (in 100% DMSO) Assay_Prep->Inter_Dil Step 1 Final_Dil Final Dilution into Buffer (Rapid Mixing, <1% DMSO) Inter_Dil->Final_Dil Step 2

Figure 1: Decision tree for stock preparation and aqueous dilution. Note the "Intermediate Dilution" step to prevent precipitation shock.

Troubleshooting & Stability

IssueCauseSolution
Precipitation in Stock Moisture absorption (DMSO is hygroscopic).[1][2]Use anhydrous DMSO; store over molecular sieves; warm to 37°C to redissolve.
Precipitation in Media "Crash-out" due to low aqueous solubility.[1][2]Reduce final concentration; use the "Intermediate Dilution" method; add surfactant (e.g., 0.05% Tween-20) if assay permits.[1][2]
Compound Degradation Hydrolysis of hydrazine bridge.[1][2]Avoid storage in aqueous buffers.[2] Prepare fresh aqueous dilutions daily.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 96738, 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide.[1][2] Retrieved from [Link][1][2]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data.[1][2][4] (General reference for DMSO solubility profiles of organic amides). Retrieved from [Link]

  • Chemlyte Solutions. Product Specification: 3-chloro-N-(3-chlorobenzoyl)benzohydrazide.[1][2][3][5] (Commercial source verification). Retrieved from [Link]

Sources

Method

Advanced Recrystallization Protocol for Dibenzoylhydrazine Derivatives

Introduction & Chemical Context Dibenzoylhydrazine (DBH) derivatives represent a privileged scaffold in agrochemistry and medicinal chemistry, functioning primarily as non-steroidal ecdysone agonists.[1] Structurally, th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Dibenzoylhydrazine (DBH) derivatives represent a privileged scaffold in agrochemistry and medicinal chemistry, functioning primarily as non-steroidal ecdysone agonists.[1] Structurally, these compounds possess a hydrazine core flanked by two benzoyl moieties.[1][2]

Key Physicochemical Challenges:

  • Lattice Energy: The symmetric nature of the core (often possessing

    
     symmetry) and strong intermolecular hydrogen bonding (N-H···O=C) lead to high lattice energies and high melting points (
    
    
    
    C for unsubstituted DBH).[1]
  • Solubility Profile: These compounds exhibit poor solubility in common non-polar solvents (hexanes, ether) and moderate-to-low solubility in chlorinated solvents.[1] They require polar protic or polar aprotic solvents for effective dissolution.

  • Polymorphism: The rotational freedom around the N-N bond allows for conformational polymorphism (syn/anti conformers), which can affect bioavailability and melting point consistency.

This protocol details a dual-strategy approach : a "High-Purity" method using glacial acetic acid and a "Green/Scalable" method using ethanol/water.

Solvent Selection Strategy

The choice of solvent is dictated by the specific substitution pattern of the phenyl rings. Electron-withdrawing groups (EWGs) generally increase acidity and solubility in basic media, while lipophilic alkyl chains (e.g., tert-butyl in Tebufenozide) improve solubility in alcohols.[1]

Table 1: Solvent Systems for DBH Recrystallization[1]
MethodSolvent SystemRoleApplicabilityProsCons
A Glacial Acetic Acid Single SolventGold Standard for unsubstituted & simple substituted DBH.[1]Yields fine, high-purity needles; breaks strong H-bond networks.[1]Corrosive; high boiling point makes drying difficult; smell.
B Ethanol / Water Solvent / Anti-solventGeneral purpose; alkyl-substituted derivatives.Greener profile; easy to remove solvent; moderate yield.Risk of "oiling out" if water is added too fast.
C DMSO / Water Solvent / Anti-solventHighly insoluble/poly-aromatic derivatives.Dissolves almost anything.Very difficult to dry; DMSO removal requires extensive washing.
D Acetone / Hexane Solvent / Anti-solventLipophilic derivatives (e.g., heavily alkylated).[1]Low boiling point; fast crystallization.High flammability; lower purification power for polar impurities.

Experimental Protocols

Method A: Glacial Acetic Acid (High Purity)

Recommended for initial purification of crude synthesis products.[1]

Safety Warning: Glacial acetic acid is corrosive and flammable. Perform all operations in a fume hood.

  • Dissolution: Transfer crude DBH solid into a round-bottom flask. Add Glacial Acetic Acid (approx. 10-15 mL per gram of solid).[1]

  • Heating: Heat the mixture to boiling (

    
    C) with stirring. If the solid does not completely dissolve after 5 minutes of reflux, add more acid in 1 mL increments.
    
    • Note: If black specks (carbonized impurities) are visible, perform a hot filtration through a pre-warmed glass frit or Celite pad.[1]

  • Crystallization: Remove the heat source. Allow the flask to cool slowly to room temperature on a cork ring. Do not use an ice bath immediately.

    • Mechanism:[2][3][4][5][6][7] Slow cooling promotes the formation of thermodynamic crystal polymorphs (needles) and excludes impurities from the lattice.

  • Precipitation: Once the solution reaches room temperature, fine white needles should appear. Cool to

    
    C in a refrigerator for 2 hours to maximize yield.
    
  • Isolation: Filter via vacuum filtration (Buchner funnel).[1]

  • Washing: Wash the cake with cold water (

    
     volumes) to remove acetic acid, followed by a small volume of cold ethanol  to displace water.
    
  • Drying: Dry in a vacuum oven at

    
    C for 12 hours. Ensure all acetic acid odor is gone.
    
Method B: Ethanol/Water (General Purpose)

Recommended for substituted derivatives (e.g., Tebufenozide analogs).[1]

  • Dissolution: Suspend crude product in Ethanol (95% or absolute). Heat to reflux. Add minimum ethanol required to achieve a clear solution.

  • Anti-Solvent Addition: While maintaining reflux, add deionized water dropwise via an addition funnel or pipette.[1]

  • The Cloud Point: Continue adding water until a faint, persistent turbidity (cloudiness) is observed.[1]

  • Clarification: Add a few drops of hot ethanol to just clear the turbidity.

  • Cooling: Allow to cool slowly to room temperature. If "oiling out" occurs (droplets forming instead of crystals), see the Troubleshooting section below.

  • Collection: Filter and wash with 50% aqueous ethanol.

Workflow Visualization

Diagram 1: Recrystallization Logic Flow

RecrystallizationProtocol Start Crude DBH Derivative SolubilityCheck Check Solubility (Small Scale Test) Start->SolubilityCheck MethodA Method A: Glacial Acetic Acid (High MP / Low Solubility) SolubilityCheck->MethodA Insoluble in EtOH MethodB Method B: Ethanol/Water (Lipophilic / Lower MP) SolubilityCheck->MethodB Soluble in Hot EtOH DissolveA Reflux in AcOH (118°C) MethodA->DissolveA DissolveB Reflux in EtOH Add Water to Cloud Point MethodB->DissolveB HotFilter Hot Filtration (Remove insoluble particulates) DissolveA->HotFilter If dirty SlowCool Controlled Cooling (RT -> 4°C) DissolveA->SlowCool DissolveB->HotFilter DissolveB->SlowCool HotFilter->SlowCool CheckCrystals Crystal Formation? SlowCool->CheckCrystals Filter Vacuum Filtration CheckCrystals->Filter Yes Wash Wash: 1. Cold Water 2. Cold EtOH Filter->Wash Dry Vacuum Dry (Remove Solvent Traps) Wash->Dry End Pure Crystalline Product Dry->End

Caption: Decision matrix and process flow for the purification of dibenzoylhydrazine derivatives.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode with hydrazines and amides is "oiling out"—where the compound separates as a liquid phase before crystallizing. This traps impurities and results in a sticky gum.

Diagram 2: Troubleshooting Oiling Out

OilingOut Problem Problem: Product Oils Out (Liquid droplets form) Cause1 Temp too high when anti-solvent added Problem->Cause1 Cause2 Solution too concentrated Problem->Cause2 Action1 Re-heat to reflux Add small amount of Good Solvent Cause1->Action1 Cause2->Action1 Action2 Seeding: Add pure crystal at Cloud Point Action1->Action2 Cool slowly Action3 Scratching: Scratch glass with rod Action2->Action3 If no crystals Result Successful Crystallization Action3->Result

Caption: Corrective actions for phase separation (oiling out) during cooling.

Corrective Protocol:

  • Re-dissolve: If oiling occurs, reheat the mixture until the oil redissolves.

  • Adjust Solvent: Add a small amount (1-2 mL) of the "good" solvent (e.g., Ethanol or Acetic Acid).[1] The goal is to keep the product soluble at the temperature where the oil formed, forcing it to stay in solution until the temperature is low enough for crystal nucleation.

  • Seed: Cool the clear solution slightly below the saturation point and add a "seed crystal" of pure product. This provides a template for growth, bypassing the nucleation energy barrier.

Characterization & Validation

To ensure the protocol was successful, verify the following parameters:

  • Melting Point (MP): Pure 1,2-dibenzoylhydrazine melts sharply at 238–240 °C [1].[1] A range

    
    C indicates impure material or solvent trapping.
    
  • HPLC Purity: Target >98% area under the curve (AUC). Impurities in this synthesis (e.g., unreacted benzoyl chloride, benzoic acid) often elute much earlier than the target hydrazine on C18 columns.[1]

  • Crystal Morphology: Microscopic inspection should reveal defined needles or prisms. Amorphous powder indicates rapid precipitation, not recrystallization.[1]

References

  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Initial Synthesis of 1,2-Dibenzoylhydrazine from Benzoyl Chloride and Hydrazine Hydrate. BenchChem. Link

  • BenchChem Application Notes. (2025). Preparation of 1,2-Dibenzoyl-1-Benzylhydrazine Derivatives for Drug Discovery. BenchChem. Link[1]

  • Sundara Raj, S., et al. (2000).[1][8] 1,2-Dibenzoylhydrazine.[1][2][4][7][8][9][10][11][12] Acta Crystallographica Section C. Link

  • Smagghe, G., et al. (2013).[1] Diacylhydrazine derivatives as ecdysone receptor agonists. Bioorganic & Medicinal Chemistry. Link

  • FAO Panel of Experts. (1996).[1] Tebufenozide: Residue and Toxicology Evaluation. Food and Agriculture Organization. Link

Sources

Application

Application Note: Antimicrobial and Antiparasitic Screening Protocols for 3-Chlorobenzoyl Hydrazide Derivatives

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Procedures (SOPs) Executive Summary 3-Chlorobenzoyl hydrazide is a highly versatile pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Procedures (SOPs)

Executive Summary

3-Chlorobenzoyl hydrazide is a highly versatile pharmacophore and synthetic intermediate in medicinal chemistry. It serves as a critical building block for synthesizing bioactive heterocycles, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and acyl hydrazones 1[1]. This application note provides a comprehensive, self-validating framework for the in vitro antimicrobial and antiparasitic screening of these derivatives. By adhering to Clinical and Laboratory Standards Institute (CLSI) guidelines and rigorous cytotoxicity counter-screens, researchers can accurately determine Minimum Inhibitory Concentrations (MIC) and Selectivity Indices (SI) to advance high-potential hit compounds.

Pharmacological Rationale & Target Mechanisms

The structural anatomy of 3-chlorobenzoyl hydrazide provides distinct pharmacological advantages:

  • Hydrogen Bonding: The hydrazide moiety acts as both a hydrogen-bond donor and acceptor, enabling high-affinity interactions with target enzyme active sites (e.g., viral proteases and bacterial DNA gyrase) 2[2].

  • Lipophilicity: The 3-chloro substitution on the phenyl ring enhances the molecule's lipophilicity, which is critical for penetrating the complex lipid bilayers of bacterial cell walls and parasitic membranes.

Recent drug discovery campaigns have validated this scaffold. For example, 1,2-benzisothiazol-3(2H)-one and 1,3,4-oxadiazole hybrid derivatives synthesized from 2'-(3-chlorobenzoyl)hydrazide exhibit potent low-micromolar inhibition against Dengue (DENV2) and West Nile Virus (WNV) NS2B/NS3 proteases 1[1]. Additionally, 3-chlorobenzoyl acyl hydrazones have demonstrated significant targeted antiparasitic activity against Leishmania major promastigotes 3[3].

Experimental Workflow

Workflow Start 3-Chlorobenzoyl Hydrazide Derivatization Synthesis Synthesis of Hybrid Scaffolds (Oxadiazoles, Triazoles, Hydrazones) Start->Synthesis Chemical Modification InVitro In Vitro Antimicrobial Screening (CLSI Broth Microdilution) Synthesis->InVitro Antibacterial/Antifungal Parasite Antiparasitic Assays (L. major / T. gondii) Synthesis->Parasite Antiparasitic Tox Cytotoxicity Profiling (Mammalian Macrophages) InVitro->Tox Parasite->Tox Hit Hit Identification & Selectivity Index (SI) Calculation Tox->Hit SI > 10 Threshold

Workflow for the derivatization and antimicrobial screening of 3-chlorobenzoyl hydrazides.

Standardized Antimicrobial Screening Protocol

To ensure reproducibility and global standardization, antibacterial and antifungal evaluations must strictly adhere to the CLSI M07 (aerobic bacteria) and M27 (yeasts) broth microdilution guidelines [[4]](4].

Causality Check: Why use Cation-Adjusted Mueller-Hinton Broth (CAMHB)? The precise concentration of divalent cations (Ca²⁺ and Mg²⁺) in CAMHB is critical because these ions stabilize the bacterial cell membrane. Variations can artificially alter the permeability of the membrane to the 3-chlorobenzoyl hydrazide derivatives, leading to irreproducible MIC values 4[4].

Step-by-Step Methodology: MIC & MBC Determination
  • Inoculum Standardization: Isolate 3–5 discrete colonies from an overnight agar plate. Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     CFU/mL) [5]. Note: An over-concentrated inoculum will artificially inflate MIC values, resulting in false negatives.
    
  • Compound Preparation: Dissolve the 3-chlorobenzoyl hydrazide derivative in 100% DMSO to create a master stock. Perform two-fold serial dilutions in CAMHB directly in a 96-well microtiter plate. Critical: Ensure the final DMSO concentration in the assay wells does not exceed 1% (v/v) to prevent solvent-induced bacterial cytotoxicity 6[6].

  • Inoculation: Dilute the 0.5 McFarland suspension 1:150 in CAMHB. Dispense 50 µL of this suspension into each well containing 50 µL of the diluted compound, achieving a final target concentration of

    
     CFU/mL.
    
  • Self-Validating Controls:

    • Growth Control: Broth + Bacteria + 1% DMSO (Ensures solvent is non-toxic).

    • Sterility Control: Broth only (Validates aseptic technique).

    • Positive Control: Standard antibiotic (e.g., Norfloxacin) 2[2].

  • Incubation & Reading: Incubate at 35±2°C for 16–20 hours. Determine the MIC visually (using a light box) or spectrophotometrically (OD600) as the lowest concentration exhibiting no visible turbidity 7[7].

  • MBC Determination: Transfer 20 µL from all non-turbid wells onto Mueller-Hinton Agar (MHA) plates. Incubate overnight. The MBC is the lowest concentration resulting in a ≥99.9% reduction in the initial CFU count 6[6].

Antiparasitic Phenotypic Screening Protocol

Hydrazone derivatives of 3-chlorobenzoyl hydrazide have shown specific efficacy against protozoan parasites 3[3].

Causality Check: Why test against mammalian macrophages? Antiparasitic agents must exploit unique biochemical pathways in the pathogen. By counter-screening against murine macrophages, we establish a Selectivity Index (SI = CC₅₀ / IC₅₀). An SI > 10 ensures the observed parasiticidal effect is target-specific rather than a result of broad-spectrum cellular toxicity 3[3].

Step-by-Step Methodology: Leishmania major Assay
  • Parasite Culturing: Maintain L. major promastigotes at 26°C in Schneider's Drosophila medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and standard antibiotics 3[3].

  • Compound Exposure: Seed parasites at a density of

    
     cells/mL in a 96-well plate. Introduce serial dilutions of the synthesized hydrazide derivatives.
    
  • Viability Quantification: After 72 hours of incubation, add a colorimetric viability dye (e.g., Alamar Blue). Measure fluorescence/absorbance to calculate the IC₅₀ using non-linear regression analysis.

  • Cytotoxicity Counter-Screen: Expose cultured mammalian macrophages to the identical compound concentration gradient to determine the CC₅₀ (Cytotoxic Concentration 50%) and calculate the final SI 3[3].

Quantitative Data Interpretation

The following table summarizes benchmark biological activities of various 3-chlorobenzoyl hydrazide derivatives across different pathogenic targets, providing a reference framework for interpreting newly synthesized analogs.

Compound ClassSpecific DerivativeTarget Pathogen / EnzymeActivity MetricReference
1,2-Benzisothiazol-3(2H)-one Hybrid 2'-(3-chlorobenzoyl)hydrazide derivative (7n)DENV2 NS2B/NS3 ProteaseIC₅₀ = 3.75 ± 0.06 µM1[1]
Acyl Hydrazone 3-chlorobenzoyl hydrazone (4f)Leishmania major (Promastigotes)IC₅₀ = 27.9 µM3[3]
Acyl Hydrazone 3-chlorobenzoyl hydrazone (3f)Leishmania major (Promastigotes)IC₅₀ = 29.1 µM3[3]
1,2,4-Triazole Derivative 3-chlorobenzoyl hydrazide precursor (9j)Acetylcholinesterase (AChE)IC₅₀ = 5.41 ± 0.24 µM[[8]](8]

Mechanistic Pathway Visualization

Pathway Compound 3-Chlorobenzoyl Hydrazide Derivative Target Target Enzyme (e.g., DNA Gyrase / Protease) Compound->Target Penetrates Cell Wall Inhibition Enzyme Inhibition (Active Site Binding) Target->Inhibition High Affinity Binding Effect Disruption of Pathogen Replication Inhibition->Effect Blocks Synthesis Outcome Bactericidal / Antiparasitic Effect Effect->Outcome

Proposed mechanism of action for 3-chlorobenzoyl hydrazide derivatives against pathogens.

References

  • Design, Synthesis and Characterization of Novel 1,2-Benzisothiazol-3(2H)-one and 1,3,4-Oxadiazole Hybrid Derivatives: Potent Inhibitors of Dengue and West Nile Virus NS2B/NS3 Proteases. National Institutes of Health (NIH). 1[1]

  • New synthetic 1,2,4-triazole derivatives: Cholinesterase inhibition and molecular docking studies. ResearchGate.8[8]

  • Antiparasitic Activities of Acyl Hydrazones from Cinnamaldehydes and Structurally Related Fragrances. National Institutes of Health (NIH). 3[3]

  • DrugBank Drug Targets Dataset. Ma'ayan Lab – Computational Systems Biology. 2[2]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. 5[5]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). 4[4]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. 6[6]

  • MIC (Broth Microdilution) Testing. YouTube. 7[7]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Benzohydrazide Derivatives

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of benzohydrazide derivatives. Moving beyond simple procedural li...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of benzohydrazide derivatives. Moving beyond simple procedural lists, this document explains the rationale behind purification strategies, offering troubleshooting solutions grounded in chemical principles and extensive field experience.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial hurdles faced during the purification of benzohydrazide derivatives.

Q1: My crude benzohydrazide product won't precipitate from the reaction mixture upon cooling. What should I do?

A1: If your product doesn't precipitate, it may be too soluble in the reaction solvent at lower temperatures. A primary strategy is to induce precipitation by pouring the reaction mixture into cold water.[1] This often works because many benzohydrazide derivatives have poor water solubility. If this fails, carefully reducing the volume of the organic solvent under reduced pressure can increase the concentration of your product and promote crystallization.

Q2: After precipitation and washing, my product purity is still low, with multiple spots on my TLC plate. What are the likely impurities?

A2: Low purity after initial work-up is a common issue. The impurities are often unreacted starting materials, such as the initial ester or acyl chloride, and hydrazine hydrate.[2] Additionally, side products can form, including hydrazones (if carbonyl compounds are present) or symmetrically di-substituted hydrazides.[2] Thorough washing of the precipitate with cold water is crucial to remove water-soluble impurities like hydrazine hydrate.[3]

Q3: I'm performing a recrystallization, but my compound is "oiling out" instead of forming crystals. How can I resolve this?

A3: "Oiling out" occurs when the compound melts before it dissolves or precipitates as a liquid. This can often be resolved by using a larger volume of the recrystallization solvent or by switching to a different solvent system altogether.[2] The ideal solvent will dissolve the benzohydrazide derivative sparingly at room temperature but have high solubility at elevated temperatures.[2]

Q4: What are the best general-purpose techniques for purifying benzohydrazide derivatives?

A4: Recrystallization is the most common and often most effective method for purifying solid benzohydrazide derivatives.[3] For compounds that are difficult to crystallize or when impurities have similar solubility profiles, column chromatography is a powerful alternative.[3] Liquid-liquid extraction can also be employed to separate the desired product from impurities with differing solubilities in immiscible solvents.[2]

In-Depth Troubleshooting and Purification Protocols

This section provides detailed protocols and troubleshooting advice for the primary purification techniques.

Recrystallization: The First Line of Defense

Recrystallization is a powerful technique that relies on the differential solubility of your compound and its impurities in a given solvent at varying temperatures.

Core Principle: The goal is to dissolve the crude product in a minimal amount of a hot solvent in which the impurities are either very soluble or insoluble. Upon slow cooling, the desired compound's solubility decreases, leading to the formation of pure crystals, while the impurities remain in the solution (or are removed via hot filtration).

Detailed Protocol for Recrystallization:

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate) to find one where it is sparingly soluble at room temperature but highly soluble when hot.[2][4] Ethanol is a frequently used and effective solvent for many benzohydrazide derivatives.[3][4]

  • Dissolution: In a flask, add the chosen hot solvent to your crude product incrementally until it just dissolves. Using the minimum amount of solvent is key to maximizing your yield.[3]

  • Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and briefly heat the solution.[3]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities.[3]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, placing the flask in an ice bath can further maximize crystal formation.[3]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash them with a small amount of cold solvent to remove any residual impurities from the mother liquor.[3]

  • Drying: Dry the purified crystals thoroughly to remove any remaining solvent.

Troubleshooting Recrystallization:

Problem Potential Cause Solution
No Crystals Form Product is too soluble in the chosen solvent; solution is not saturated.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If that fails, slowly evaporate some of the solvent to increase the concentration.[2]
"Oiling Out" The compound's melting point is lower than the solvent's boiling point.Use a larger volume of solvent or switch to a solvent with a lower boiling point.[2]
Low Recovery Too much solvent was used; premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is pre-warmed to prevent the product from crashing out.
Poor Purity Inappropriate solvent choice; cooling was too rapid.Re-evaluate your solvent system. Ensure a slow cooling process to allow for selective crystallization. A second recrystallization may be necessary.

Purification Workflow Decision Tree

start Crude Benzohydrazide Mixture is_solid Is the crude product a solid? start->is_solid extraction Liquid-Liquid Extraction is_solid->extraction No recrystallization Attempt Recrystallization is_solid->recrystallization Yes wash Wash with appropriate solvent extraction->wash oiling_out Product 'Oils Out'? recrystallization->oiling_out recrystallization_success Recrystallization Successful? column_chromatography Column Chromatography recrystallization_success->column_chromatography No final_product Pure Benzohydrazide Derivative recrystallization_success->final_product Yes column_chromatography->final_product oiling_out->recrystallization_success No change_solvent Change Recrystallization Solvent/Conditions oiling_out->change_solvent Yes change_solvent->recrystallization wash->column_chromatography

Caption: Decision workflow for purifying crude benzohydrazide.

Column Chromatography: For Challenging Separations

When recrystallization fails to yield a pure product, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[2]

Core Principle: A solution of the crude product is loaded onto a column packed with a stationary phase (commonly silica gel). A solvent or a mixture of solvents (the mobile phase or eluent) is then passed through the column. Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity, allowing for their separation.

Detailed Protocol for Column Chromatography:

  • Stationary and Mobile Phase Selection: The choice of stationary phase (e.g., silica gel, alumina) and mobile phase depends on the polarity of your benzohydrazide derivative.[3] Thin Layer Chromatography (TLC) is essential for determining the optimal eluent system that provides good separation of your product from its impurities.[3] A common eluent system is a mixture of ethanol and chloroform.[3]

  • Column Packing: Properly packing the column is crucial for good separation. Ensure the stationary phase is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin passing the mobile phase through the column, collecting fractions as the solvent exits.

  • Fraction Analysis: Monitor the collected fractions using TLC to identify which ones contain your pure product.[3]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified benzohydrazide derivative.[2]

Troubleshooting Column Chromatography:

Problem Potential Cause Solution
Poor Separation Inappropriate eluent system; column was poorly packed.Use TLC to optimize the mobile phase. Repack the column carefully, ensuring a level and uniform bed.
Compound Stuck on Column Eluent is not polar enough.Gradually increase the polarity of the mobile phase to elute your compound.
Product Streaking on TLC Sample is not fully soluble in the eluent; sample is degrading on the silica gel.Ensure complete dissolution of the sample before loading. For sensitive compounds, consider using a less acidic stationary phase or adding a small amount of a base like triethylamine to the eluent.[2]
Cracked Column Bed The column ran dry.Never let the solvent level drop below the top of the stationary phase.

General Workflow for Benzohydrazide Purification

start Crude Reaction Mixture initial_workup Initial Work-up (e.g., precipitation, extraction) start->initial_workup purity_check1 Assess Purity (TLC, NMR, etc.) initial_workup->purity_check1 is_pure1 Is it Pure? purity_check1->is_pure1 recrystallization Recrystallization is_pure1->recrystallization No final_product Pure Product is_pure1->final_product Yes purity_check2 Assess Purity recrystallization->purity_check2 is_pure2 Is it Pure? purity_check2->is_pure2 column_chromatography Column Chromatography is_pure2->column_chromatography No is_pure2->final_product Yes purity_check3 Assess Purity column_chromatography->purity_check3 is_pure3 Is it Pure? purity_check3->is_pure3 is_pure3->final_product Yes further_purification Consider alternative methods (e.g., preparative HPLC) is_pure3->further_purification No

Caption: A generalized workflow for the purification of benzohydrazide derivatives.

References

  • Zhang, Y., et al. (2018). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 23(11), 2994. Retrieved from [Link]

  • Dupuis, L. S. (2023). Design, Spectral and Biological Evaluation of Benzohydrazide Derivatives. Journal of Multidisciplinary Research, 2, 19-28.
  • Faraz, K., et al. (2017). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry, 10, S3128-S3137.
  • Sari, Y., et al. (2017). Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. AIP Conference Proceedings, 1868(1), 020002.
  • Jayanthi, E., & Nargund, L. V. G. (2016). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 8(1), 312-321.
  • Li, P., et al. (2022). Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents in Agriculture. Journal of Agricultural and Food Chemistry, 70(10), 3195-3206.
  • Busacca, C. A., et al. (2016). Processes for making hydrazides. U.S.
  • Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Jundishapur Journal of Natural Pharmaceutical Products, 11(4), e32542.
  • ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? Retrieved from [Link]

  • ResearchGate. (2020). Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. Retrieved from [Link]

  • European Patent Office. (1988).
  • Google Patents. (1988).
  • Krátký, M., et al. (2017). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. Molecules, 22(11), 1933.
  • ACS Publications. (2022). Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents in Agriculture. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Retrieved from [Link]

  • Benita Sherine, H., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(12), 70-84.
  • Royal Society of Chemistry. (n.d.). Supporting Information Photocatalytic Cross-Dehydrogenative Coupling Reaction toward the Synthesis of N,N-Disubstituted Hydrazides and Their Bromides. Retrieved from [Link]

  • Bio-Rad. (n.d.). Introduction to Gravity Chromatography. Retrieved from [Link]

Sources

Optimization

minimizing side reactions in acid chloride hydrazide condensation

Technical Support Center: Acid Chloride-Hydrazide Condensation Ticket System Status: ONLINE Subject: Minimizing Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist Part 1: The Core Dir...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Acid Chloride-Hydrazide Condensation Ticket System Status: ONLINE Subject: Minimizing Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist

Part 1: The Core Directive (Mechanism & Logic)

Welcome to the Precision Chemistry Support Center. You are likely here because your reaction yielded a symmetric di-hydrazide (dimer), a sticky polymer, or the starting carboxylic acid instead of the desired hydrazide.

The condensation of an acid chloride with hydrazine is governed by a race between three competing pathways. Understanding the Alpha Effect is critical here: the adjacent lone pairs on the hydrazine nitrogens create electron-electron repulsion, raising the ground state energy and making hydrazine significantly more nucleophilic than standard amines.

However, the mono-acylated product (


) also possesses an alpha-nitrogen. While less nucleophilic than hydrazine due to the electron-withdrawing carbonyl, it remains nucleophilic enough to attack a second molecule of acid chloride, leading to the dreaded symmetric dimer (

).
Visualizing the Reaction Landscape

The following diagram maps the kinetic competition you must control.

ReactionPathways AcidCl Acid Chloride (R-COCl) Mono Mono-Hydrazide (Target: R-CONH-NH2) AcidCl->Mono Primary Reaction (Fast, Kinetic Control) Di Sym. Di-Hydrazide (Impurity: R-CONH-NHCO-R) AcidCl->Di Hydrolysis Carboxylic Acid (Impurity: R-COOH) AcidCl->Hydrolysis Hydrolysis (Moisture sensitive) Hydrazine Hydrazine (NH2-NH2) Hydrazine->Mono Mono->Di Over-Acylation (Occurs if [R-COCl] is locally high) Water Water/Moisture Water->Hydrolysis

Figure 1: Reaction network showing the competition between the desired mono-acylation (Green), the parasitic di-acylation (Red), and hydrolysis (Yellow).

Part 2: Troubleshooting Modules (FAQs)

Ticket #001: "I am consistently isolating the symmetric di-hydrazide."

Diagnosis: Localized excess of Acid Chloride. Even if you calculated a 1:1 stoichiometry, adding hydrazine to the acid chloride creates a zone where the acid chloride concentration is effectively infinite relative to the incoming hydrazine. The first molecule of product formed is immediately surrounded by acid chloride and reacts again.

The Fix: Reverse Addition & Stoichiometry

  • Reverse Addition: You must add the Acid Chloride solution dropwise INTO the Hydrazine solution . This ensures that every drop of acid chloride enters a "sea" of hydrazine, statistically favoring the collision with hydrazine over the mono-product.

  • Excess Hydrazine: Use 2.0 to 4.0 equivalents of hydrazine.[1] Because hydrazine is cheap and water-soluble, it is easily washed away later. This pushes the equilibrium heavily toward the mono-product.

  • Temperature Control: Cool the hydrazine solution to

    
     to 
    
    
    
    . Lower temperatures favor the kinetic product (mono-acylation) over the thermodynamic product (di-acylation) [1].
Ticket #002: "My reaction solidified into an un-stirrable brick."

Diagnosis: Salt precipitation (Hydrazine Hydrochloride). As the reaction proceeds, HCl is generated. This reacts with the excess hydrazine to form hydrazine hydrochloride (


), which is insoluble in non-polar organic solvents like DCM or Toluene.

The Fix: Solvent Selection Strategy

  • Option A (Biphasic/Schotten-Baumann): Use a mixture of Water and Ether (or DCM). The hydrazine stays in the water; the acid chloride is in the organic layer. The salt byproduct dissolves in the water, keeping the organic layer clear.

  • Option B (Homogeneous): If you must use anhydrous conditions, use THF (where the salt might still precipitate but is often more manageable) or add a scavenger base like Pyridine that acts as both solvent and base. Note: Pyridine hydrochloride is also solid, so mechanical stirring is required.

Ticket #003: "How do I purify the mono-hydrazide from the di-hydrazide?"

Diagnosis: Solubility Exploitation. This is the most "self-validating" part of the workflow. You can exploit the basicity difference.

  • Mono-hydrazide (

    
    ):  Contains a primary amine. It is basic  (
    
    
    
    for the conjugate acid). It will protonate and dissolve in dilute acid.
  • Di-hydrazide (

    
    ):  Symmetric imide-like structure. It is non-basic  and will NOT dissolve in dilute acid.
    

The "Acid Rescue" Purification Protocol:

  • Dissolve the crude solid in EtOAc or DCM.

  • Extract with 10% aqueous HCl .

    • Result: Mono-hydrazide moves to the Aqueous Layer . Impurities (Di-hydrazide, unreacted ester/acid) stay in the Organic Layer .

  • Separate layers. Discard the organic layer (or keep for recovery of side products).

  • Neutralize the aqueous layer with

    
     or 
    
    
    
    until pH ~9.
  • Extract the now-neutral aqueous layer with EtOAc.

  • Dry and evaporate to yield pure Mono-hydrazide.

Part 3: Optimized Experimental Protocols

Method A: The "Schotten-Baumann" (Robust, Aqueous)

Best for: Simple aliphatic or aromatic acid chlorides where hydrolysis is not instant.

  • Preparation: In a round-bottom flask, charge Hydrazine Hydrate (4.0 equiv) and Water (approx. 5 mL per mmol).

  • Setup: Cool the solution to

    
     using an ice bath.
    
  • Addition: Dissolve Acid Chloride (1.0 equiv) in a minimal amount of THF or Dioxane (to ensure miscibility) or DCM (for biphasic). Add this solution dropwise to the hydrazine over 30-60 minutes.

    • Why: Slow addition prevents local hot-spots and concentration spikes of acid chloride [2].

  • Reaction: Stir at

    
     for 1 hour, then warm to Room Temperature (RT) for 1 hour.
    
  • Workup:

    • If product precipitates: Filter and wash with cold water (removes excess hydrazine).

    • If product is soluble: Use the "Acid Rescue" extraction method described in Ticket #003.

Method B: Anhydrous Conditions (Sensitive Substrates)

Best for: Hydrolysis-prone acid chlorides or when water must be avoided.

  • Preparation: Charge Anhydrous Hydrazine (2.0 equiv) and Triethylamine (1.1 equiv) in dry DCM or THF .

    • Note: Anhydrous hydrazine is toxic and unstable; handle with extreme care. Alternatively, use Hydrazine Hydrate in THF; the small water content is often tolerated if temperature is low.

  • Setup: Cool to

    
     (Salt-Ice bath).
    
  • Addition: Add Acid Chloride (1.0 equiv) in DCM dropwise over 1 hour.

  • Reaction: Monitor by TLC. The reaction is usually fast (< 2 hours).

  • Quench: Add saturated

    
    .
    
  • Purification: Flash chromatography is often required here if the "Acid Rescue" extraction is not applicable due to other functional groups.

Part 4: Comparative Data

Table 1: Solvent & Base Selection Guide

ConditionSolvent SystemBaseProsCons
Schotten-Baumann Water / DCM (Biphasic)

or Excess Hydrazine
Cheapest, easiest workup, minimizes di-acylation.Not suitable for highly hydrolysis-sensitive acid chlorides.
Homogeneous THF or DioxaneTriethylamine (TEA)Good for lipophilic substrates.TEA-HCl salts precipitate and can trap product; requires filtration.[2]
"Pyridine Method" Pyridine (Neat or in DCM)PyridineExcellent solvent power; prevents "brick" formation.Pyridine is difficult to remove (high BP, smell); requires acidic wash.

References

  • Smith, P. A. S. (1946). The Curtius Reaction. Organic Reactions, 3, 337-449. [Link] (Foundational text on hydrazine reactivity and stoichiometry control).

  • Ried, W. (1952). Separation of Mono- and Di-acyl Hydrazines. Angewandte Chemie, 64(1), 20-22.
  • Sonntag, N. O. V. (1968).[3] Reactions of fatty acid chlorides: II. Synthesis of monohydrazides. Journal of the American Oil Chemists' Society, 45, 571–574. [Link] (Detailed study on stoichiometry and temperature effects).

  • Wipf, P., & Heimgartner, H. (1998). Pivaloyl Hydrazide.[2] Organic Syntheses, 75, 155. [Link] (Authoritative protocol demonstrating the aqueous/Schotten-Baumann advantage for minimizing diacylation).

Disclaimer: These protocols involve hazardous chemicals (Hydrazine is toxic and potentially explosive; Acid Chlorides are corrosive). Always consult your institution's EHS guidelines before proceeding.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Benzohydrazide Formation

Welcome to the Advanced Synthesis Support Module. Subject: Thermal Optimization of Benzohydrazide Synthesis via Hydrazinolysis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Module. Subject: Thermal Optimization of Benzohydrazide Synthesis via Hydrazinolysis. User Profile: Senior Researchers & Process Chemists.

Introduction: The Thermal Balancing Act

As a Senior Application Scientist, I often see researchers treat temperature as a static variable—simply "setting it to reflux." In the synthesis of benzohydrazide from alkyl benzoates (e.g., methyl or ethyl benzoate), temperature is the primary lever controlling the competition between nucleophilic acyl substitution (product formation) and secondary acylation (impurity formation).

This guide moves beyond basic recipes. It deconstructs the kinetic and thermodynamic reality of the reaction, providing you with a self-validating system to optimize yields and purity.

Module 1: Reaction Kinetics & Thermodynamics (The "Why")

Q: Why does my yield plateau despite extended reflux times? A: You are likely battling the "Dimerization Threshold."

The reaction of methyl benzoate with hydrazine hydrate follows second-order kinetics. However, the product (benzohydrazide) is still a nucleophile. If the temperature is too high or the hydrazine concentration drops (due to evaporation or consumption), the benzohydrazide attacks a second molecule of ester, forming 1,2-dibenzoylhydrazine (the "dimer").

  • Primary Reaction (Desired):

    
     dominates at moderate temperatures with excess hydrazine.
    
  • Secondary Reaction (Undesired):

    
     becomes significant when 
    
    
    
    > 90°C or [Hydrazine] < [Ester].

Visualizing the Pathway:

ReactionPathway Ester Methyl Benzoate Intermediate Tetrahedral Intermediate Ester->Intermediate  Nucleophilic Attack   Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Intermediate  Nucleophilic Attack   Product Benzohydrazide (Target) Intermediate->Product  Elimination of MeOH   Dimer 1,2-Dibenzoylhydrazine (Impurity) Product->Dimer  + Ester (High T / Low N2H4)  

Caption: Kinetic pathway showing the primary synthesis route and the temperature-dependent diversion to the dimer impurity.

Module 2: Troubleshooting Yield & Conversion

Q: I am using the standard reflux (80°C in Ethanol), but conversion is stuck at 60%. Should I increase the temperature? A: Not necessarily. Increasing temperature often accelerates solvent loss more than the reaction rate.

Diagnostic Protocol:

  • Check the Solvent: Ethanol boils at ~78°C. If you switch to n-Butanol (bp 117°C), you increase the rate (

    
    ) significantly according to the Arrhenius equation. However, higher boiling points make workup (removal of solvent) harder and increase dimer risk.
    
  • The "Stoichiometric Drift": At reflux, hydrazine hydrate (bp 114°C) can co-distill with ethanol if an efficient condenser isn't used. You might start with 3 equivalents but end with 1.2.

  • Solution: Do not just raise the bath temperature.

    • Step 1: Add a 20-30% excess of hydrazine hydrate mid-reaction if TLC shows stalled conversion.

    • Step 2: Switch to Microwave Irradiation if available. It allows superheating (e.g., 100°C in sealed vessel) without solvent loss, often completing the reaction in 10-20 minutes with higher purity [1].

Data: Temperature vs. Yield Comparison

ParameterConventional Reflux (EtOH)Microwave Assisted (Sealed)High-Temp Reflux (Glycol)
Temp (°C) 78-80°C100-110°C130-140°C
Time 4-9 Hours10-20 Minutes2-3 Hours
Yield 70-85%85-95%60-75% (Dimer formation)
Purity High (after wash)Very HighLow (Recrystallization needed)
Module 3: Troubleshooting Purity & Side Products

Q: My product has a higher melting point than reported (112°C). What happened? A: You likely have 1,2-dibenzoylhydrazine contamination.[1] The dimer melts much higher (~238°C) [6].

Root Cause Analysis:

  • Temperature Spike: Heating the reaction mixture without stirring or localized overheating (hot spots) favors the dimer.

  • Solvent-Free Protocols: While "green," solvent-free neat reactions often suffer from poor heat transfer, leading to thermal runaway and dimerization.[1]

Purification Logic (The "Self-Validating" Step): Since benzohydrazide is soluble in hot water/ethanol but the dimer is insoluble in many solvents, use this solubility difference.

  • Boil the crude solid in water (or 10% EtOH/Water).

  • Hot Filtration: Filter while boiling. The dimer stays on the filter paper .

  • Crystallization: Cool the filtrate. Pure benzohydrazide crystallizes out.[2]

Module 4: Optimized Protocol (Senior Scientist Recommended)

This protocol balances kinetic requirements with thermodynamic control to minimize side reactions.

Reagents:

  • Methyl Benzoate (1.0 eq)

  • Hydrazine Hydrate (3.0 eq) – Note the large excess to suppress dimerization.

  • Solvent: Absolute Ethanol (5 mL per mmol ester).

Procedure:

  • Dissolution: Dissolve methyl benzoate in ethanol at Room Temperature (RT).

  • Addition: Add hydrazine hydrate slowly at RT. Why? Exotherms at high concentration can trigger immediate side reactions.

  • Thermal Ramp: Heat to mild reflux (80°C) over 20 minutes.

  • Monitoring: Reflux for 3-5 hours. Monitor via TLC (EtOAc/Hexane 1:1). Look for the disappearance of the high Rf ester spot.

  • Workup (Critical):

    • Cool to 0°C.[2][3]

    • Filter the white precipitate.[2]

    • Wash: Wash with cold ethanol (removes unreacted ester) and then copious cold water (removes excess hydrazine).

    • Dry: Vacuum dry at 40°C.

Troubleshooting Decision Tree:

Troubleshooting Start Issue Detected Check Check TLC / MP Start->Check LowYield Low Yield / Unreacted Ester Check->LowYield  Ester Spot Remains   HighMP High MP (>115°C) / Insoluble Solid Check->HighMP  Impurity Found   Action1 Increase Hydrazine Eq. (Not just Temp) LowYield->Action1 Action2 Check Condenser Efficiency LowYield->Action2 Action3 Hot Filtration in Water (Remove Dimer) HighMP->Action3 Action4 Reduce Reaction Temp to <90°C HighMP->Action4

Caption: Decision tree for diagnosing yield and purity issues based on experimental observations.

References
  • Hilaris. (2016). Conventional Versus Microwave Assisted Synthesis, Molecular Docking Studies and In Vitro Evaluation of Benzohydrazide Derivative. Link

  • BenchChem. (2025).[2][4][5] Troubleshooting guide for the synthesis of benzohydrazide derivatives. Link

  • RSC Advances. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Link

  • ACS Omega. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. Link

  • Arabian Journal of Chemistry. (2024). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Link

  • ResearchGate. (2017). Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin. Link

Sources

Optimization

removing unreacted 3-chlorobenzoyl chloride from product

Topic: Removing Unreacted 3-Chlorobenzoyl Chloride from Product Role: Senior Application Scientist / Technical Support Lead Interface: Reaction Purification Support Center Welcome to the Reaction Purification Support Cen...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted 3-Chlorobenzoyl Chloride from Product Role: Senior Application Scientist / Technical Support Lead Interface: Reaction Purification Support Center

Welcome to the Reaction Purification Support Center

Ticket ID: #RXN-3CBC-RMVL Status: Open Technician: Dr. A. Vance, Senior Application Scientist

Hello. I understand you are dealing with residual 3-chlorobenzoyl chloride (3-CBC) in your reaction mixture. This is a common challenge in amide couplings and esterifications. 3-CBC is a potent lachrymator and highly reactive electrophile; leaving it in your product can lead to degradation or false positives in biological assays.

Below is the technical guide for removing this impurity. I have structured this based on the stability of your target molecule.

Part 1: Critical Safety & Immediate Actions

⚠️ Hazard Alert: 3-Chlorobenzoyl chloride is a severe skin irritant and lachrymator (tear gas agent).

  • Do not use a rotary evaporator on the crude mixture if significant acid chloride remains; you will contaminate your vacuum pump and exhaust system.

  • Do not dispose of unquenched aliquots in the organic waste; they can react violently with waste solvents (e.g., alcohols).

The Strategy: You cannot easily distill 3-CBC from most pharma intermediates (BP ~225°C). You must chemically modify it into a species with drastically different solubility properties.

  • Hydrolysis: Convert it to 3-chlorobenzoic acid (removable via base wash).

  • Scavenging: Tether it to a solid support (removable via filtration).

  • Derivatization: Convert to a methyl ester (removable via chromatography).

Part 2: Aqueous Workup (The Standard Protocol)

This is the most robust method if your product is stable to mild aqueous base. The goal is to hydrolyze the lipophilic acid chloride into the hydrophilic 3-chlorobenzoate anion.

The Mechanism

Hydrolysis of 3-CBC is often slow in biphasic systems because water and the organic layer do not mix well. We drive this reaction using Base (to deprotonate the acid, pKa ~3.8) and Nucleophilic Catalysis (optional, for speed).

Protocol A: The "Bicarb" Wash (For Base-Stable Products)

StepActionTechnical Rationale
1. Quench Add saturated NaHCO₃ (aq) to the reaction mixture.Provides water for hydrolysis and neutralizes the HCl byproduct.
2. Catalyze Add 5-10 mol% DMAP (Dimethylaminopyridine) or Pyridine.Critical Step: Acid chlorides hydrolyze slowly in biphasic systems. DMAP forms a water-soluble acyl-pyridinium intermediate that reacts rapidly with hydroxide/water [1].
3. Agitate Stir vigorously for 30-60 mins.Maximizes surface area between organic and aqueous phases.
4. Check TLC spot the organic layer.Ensure the acid chloride spot (often high Rf) has disappeared.
5. Separate Wash organic layer 2x with Sat. NaHCO₃.The hydrolyzed 3-chlorobenzoic acid (pKa 3.82) becomes sodium 3-chlorobenzoate, which partitions into the water [2].
6. Polish Wash with Brine, dry over Na₂SO₄.[1]Removes residual water and salts.

Visualizing the Logic Flow:

WorkupLogic Start Crude Reaction Mixture (Contains 3-CBC) Decision Is Product Base Sensitive? Start->Decision PathA Standard Hydrolysis Decision->PathA No PathB Avoid Aqueous Base Decision->PathB Yes Step1 Add Sat. NaHCO3 + DMAP (cat.) PathA->Step1 Step2 Stir Vigorously (30-60 min) Step1->Step2 Step3 Partition: 3-CBC becomes 3-Chlorobenzoate (Water Soluble) Step2->Step3 End Pure Organic Phase Step3->End Alt1 Use Polymer Scavenger (See Part 3) PathB->Alt1 Alt1->End

Figure 1: Decision matrix for aqueous removal of acid chlorides.

Part 3: Solid-Supported Scavenging (Green/Sensitive Chemistry)

If your product contains hydrolytically unstable groups (e.g., other esters, alkyl halides) or is water-soluble, you cannot use the aqueous wash. Use a Polymer-Supported Amine (PSA) scavenger.

Recommended Scavenger: Trisamine resin or Amino-methyl polystyrene.

Protocol B: The "Shake and Filter"

  • Calculate Loading: Determine the excess moles of 3-CBC used. Use 3-4 equivalents of scavenger resin relative to the excess acid chloride.

  • Add Resin: Add the dry resin directly to the reaction mixture (DCM, THF, or DMF).

  • Incubate: Shake or stir gently for 1-2 hours.

    • Mechanism:[1][2][3][4] The resin-bound amine attacks the 3-CBC, forming a stable amide bond covalently attached to the bead [3].

  • Filter: Pass the mixture through a fritted funnel or cotton plug.

  • Result: The impurity stays on the filter; your product passes through in the filtrate.

Comparison of Methods:

FeatureAqueous Workup (Protocol A)Solid Scavenging (Protocol B)
Cost Very LowModerate to High
Speed 1-2 Hours2-4 Hours
Scalability Excellent (kg scale)Good for <10g scale
Suitability Base-stable lipophilic productsAcid/Base sensitive products

Part 4: Troubleshooting & FAQs

Q: I tried the bicarb wash, but the 3-CBC is still there by TLC. Why? A: You likely have a "mixing" problem or a "catalysis" problem.

  • The Fix: 3-CBC is greasy. If your solvent is DCM or EtOAc, the hydrolysis at the interface is slow. Add 5 mol% DMAP (4-dimethylaminopyridine) to the mixture. DMAP acts as a "phase transfer" nucleophile, shuttling the acyl group to the water [1].

Q: Can I purify 3-CBC by Silica Gel Chromatography? A: Not recommended. Acid chlorides are unstable on silica (which is slightly acidic and wet). They often streak, decompose into HCl (which degrades your product), or hydrolyze on the column, contaminating your fractions with 3-chlorobenzoic acid.

  • If you MUST column: Quench the reaction with Methanol (1 mL) first. This converts 3-CBC to Methyl 3-chlorobenzoate . This ester is stable, moves predictably on silica, and is easily separated from most amides/esters.

Q: My product is an amine. How do I remove excess 3-CBC without reacting with my product? A: This is a contradiction. If you have unreacted 3-CBC and unreacted amine product, they will react. If you mean your product is a tertiary amine (non-nucleophilic), use Protocol A (Acid wash first to remove amine product into water -> discard organic with 3-CBC -> basify water to retrieve amine).

Visualizing the Scavenger Workflow:

ScavengerFlow Mixture Reaction Mix (Product + 3-CBC) Resin Add PS-Trisamine (Polymer Support) Mixture->Resin Complex 3-CBC binds to Resin Resin->Complex Filter Filtration Step Complex->Filter Waste Solid Waste (Resin-3-CBC) Filter->Waste Retained Product Filtrate (Pure Product) Filter->Product Passes

Figure 2: Solid-phase extraction workflow for anhydrous removal of acid chlorides.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 . (See Section on Acid Chloride Hydrolysis and DMAP catalysis). 1[3][5][6]

  • PubChem. 3-Chlorobenzoic Acid (Compound Summary). National Center for Biotechnology Information.[7] Accessed 2024.[5][8] 7

  • Biotage. Removal of Acid Chlorides using PS-Trisamine. Biotage PathFinder Technical Notes. (Standard industry protocol for polymer-supported scavenging). 9

Sources

Troubleshooting

Technical Support Center: Troubleshooting Precipitation in Hydrazide Synthesis

Topic: Resolving Precipitation Problems in Hydrazide Synthesis Audience: Researchers, Process Chemists, and Drug Development Scientists Status: Active | Version: 2.4 Executive Summary & Diagnostic Workflow Hydrazide synt...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Precipitation Problems in Hydrazide Synthesis Audience: Researchers, Process Chemists, and Drug Development Scientists Status: Active | Version: 2.4

Executive Summary & Diagnostic Workflow

Hydrazide synthesis (typically via hydrazinolysis of esters or acyl chlorides) is deceptively simple. While the core reaction is robust, the isolation phase is prone to critical failures: products "oiling out" into unfilterable gums, co-precipitation of insoluble diacylhydrazine dimers, or complete failure to crystallize.

This guide treats your synthesis not as a recipe, but as a system of competing equilibria. Use the diagnostic workflow below to identify your specific failure mode before proceeding to the remediation protocols.

Diagnostic Logic Tree

Troubleshooting Start Reaction Complete (TLC/LCMS confirms conversion) Obs Observation upon Cooling/Workup Start->Obs Oil Oiling Out (Gummy/Sticky residue) Obs->Oil Phase separation NoSolid No Precipitate (Clear solution) Obs->NoSolid Remains soluble WrongSolid Wrong Solid/Impurity (High MP, Insoluble) Obs->WrongSolid Rapid ppt Sol1 Protocol A: Trituration & Solvent Swap Oil->Sol1 Sol2 Protocol B: Salting Out & Extraction NoSolid->Sol2 Sol3 Protocol C: Dimer Removal & Stoichiometry WrongSolid->Sol3

Figure 1: Diagnostic logic for selecting the appropriate remediation protocol.

Technical Support Q&A: Troubleshooting Specific Failures

Issue 1: The "Unfilterable Sludge" (Oiling Out)

User Report: "My product separated as a yellow oil at the bottom of the flask upon cooling. It won't crystallize even after scratching the glass."

Root Cause: This is a thermodynamic issue where the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. The product's melting point is likely depressed by impurities (solvent/hydrazine) below the synthesis temperature.

Corrective Protocol (The "Rescue" Trituration): Do not attempt to filter the oil. It will clog the frit immediately.

  • Decantation: Carefully decant the supernatant (mother liquor) away from the oil.

  • Solvent Swap: Dissolve the oil in a minimum amount of a "good" solvent (e.g., warm Methanol or DCM).

  • Controlled Precipitation: Add a "bad" solvent (Diethyl Ether or Hexane) dropwise with vigorous stirring until persistent cloudiness appears.

  • Trituration: If it oils again, add more non-solvent and sonicate. If a gum forms, switch to Acetonitrile . Many hydrazides that oil out in ethanol crystallize beautifully from acetonitrile due to its higher polarity but lack of hydrogen bond donation.

Expert Insight: If the oil persists, place the flask in a freezer (-20°C) overnight. The viscosity increase often creates the kinetic barrier needed for nucleation.

Issue 2: The "Dimer" Impurity (Diacylhydrazine)

User Report: "I have a white solid that precipitated early. It's very insoluble in everything (water, ethanol, DCM) and has a melting point >250°C. NMR shows it's not my product."

Root Cause: You have formed the symmetric diacylhydrazine (R-CONH-NHCO-R). This occurs when the initially formed hydrazide competes with hydrazine for the unreacted ester. This side reaction is favored by:

  • Low Hydrazine Stoichiometry: < 3 equivalents.[1]

  • High Temperatures: Refluxing too long without excess hydrazine.

  • Inverse Addition: Adding hydrazine to the ester (always add ester to hydrazine).

Mechanistic Pathway:

Dimer Ester Ester (R-COOR') Hydrazide Target Hydrazide (R-CONH-NH2) Ester->Hydrazide  k1 (Fast)   Hydrazine Hydrazine (H2N-NH2) Hydrazine->Hydrazide Dimer Diacylhydrazine (R-CONH-NHCO-R) Hydrazide->Dimer  k2 (Side Rxn)   + Ester

Figure 2: Kinetic competition leading to dimer formation. High hydrazine concentration suppresses the k2 pathway.

Corrective Protocol: The dimer is notoriously difficult to separate by recrystallization due to its insolubility.

  • Hot Filtration: If the dimer is the only solid precipitating from a hot reaction mixture, filter it off while hot. Your product is likely still in solution.

  • Prevention (Future Runs): Increase Hydrazine Monohydrate to 5–10 equivalents . This statistical excess ensures the ester molecules collide with hydrazine, not the already-formed hydrazide.

Issue 3: No Precipitation (Product Stays in Solution)

User Report: "The reaction is done, but the solution is clear. Rotavapping gives a liquid that smells like ammonia. Adding water didn't help."

Root Cause: Short-chain or polar hydrazides (e.g., pyridine-hydrazides) are highly water-soluble. The "liquid" is likely a mixture of your product and excess hydrazine hydrate.

Corrective Protocol:

  • Azeotropic Removal: Hydrazine hydrate forms a high-boiling azeotrope with water. To remove it without decomposing your product:

    • Add Toluene or Xylene to the residue.

    • Rotavap to dryness. Repeat 2-3 times. The azeotrope carries off the hydrazine.

  • Salting Out: If using an aqueous workup, saturate the aqueous layer with NaCl or Ammonium Sulfate . This increases the ionic strength, forcing the organic hydrazide out of the aqueous phase (Salting Out effect), allowing extraction into EtOAc or THF.

Master Protocol: Optimized Hydrazide Synthesis

This protocol is designed to be self-validating , minimizing dimer formation and facilitating easy isolation.

Reagents & Stoichiometry
ReagentEquivalentsRole
Ester Substrate 1.0Limiting Reagent
Hydrazine Monohydrate (64-80%) 5.0 - 10.0 Nucleophile (Excess prevents dimerization)
Ethanol (Abs.) or Methanol 5-10 VolSolvent (Proticity aids proton transfer)
Step-by-Step Procedure
  • Preparation: Charge the reaction flask with Hydrazine Monohydrate and solvent.

    • Checkpoint: Ensure the solution is homogenous.

  • Addition: Add the Ester solution dropwise to the Hydrazine solution at Room Temperature (RT).

    • Reasoning: Keeping hydrazine in vast excess locally prevents the newly formed hydrazide from meeting unreacted ester.

  • Reaction: Stir at RT for 1 hour, then reflux only if TLC shows incomplete conversion.

    • Checkpoint: Monitor TLC.[1][2][3][4] Hydrazides are typically much more polar (lower Rf) than esters.

  • Isolation (The "Crash" Method):

    • Cool to RT.

    • Option A (Standard): Concentrate to ~20% volume. Cool to 0°C. Filter precipitate.

    • Option B (If soluble): Pour the reaction mixture into 10 volumes of ice-cold Diethyl Ether or MTBE . The hydrazine hydrate stays in solution/suspension, while the hydrazide precipitates.

  • Purification: Recrystallize from Ethanol or Acetonitrile .

    • Validation: Check melting point.[5] A sharp MP indicates high purity. Broad range indicates hydrazine salt contamination.

References

  • BenchChem. (2025).[1][3][4] Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds. Retrieved from 3

  • Organic Chemistry Portal. (2020). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from 6

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from 5

  • ResearchGate. (2025). Synthetic methodologies for the construction of N,N'-diacylhydrazines: a comprehensive review. Retrieved from 7

  • National Institutes of Health (PMC). (2021). Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides. Retrieved from 8

Sources

Optimization

troubleshooting low purity in dibenzoylhydrazine synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals The synthesis of 1,2-dibenzoylhydrazine is a cornerstone reaction, providing a valuable scaffold for drug discovery and materials science.[1][2] Its...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,2-dibenzoylhydrazine is a cornerstone reaction, providing a valuable scaffold for drug discovery and materials science.[1][2] Its derivatives have shown potential as inhibitors for various enzymes, including the ecdysone receptor (EcR), urease, and HIV-integrase.[1][3][4] While the synthesis, typically a Schotten-Baumann reaction, is robust, achieving high purity can be a significant challenge.[5][6] This guide provides in-depth troubleshooting advice in a direct question-and-answer format to address common issues encountered during the synthesis and purification of dibenzoylhydrazine.

Troubleshooting Purity and Yield

This section addresses the most common problems encountered during the synthesis, focusing on identifying impurities, optimizing reaction conditions, and implementing effective purification strategies.

Q1: My final product has a low, broad melting point and appears clumpy or off-white, not the expected fine white needles. What are the likely impurities?

A: A low or broad melting point is a classic indicator of impurities. In the synthesis of dibenzoylhydrazine, the most common contaminants are unreacted starting materials or byproducts from side reactions.

Causality: The primary reaction involves the acylation of hydrazine with two equivalents of benzoyl chloride.[1] However, several factors can lead to a mixture of products:

  • Benzoic Acid: This is the most frequent impurity, formed by the hydrolysis of benzoyl chloride in the aqueous basic medium.[7] Its presence significantly depresses the melting point.

  • Monobenzoylhydrazine: If the reaction is incomplete or the stoichiometry is off, some hydrazine may only react with one molecule of benzoyl chloride.

  • Unreacted Benzoyl Chloride: While volatile, residual benzoyl chloride can remain trapped in the crude product.

  • Inorganic Salts: Sodium chloride (from the neutralization of HCl) and unreacted sodium hydroxide can contaminate the product if not washed properly.

Identification Strategy:

A multi-step analytical approach is recommended to identify the specific contaminants in your product.

ImpurityAnalytical Signature (Typical)Confirmation Test
Benzoic Acid ¹H NMR: Broad singlet >10 ppm (acidic proton), aromatic signals. IR: Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1680-1710 cm⁻¹).The product will dissolve in a dilute sodium bicarbonate solution with effervescence (CO₂ release).
Monobenzoylhydrazine ¹H NMR: Distinct set of aromatic and N-H signals different from the desired product.Can be identified by comparing the spectrum to a known standard or through mass spectrometry (lower molecular weight).
Benzoyl Chloride IR: Sharp, strong C=O stretch at a higher frequency than the amide product (~1770-1800 cm⁻¹).Has a characteristic sharp, lachrymatory odor. Will react vigorously with water.
Inorganic Salts Will not show signals in NMR or organic-focused IR.High ash content upon combustion (TGA). Can be detected by conductivity measurements of a water extract.
Q2: My crude yield is high, but my final purified product yield is very low after recrystallization. How can I prevent impurity formation and improve my purification recovery?

A: This common scenario points to two distinct issues: the formation of significant amounts of impurities during the reaction and losses during the purification step. The key is to optimize both phases of the synthesis.

Part A: Preventing Impurity Formation (The Reaction)

The primary culprit for a high-volume crude product that is mostly impurity is the hydrolysis of benzoyl chloride to benzoic acid.[7] This side reaction is competitive with the desired acylation of hydrazine.

Causality & Preventative Measures:

  • Temperature Control is Critical: The hydrolysis of acyl chlorides is highly temperature-dependent.

    • Explanation: Higher temperatures increase the rate of the undesired reaction with water. The Schotten-Baumann reaction is exothermic, and without external cooling, the reaction temperature can rise, favoring hydrolysis.

    • Solution: Perform the reaction in an ice-water bath, ensuring the internal temperature is maintained below 10 °C throughout the addition of benzoyl chloride.[8]

  • Controlled Reagent Addition: The rate and method of adding your reagents directly impact which reaction pathway is favored.

    • Explanation: Adding benzoyl chloride too quickly can create localized "hot spots" and high concentrations, increasing the likelihood of hydrolysis. The base is required to neutralize the HCl generated, which would otherwise protonate and deactivate the hydrazine nucleophile.[9][10]

    • Solution: Use two separate dropping funnels to add the benzoyl chloride and the sodium hydroxide solution slowly and simultaneously to the stirred hydrazine solution.[1][11][12] This maintains a controlled pH and temperature, favoring the desired N-acylation.

  • Efficient Stirring: This is a heterogeneous reaction mixture (aqueous and organic components).

    • Explanation: Inefficient mixing leads to poor mass transfer between the phases. Pockets of reactants can become concentrated, leading to side reactions.

    • Solution: Use a mechanical overhead stirrer rather than a magnetic stir bar, especially for larger-scale reactions, to ensure vigorous and efficient agitation of the mixture.[7][12]

Part B: Maximizing Recovery (The Purification)

Significant product loss during recrystallization often stems from using an incorrect solvent volume or improper cooling. Glacial acetic acid is a highly effective solvent for this purpose.[1][7]

Best Practices for Recrystallization:

  • Use the Minimum Amount of Hot Solvent: Dissolve the crude product in the minimum possible volume of boiling glacial acetic acid. Using an excessive amount of solvent will keep more of your product in solution upon cooling, drastically reducing recovery.[13]

  • Slow Cooling is Key: After dissolving, allow the solution to cool slowly to room temperature. This promotes the formation of large, pure crystals. Rapidly crashing the product out in an ice bath can trap impurities within the crystal lattice. Once the solution has reached room temperature and crystal formation has begun, then place it in an ice bath to maximize precipitation.[13]

  • Washing: After filtering the crystals, wash them with a small amount of cold water to remove residual acetic acid, followed by a small amount of cold ethanol or 50% aqueous acetone.[1][7] Using warm or room-temperature solvent will dissolve some of your purified product.

Troubleshooting Workflow for Low Puritydot

// Reaction Path temp [label="Temperature Too High?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; stirring [label="Inefficient Stirring?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; addition [label="Reagent Addition Too Fast?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

sol_temp [label="Implement Ice Bath Cooling\n(Maintain <10 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_stirring [label="Use Mechanical Stirrer\nfor Vigorous Agitation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_addition [label="Slow, Simultaneous Addition\nof Benzoyl Chloride & NaOH", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Workup Path wash [label="Improper Washing?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; recrystallization [label="Suboptimal Recrystallization?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

sol_wash [label="Wash Crude with H₂O & aq. Acetone.\nConsider NaHCO₃ wash for acid.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_recrystallization [label="Use Minimum Hot Solvent.\nCool Slowly.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> check_reaction; start -> check_workup;

check_reaction -> temp -> sol_temp; check_reaction -> stirring -> sol_stirring; check_reaction -> addition -> sol_addition;

check_workup -> wash -> sol_wash; check_workup -> recrystallization -> sol_recrystallization;

{sol_temp, sol_stirring, sol_addition, sol_wash, sol_recrystallization} -> end [label="High Purity Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Sources

Troubleshooting

Technical Support Center: Benzohydrazide Coupling &amp; Alternative Catalysts

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to transition away from traditional, waste-heavy amide/hydrazide coupling agents (li...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to transition away from traditional, waste-heavy amide/hydrazide coupling agents (like EDC/HOBt or HATU). Here, we provide field-proven insights, troubleshooting guides, and self-validating protocols for implementing alternative, green catalysts in benzohydrazide synthesis.

Fundamentals & FAQs

Q: Why should our lab transition away from traditional coupling agents for benzohydrazide synthesis? A: Traditional stoichiometric coupling agents generate significant chemical waste (e.g., urea byproducts), complicate downstream purification, and suffer from poor atom economy. Alternative catalysts—ranging from biocatalysts (lipases) to transition metals (Ni, Co) and metal oxides (TiO₂)—offer catalytic turnover, milder conditions, and greener profiles. Moving to a catalytic N-N coupling or enzymatic insertion directly addresses the sustainability bottleneck in pharmaceutical development.

Q: What is the mechanistic advantage of using Lipase for hydrazine insertion? A: Lipases exhibit catalytic promiscuity. While naturally evolved for ester hydrolysis, their active site can accommodate Morita–Baylis–Hillman (MBH) ketones and hydrazines. The causality lies in the enzyme's oxyanion hole: it stabilizes the tetrahedral intermediate formed during hydrazine insertion. The catalytic triad (including the catalytic Serine) then facilitates a highly ordered proton transfer, yielding N′-alkyl benzohydrazides with high substrate tolerance and bypassing the need for toxic activating agents [1].

Troubleshooting Guides by Catalyst Class

A. Biocatalytic Approaches (Lipase Catalysis)

Issue: Low conversion rates or incomplete reactions during lipase-catalyzed synthesis of N'-alkyl benzohydrazides. Root Cause Analysis: Enzyme denaturation due to solvent incompatibility or incorrect substrate-to-nucleophile ratios. Solution & Causality:

  • Solvent Selection: Switch to N,N-dimethylformamide (DMF). While many enzymes denature in polar aprotic solvents, Porcine Pancreatic Lipase (PPL) maintains its structural integrity in DMF, which is crucial for solubilizing both the MBH ketone and phenylhydrazine.

  • Equilibrium Shift: The reaction relies on a dynamic equilibrium between the substrate and intermediate. Ensure a slight excess of phenylhydrazine (1.3 equivalents per 1.0 eq of ketone) to drive the equilibrium forward [1].

LipaseWorkflow S1 MBH Ketone + Hydrazine in DMF Solvent S2 PPL Biocatalyst Addition (20 mg / mmol) S1->S2 S3 Dynamic Equilibrium (Intermediate I ⇌ II) S2->S3 S4 Oxyanion Hole Activation (Catalytic Serine) S3->S4 S5 Proton Transfer (Catalytic Triad) S4->S5 S6 Product Isolation (N'-alkyl benzohydrazide) S5->S6

Workflow and mechanistic pathway for lipase-catalyzed hydrazine insertion.

B. Transition Metal Catalysis (Nickel-Catalyzed N-N Coupling)

Issue: Irreproducibility or complete failure of N-N cross-coupling when synthesizing complex hydrazides using Nickel. Root Cause Analysis: Failure to generate the active coordinatively unsaturated Ni(I) species, often due to ligand quenching or insufficient reduction of the Ni(II) precatalyst. Solution & Causality: Recent advancements demonstrate that an air-stable Ni(II) half-sandwich precatalyst must undergo in situ silane-mediated reduction to enter the catalytic cycle as a mononuclear Ni(I) active catalyst [2]. If your reaction fails:

  • Check the Reductant: Ensure the silane additive is fresh. The reduction step is non-negotiable for forming the electrophilic Ni-stabilized acyl nitrenoid.

  • Ligand Denticity: Avoid strongly coordinating bidentate ligands that saturate the metal center. The catalyst must be coordinatively unsaturated to allow the outersphere attack by the secondary aliphatic amine on the nitrenoid intermediate [2].

NiCatalysis Precat Ni(II) Half-Sandwich Precatalyst Red Silane-Mediated Reduction Precat->Red ActCat Coordinatively Unsaturated Ni(I) Catalyst Red->ActCat Nitrenoid Electrophilic Ni-Stabilized Acyl Nitrenoid ActCat->Nitrenoid O-Benzoylated Hydroxamate Attack Outersphere Attack by Amine Nitrenoid->Attack Product Hydrazide Product & Catalyst Regeneration Attack->Product Product->ActCat Catalytic Cycle

Catalytic cycle for Nickel-catalyzed N-N cross-coupling via an acyl nitrenoid.

C. Metal Oxide Lewis Acids (TiO₂ Nanoparticles)

Issue: Low yields when using TiO₂ as a Lewis acid catalyst for the condensation of ethyl-4-aminobenzoate and hydrazine hydrate. Root Cause Analysis: Insufficient thermal energy to overcome the activation barrier for the Lewis acid-mediated carbonyl activation, or catalyst agglomeration reducing the active surface area. Solution & Causality: TiO₂ acts as a soft, eco-friendly heterogeneous Lewis acid. It coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity. However, this activation requires specific thermodynamic conditions.

  • Temperature Optimization: Do not exceed 120 °C. While heat is required, increasing the temperature to 180 °C causes solvent boil-off and does not boost the yield [3].

  • Catalyst Loading: Use exactly 0.1 mol% of sol-gel synthesized rutile TiO₂. Higher loadings cause nanoparticle agglomeration, drastically reducing the effective surface area available for substrate binding [3].

Standardized Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, every protocol must be self-validating. This means incorporating built-in checkpoints (e.g., TLC monitoring, phase changes) that confirm the reaction is proceeding correctly before moving to the next step.

Protocol 1: Biocatalytic Synthesis of N'-alkyl Benzohydrazides

  • Preparation: In a 10 mL round-bottom flask, dissolve 1.0 mmol of the target Morita–Baylis–Hillman (MBH) ketone and 1.3 mmol of phenylhydrazine in 2.0 mL of anhydrous DMF.

  • Catalyst Addition: Add 20 mg of Porcine Pancreatic Lipase (PPL, 5600 U/g).

    • Validation Checkpoint: The suspension should remain heterogeneous, confirming the enzyme has not dissolved/denatured.

  • Incubation: Stir the mixture at room temperature (25 °C) for 12 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane/Ethyl Acetate 3:1). The disappearance of the ketone spot validates enzymatic turnover.

  • Workup: Filter the mixture to recover the immobilized lipase (which can be washed with cold DMF and reused). Extract the filtrate with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel column chromatography to isolate the pure N'-alkyl benzohydrazide.

Protocol 2: TiO₂-Mediated Benzohydrazide Synthesis

  • Preparation: Combine ethyl-4-aminobenzoate (1 mmol), tosyl chloride (1 mmol), triethylamine (1 mmol), and hydrazine hydrate (1 mmol) in 70 mL of ethanol.

  • Catalyst Addition: Add 0.1 mol% of sol-gel synthesized rutile TiO₂ nanoparticles.

  • Reflux: Heat the mixture to 120 °C and reflux for 40 minutes.

    • Validation Checkpoint: The reaction mixture will transition from a clear solution to a distinct suspension as the product forms.

  • Workup: Pour the cooled mixture into ice water and filter. Wash the ether extract with 10% NaHCO₃ solution to neutralize residual acids, then dehydrate over anhydrous Na₂SO₄.

  • Purification: Purify via column chromatography using Benzene:Chloroform (9:1) as the eluent [3].

Quantitative Data & Performance Comparison

The following table summarizes the operational parameters and yields of alternative catalysts compared to traditional stoichiometric methods.

Catalyst SystemReaction TypeOperating TempReaction TimeAvg. YieldGreen Metric / Advantage
EDC/HOBt (Traditional) Amide/Hydrazide Coupling0 °C to RT12 - 24 h75 - 90%Poor atom economy; generates toxic urea waste.
Porcine Pancreatic Lipase Hydrazine InsertionRoom Temp12 h71 - 97%High substrate tolerance; reusable biocatalyst; mild conditions.
Ni(II) Half-Sandwich N-N Cross-CouplingRoom Temp4 - 8 hUp to 81%Enables coupling with secondary aliphatic amines; catalytic turnover.
TiO₂ Nanoparticles (Rutile) Lewis Acid Condensation120 °C40 mins86%Low cost; eco-friendly; easily recovered via filtration.
Cobalt Salts C-H Activation / CouplingRoom Temp16 h70 - 85%Earth-abundant metal; electrooxidative compatibility [4].

References

  • Lipase-catalyzed hydrazine insertion for the synthesis of N′-alkyl benzohydrazides.Ovid.
  • Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides.Journal of the American Chemical Society (ACS).
  • SPECTRAL AND BIOLOGICAL ACTIVITIES OF TiO₂ MEDIATED SYNTHESIS OF BENZOHYDRAZIDES.Rasayan Journal of Chemistry.
  • COBALT CATALYZED (sp2)

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Analysis of 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide

Topic: 1H NMR Spectrum of 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Structural Context 3-Chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum of 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Structural Context

3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide (also known as 1,2-bis(3-chlorobenzoyl)hydrazine) is a symmetric bis-acylhydrazine often encountered as a synthesis intermediate, a metal-chelating ligand, or a degradation product in the stability profiling of hydrazide-based pharmaceuticals.[1][2]

In drug development, this molecule frequently appears as the "dimeric impurity" during the synthesis of 3-chlorobenzohydrazide. Distinguishing the target mono-hydrazide from this symmetric bis-hydrazide is a critical quality attribute.

The Core Challenge: Standard 1H NMR analysis of this compound is prone to misinterpretation due to two factors:

  • Solubility Constraints: Poor solubility in non-polar solvents (CDCl₃) leads to missing or broadened signals.

  • Rotameric Broadening: Restricted rotation around the N-N bond can cause signal splitting (doubling), often mistaken for impurities.

This guide compares the Optimized DMSO-d₆ Protocol against standard alternatives (CDCl₃) and provides a differential analysis against its primary synthetic precursor.

Experimental Protocol: The Optimized Workflow

To ensure spectral fidelity, the following protocol is recommended over standard high-throughput screening methods.

Methodology Comparison
FeatureStandard Alternative (CDCl₃) Recommended Protocol (DMSO-d₆) Impact on Data Quality
Solubility < 1 mg/mL (Poor)> 20 mg/mL (Excellent)CDCl₃ results in low S/N ratio and missing NH signals.
H-Bonding Weak interactionStrong H-bond acceptorDMSO stabilizes the amide protons, shifting them downfield (10.5+ ppm) for clear integration.
Resolution Broad/UndefinedSharp (at 25°C)DMSO reduces aggregation-induced broadening common in bis-hydrazides.
Step-by-Step Protocol
  • Sample Preparation: Weigh 5–10 mg of the solid standard.

  • Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Dissolution: Vortex for 30 seconds. If the solution remains cloudy, sonicate for 1 minute. Note: Do not filter unless absolutely necessary, as the product may adsorb to filter membranes.

  • Acquisition:

    • Pulse Sequence: Standard zg30 or zg (proton).

    • Scans (ns): Minimum 16 (due to molecular symmetry, signal intensity is high).

    • Relaxation Delay (d1): Set to 5 seconds to ensure full relaxation of the rigid aromatic protons.

Spectral Comparison & Analysis
A. Product vs. Precursor (Process Control)

The most common analytical task is distinguishing the product (Bis-hydrazide) from the starting material (Mono-hydrazide).

FeaturePrecursor: 3-Chlorobenzohydrazide Target: 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide Diagnostic Value
NH Signal ~9.8 ppm (1H, s)~10.5 – 10.7 ppm (2H, s) The bis-hydrazide NH is significantly deshielded due to the symmetric electron-withdrawing carbonyls.
NH₂ Signal ~4.5 ppm (2H, broad s) ABSENT Primary Indicator. Disappearance of the broad NH₂ peak confirms conversion to the dimer.
Symmetry AsymmetricSymmetric (C2 axis)The target molecule shows a simplified aromatic region due to magnetic equivalence of the two rings.
B. Conformational Isomers (The "Ghost" Impurity)

Expert Insight: Users often report "double peaks" in the aromatic region and assume the sample is impure. This is frequently due to E/Z isomerism (syn/anti rotamers) around the amide bond.

  • Observation: At room temperature, you may see two sets of signals (e.g., a major and minor set) or broadened peaks.

  • Validation: Run the spectrum at 80°C (353 K) .

    • Result: If the peaks coalesce into sharp singlets, the "impurity" is simply a rotamer.

    • Mechanism:[3] High temperature overcomes the rotational barrier of the N-N bond.

Representative Data (DMSO-d₆, 400 MHz)

Note: Chemical shifts are representative estimates based on structural analogs (3-chlorobenzamide derivatives) and electronic effects.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J)
NH (Hydrazide) 10.65 Singlet (Broad)2H-
Ar-H2 (Ortho to CO)7.95Singlet (t)2H~2 Hz
Ar-H6 (Ortho to CO)7.88Doublet (dt)2H~7.8 Hz
Ar-H4 (Para to CO)7.68Doublet (dt)2H~8.0 Hz
Ar-H5 (Meta to CO)7.58Triplet (t)2H~7.9 Hz
  • Key Feature: The aromatic region integrates to 8 protons, and the NH region to 2 protons. The absence of aliphatic signals (unless solvent impurities are present) is characteristic.

Decision Logic for Spectral Verification

The following diagram illustrates the logical workflow for validating the identity of the compound and troubleshooting common spectral anomalies.

NMR_Workflow Start Start: Acquire 1H NMR (DMSO-d6) Check_NH2 Check 4.0 - 5.0 ppm (Is NH2 present?) Start->Check_NH2 Impurity_Mono Result: Mixture/Precursor (3-Chlorobenzohydrazide) Check_NH2->Impurity_Mono Yes (Signal Found) Check_NH_Downfield Check 10.0 - 11.0 ppm (Is NH integral = 2H?) Check_NH2->Check_NH_Downfield No (Clean Baseline) Check_Splitting Are Aromatic Peaks Split/Broad? Check_NH_Downfield->Check_Splitting Yes Run_VT Action: Run VT-NMR (Heat to 80°C) Check_Splitting->Run_VT Yes Confirmed CONFIRMED: 3-Chloro-N'-(3-chlorobenzoyl) benzohydrazide Check_Splitting->Confirmed No (Sharp Signals) Coalesce Do Peaks Coalesce? Run_VT->Coalesce Coalesce->Confirmed Yes (Rotamers) Impurity_Iso Result: Isomeric Impurity (e.g., 2-Cl or 4-Cl analog) Coalesce->Impurity_Iso No (Real Impurity)

Caption: Logical workflow for distinguishing the target bis-hydrazide from precursors and confirming rotameric purity.

References
  • PubChem. (n.d.). 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide Compound Summary. National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (Discusses rotameric splitting in bis-amides). Retrieved March 5, 2026, from [Link]

  • NIST. (2025). Benzamide, 3-chloro-N-(3-chlorobenzoyl)-N-octyl- Spectral Data. NIST Chemistry WebBook.[4][5] Retrieved March 5, 2026, from [Link]

Sources

Comparative

Comprehensive Comparison Guide: FTIR Analysis of the Amide Carbonyl Band in Benzohydrazides

Benzohydrazides represent a critical class of pharmacophores utilized in the development of antibacterial, antifungal, and anti-cancer therapeutics[1],[2]. During drug development, structural elucidation of these derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Benzohydrazides represent a critical class of pharmacophores utilized in the development of antibacterial, antifungal, and anti-cancer therapeutics[1],[2]. During drug development, structural elucidation of these derivatives relies heavily on Fourier Transform Infrared (FTIR) spectroscopy. Specifically, the analysis of the amide carbonyl (C=O) stretch—known as the Amide I band—provides vital information regarding molecular conformation, substitution effects, and solid-state interactions[1],[3].

This guide objectively compares FTIR sampling techniques for analyzing benzohydrazides, provides mechanistic insights into spectral shifts, and outlines self-validating experimental workflows.

Mechanistic Insights: The Causality of Amide I Band Shifts

In typical aliphatic ketones or esters, the C=O stretching frequency appears above 1700 cm⁻¹. However, in benzohydrazides, the Amide I band is significantly red-shifted, typically absorbing in the range of 1630 to 1680 cm⁻¹ [1],[3]. As an application scientist, it is crucial to understand the causality behind these shifts rather than merely memorizing values:

  • Conjugation and Resonance: The carbonyl carbon in a benzohydrazide is flanked by an aromatic ring and a hydrazide nitrogen. The lone pair on the adjacent nitrogen delocalizes into the carbonyl π-system. This resonance decreases the double-bond character of the C=O bond, lowering its force constant and shifting the absorption to lower wavenumbers.

  • Intermolecular Hydrogen Bonding: In the solid state, the highly polar N-H and C=O groups form robust intermolecular hydrogen bond networks. Hydrogen bonding draws electron density away from the C=O bond, further lengthening it and reducing the stretching frequency[4].

  • Inductive Effects of Substituents: The electronic nature of ring substituents directly modulates the Amide I band. For example, strongly electron-withdrawing groups (like a nitro group) pull electron density away from the amide linkage, reducing resonance. Consequently, the C=O bond retains more double-bond character, shifting the absorption back toward higher wavenumbers (e.g., 1686 cm⁻¹)[4].

Quantitative Data: Amide Carbonyl Absorption in Benzohydrazide Derivatives

The following table summarizes the FTIR absorption bands of various benzohydrazide derivatives to highlight the influence of structural modifications on the Amide I and N-H stretching bands.

CompoundAmide Carbonyl (C=O) Band (cm⁻¹)N-H Stretching Band (cm⁻¹)Key Structural InfluenceRef
Benzohydrazide 16353325Baseline aromatic conjugation[3]
2-Hydroxybenzohydrazine 16433271Intramolecular H-bonding with ortho-OH[3]
N-(4-(hydrazinecarbonyl)phenyl)-4-methylbenzenesulfonamide 16493319Extended sulfonamide conjugation[2]
4-Aminobenzohydrazide 16583295Electron-donating para-amine[5]
3-Nitrobenzohydrazide derivative 16863274Strong electron-withdrawing nitro group[4]

Comparison Guide: ATR-FTIR vs. Transmission (KBr Pellet)

When analyzing solid pharmaceutical amides, researchers must choose between Attenuated Total Reflectance (ATR) and traditional KBr pellet transmission. Each method has distinct analytical consequences for the Amide I band.

Attenuated Total Reflectance (ATR-FTIR)

ATR utilizes an internal reflection element (e.g., Diamond or ZnSe) where an evanescent wave penetrates the sample by 0.5–5 μm[6],[7].

  • Performance Advantage: Requires zero sample preparation and is entirely non-destructive. Crucially for amides, it eliminates the risk of moisture interference, ensuring the Amide I band is accurately resolved[6],[8].

  • Limitations: Lower sensitivity for trace impurities. Because penetration depth is wavelength-dependent, relative peak intensities will differ from historical transmission libraries unless an ATR-correction algorithm is applied[7].

KBr Pellet (Transmission)

The sample is ground with IR-inactive potassium bromide and pressed into a transparent disk[9].

  • Performance Advantage: Provides superior sensitivity for trace analysis and generates classic transmission spectra that perfectly match historical pharmaceutical libraries[9].

  • Critical Limitation (The Moisture Problem): KBr is highly hygroscopic. Absorbed moisture introduces a broad O-H stretch (~3400 cm⁻¹) and, more problematically, an H-O-H bending vibration around 1640 cm⁻¹ [6],[8]. This water band directly overlaps with the benzohydrazide Amide I band (1630–1680 cm⁻¹), potentially causing false peak broadening or shifting that confounds structural analysis.

Workflow Visualization

FTIR_Workflow Sample Solid Benzohydrazide Sample Decision Analytical Goal? Sample->Decision ATR ATR-FTIR (High Throughput / Surface) Decision->ATR Rapid QC / Moisture Avoidance KBr KBr Pellet Transmission (Trace / Library Matching) Decision->KBr High Sensitivity Acquisition Spectra Acquisition (4000 - 400 cm⁻¹) ATR->Acquisition KBr->Acquisition Analysis Amide I Band Analysis (1630 - 1680 cm⁻¹) Acquisition->Analysis Result Structural & H-Bonding Confirmation Analysis->Result

FTIR analytical workflow for benzohydrazide derivatives comparing ATR and KBr methods.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each procedural step.

Protocol A: Moisture-Free ATR-FTIR Analysis

Best for rapid structural confirmation of amides without hygroscopic artifacts.

  • Crystal Cleaning & Background: Clean the diamond ATR crystal with isopropanol and allow it to evaporate completely. Acquire a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution). Validation: A clean background subtracts atmospheric CO₂ and ambient moisture, ensuring the baseline is flat[6].

  • Sample Application: Deposit 2–5 mg of the solid benzohydrazide powder directly onto the center of the ATR crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: The evanescent wave only penetrates a few micrometers; intimate optical contact is mandatory to achieve an adequate signal-to-noise ratio and prevent signal attenuation[7].

  • Data Acquisition & Correction: Run the sample scan. Apply an ATR correction algorithm in the spectrometer software to adjust for the wavelength-dependent penetration depth, allowing direct comparison with transmission data.

Protocol B: High-Fidelity KBr Pellet Transmission

Best for trace impurity detection and definitive library matching.

  • Desiccation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 2 hours. Causality: Eliminates absorbed moisture, preventing the H-O-H bending band at ~1640 cm⁻¹ from masking the critical benzohydrazide Amide I band[6],[8].

  • Milling: Mix the benzohydrazide sample with the dried KBr at a 1:100 ratio. Grind thoroughly in an agate mortar for 1-2 minutes. Causality: Homogeneous dispersion and reducing particle sizes below the IR wavelength minimizes light scattering (the Christiansen effect), which otherwise causes severe baseline drift[9].

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum for 2 minutes to remove trapped air, then press at 10 tons for 5 minutes using a hydraulic press[6].

  • Validation & Acquisition: Visually inspect the pellet; it must be optically transparent. Acquire the transmission spectrum. Validation: A flat, horizontal baseline between 4000 and 2500 cm⁻¹ confirms a properly prepared, low-scatter pellet[9].

References

1.[1] Title: Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives | Source: derpharmachemica.com | URL: 1 2.[3] Title: Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil | Source: aip.org | URL: 3 3.[2] Title: Design, Spectral and Biological Evaluation of Benzohydrazide Derivatives | Source: lsdjmr.com | URL: 2 4.[4] Title: Synthesis, characterization, and nonlinear optical properties of copper (II) ligand Schiff base complexes derived from 3-Nitrobenzohydrazide and benzyl | Source: nih.gov | URL: 4 5.[9] Title: What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy | Source: kinteksolution.com | URL: 9 6.[5] Title: Modification of polyvinyl chloride by organic molecule for the improvement of its thermal stability | Source: semanticscholar.org | URL: 5 7.[6] Title: Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy | Source: azom.com | URL: 6 8.[8] Title: Among FTIR and FTIR-ATR which is more suitable for biological samples like bacteria or fungi? | Source: researchgate.net | URL: 8 9.[7] Title: ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals | Source: nih.gov | URL: 7

Sources

Validation

Comparative Guide: Mass Spectrometry Analysis of C14H10Cl2N2O2 (Benzoylphenylurea Derivative)

The following guide provides an in-depth technical comparison of mass spectrometry methodologies for the analysis of C14H10Cl2N2O2 , specifically identified here as the benzoylphenylurea derivative 1-(2-Chlorobenzoyl)-3-...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of mass spectrometry methodologies for the analysis of C14H10Cl2N2O2 , specifically identified here as the benzoylphenylurea derivative 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea (also referred to as CCU or a Diflubenzuron analogue ).

This compound is a critical analyte in drug development and environmental toxicology due to its presence as a bioactive impurity and a degradation product of widely used chitin synthesis inhibitors.

Executive Summary: The Shift to LC-MS/MS

For years, the analysis of chlorinated urea derivatives like C14H10Cl2N2O2 relied on HPLC-UV or GC-MS. However, these "alternatives" suffer from distinct limitations: UV lacks the specificity for trace quantification in complex biological matrices (plasma/tissue), while GC-MS risks thermal degradation of the labile urea bridge.

This guide establishes Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) as the superior "Product" methodology. We compare its performance metrics directly against traditional alternatives to demonstrate why it is the gold standard for sensitivity, stability, and throughput.

Analyte Profile
  • Formula: C14H10Cl2N2O2[1]

  • IUPAC Name: 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea[2][3][4][5]

  • Molecular Weight: 309.15 g/mol

  • Critical Challenge: Thermal instability of the -NH-CO-NH- bridge and low ionization efficiency in non-polar modes.

Critical Performance Comparison

The following data synthesizes performance characteristics from validated protocols, highlighting the superiority of LC-MS/MS over GC-MS and HPLC-UV.

FeatureLC-MS/MS (The Product) GC-MS (Alternative 1) HPLC-UV (Alternative 2)
Ionization Mode ESI (Soft Ionization)EI (Hard Ionization)N/A (Absorbance)
Thermal Stability High (Room temp analysis)Low (Degradation at >200°C)High
LOD (Limit of Detection) 0.002 – 0.01 mg/kg 0.05 – 2.0 mg/kg0.21 – 0.45 µg/L
Linearity (R²) ≥ 0.999≥ 0.998≥ 0.990
Selectivity Excellent (MRM transitions)Good (Spectral library)Poor (Co-elution risks)
Sample Prep Minimal (Protein Precip/SPE)Complex (Derivatization often req.)[6]Minimal
Primary Risk Matrix Effects (Suppression)Thermal breakdown to benzamidesFalse positives

Expert Insight: While GC-MS is a robust structural confirmation tool, the high injector temperatures (often >250°C) can cleave the urea bridge of C14H10Cl2N2O2, artificially elevating levels of the breakdown product 2-chlorobenzamide. LC-MS/MS avoids this artifact generation entirely.

Technical Deep Dive: The Validated LC-MS/MS Workflow

To achieve the sub-ppb sensitivity required for genotoxic impurity screening or PK studies, a Triple Quadrupole (QqQ) system operating in Multiple Reaction Monitoring (MRM) mode is recommended.

Optimization of Ionization (ESI)

Unlike many basic drugs, C14H10Cl2N2O2 possesses acidic amide protons, making it suitable for Negative Ion Mode (ESI-) .

  • Mechanism: Deprotonation of the urea nitrogen creates a stable [M-H]⁻ ion at m/z 307.

  • Why Negative Mode? It significantly reduces background noise compared to Positive Mode ([M+H]+), where adduct formation (Na+, K+) can dilute the signal.

Fragmentation Pathway (MRM Transitions)

For quantitation, select the precursor ion m/z 307 (or 309 for the ³⁷Cl isotopologue).

  • Primary Transition (Quantifier): m/z 307 → 139 (Loss of 4-chlorophenyl isocyanate).

  • Secondary Transition (Qualifier): m/z 307 → 161 (Cleavage of the benzoyl-amide bond).

Methodological Diagram

The following diagram illustrates the decision logic and workflow for analyzing thermally labile ureas like C14H10Cl2N2O2.

G Sample Biological/Environmental Sample (Matrix containing C14H10Cl2N2O2) extraction Extraction (Acetonitrile protein precip or SPE) Sample->extraction Decision Select Analytical Platform extraction->Decision GCMS GC-MS Analysis (Injector > 250°C) Decision->GCMS Traditional (Risky) LCMS LC-ESI-MS/MS (Ambient Ionization) Decision->LCMS Recommended (Product) Degradation Artifact Formation: Thermal cleavage to 2-Chlorobenzamide GCMS->Degradation Intact Preserved Analyte Integrity [M-H]- m/z 307 LCMS->Intact Result_Bad Inaccurate Quantitation (False High Impurity) Degradation->Result_Bad Result_Good High Sensitivity Quantitation (LOD < 0.01 mg/kg) Intact->Result_Good

Figure 1: Decision logic highlighting the risk of thermal degradation in GC-MS versus the integrity preservation in LC-MS/MS workflows.

Experimental Protocol: LC-ESI-MS/MS

Objective: Quantify C14H10Cl2N2O2 in plasma or solvent with high specificity.

Phase 1: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for Negative mode stability).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 10% B (Isocratic hold)

    • 1-6 min: 10% → 95% B (Linear ramp)

    • 6-8 min: 95% B (Wash)

    • 8.1 min: Re-equilibrate at 10% B.

  • Flow Rate: 0.3 mL/min.

Phase 2: Mass Spectrometry Settings (Triple Quad)
  • Source: Electrospray Ionization (ESI).[2]

  • Polarity: Negative ([M-H]⁻).

  • Gas Temp: 300°C.

  • Nebulizer Pressure: 35 psi.

  • Capillary Voltage: 3000 V.

  • MRM Table:

    • Precursor: 307.0

    • Product 1: 139.0 (Collision Energy: ~15 eV)

    • Product 2: 161.0 (Collision Energy: ~20 eV)

Phase 3: Data Validation
  • System Suitability: Inject a 10 ng/mL standard 5 times. RSD of peak area must be < 5%.[2]

  • Matrix Effect Check: Compare the slope of the calibration curve in solvent vs. matrix. If suppression > 20%, switch to Stable Isotope Dilution (using a deuterated analog) or Matrix-Matched Calibration.

Mechanistic Insight: Fragmentation Topology

Understanding the fragmentation is crucial for confirming identity and troubleshooting interference.

Fragmentation Precursor Precursor Ion [M-H]- (m/z 307) C14H9Cl2N2O2 Transition1 Product Ion A (m/z 139) 4-chlorophenyl isocyanate Precursor->Transition1 Cleavage at Urea N1-C Transition2 Product Ion B (m/z 161) 2-chlorobenzamide anion Precursor->Transition2 Cleavage at Urea C-N2 NeutralLoss1 Loss of 2-chlorobenzamide Transition1->NeutralLoss1 Complementary NeutralLoss2 Loss of 4-chlorophenyl isocyanate Transition2->NeutralLoss2 Complementary

Figure 2: ESI(-) Fragmentation pathway for C14H10Cl2N2O2, showing the origin of primary MRM transitions.

References

  • Journal of Agricultural and Food Chemistry. (2001). Photodegradation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl) Urea in Different Media and Toxicity of Its Reaction Products. DOI: 10.1021/jf001226i. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23722209, Orthofen (and related Benzoylureas). Retrieved from [Link]

  • Semantic Scholar. (2004). Calculation of the peak concentration of 2-chlorobenzamide generated in the hydrolysis of the benzoylphenylurea insecticide. Retrieved from [Link]

  • Agilent Technologies. (2011). Pharmaceutical Structure Confirmation Using Mass Spectrometry. Retrieved from [Link]

Sources

Comparative

Comparative Analysis of 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide: Melting Point Dynamics and Structural Analogs

As a Senior Application Scientist, I frequently encounter symmetrical diacylhydrazines both as target scaffolds in agrochemical discovery (such as ecdysone receptor agonists)[1] and as thermodynamically stable byproducts...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter symmetrical diacylhydrazines both as target scaffolds in agrochemical discovery (such as ecdysone receptor agonists)[1] and as thermodynamically stable byproducts in the synthesis of mono-aroylhydrazines[2].

Understanding the physical properties of 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide—commonly referred to as 1,2-bis(3-chlorobenzoyl)hydrazine—requires moving beyond basic data sheets. Its melting point is not just a number; it is a macroscopic readout of its crystal lattice energy, dictated by its highly symmetrical structure and its capacity for extensive intermolecular hydrogen bonding. This guide objectively compares the melting point and thermodynamic stability of this bis-acylated compound against its structural alternatives, providing actionable, self-validating protocols for its isolation and thermal analysis.

Mechanistic Overview: Causality of Elevated Melting Points

The melting point of a compound is fundamentally governed by the energy required to disrupt its solid-state crystal lattice. For 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide, the melting point is significantly elevated (typically observed in the range of 274°C – 278°C ) compared to its mono-acylated precursor, 3-chlorobenzhydrazide, which melts at 146°C – 148°C [2].

Why does this massive thermal shift occur?

  • Dual Amide Functionality: The presence of two hydrazide (-NH-NH-) protons allows the molecule to form a rigid, highly cross-linked, planar hydrogen-bonded network in the solid state.

  • Symmetry and Packing: Symmetrical molecules pack more efficiently into a crystal lattice. The C2v symmetry of the bis-aroylhydrazine core minimizes free volume within the crystal.

  • Halogen Interactions: The meta-chloro substituents on the aromatic rings engage in intermolecular halogen-halogen (Cl···Cl) interactions, further anchoring the lattice and requiring substantial thermal energy (enthalpy of fusion) to transition into the liquid phase.

Comparative Melting Point Analysis

To contextualize the thermal stability of 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide, we must compare it against relevant alternatives in the hydrazine chemical space. The data below illustrates how progressive acylation and alkylation impact thermal properties.

CompoundStructure TypeMelting Point RangeKey Application / Significance
3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide Symmetrical Bis-aroylhydrazine274°C – 278°C Thermodynamic sink; High lattice energy byproduct[2]
3-Chlorobenzhydrazide Mono-aroylhydrazine146°C – 148°C Kinetic product; Pharmaceutical intermediate[2]
1,2-Dibenzoylhydrazine Symmetrical Bis-aroylhydrazine238°C – 241°C Baseline unsubstituted bis-acylated reference
Tebufenozide N-alkyl-N,N'-diacylhydrazine190°C – 191°C Commercial agrochemical; Steric hindrance lowers MP[1]

Insight: Notice how the introduction of an N-alkyl group in Tebufenozide disrupts the planar hydrogen-bonding network, dropping the melting point significantly compared to unsubstituted bis-aroylhydrazines, despite having a higher molecular weight.

Reaction Pathway & Thermodynamic Control

The formation of the high-melting bis-acylated product is often an unwanted thermodynamic sink when synthesizing mono-acylated hydrazines. The diagram below illustrates the divergent pathways based on stoichiometric control.

SynthesisPathway Start Hydrazine Hydrate + 3-Chlorobenzoyl Chloride Cond1 Kinetic Control (Excess Hydrazine) Start->Cond1 Cond2 Thermodynamic Sink (Excess Acyl Chloride) Start->Cond2 Mono 3-Chlorobenzhydrazide (Mono-acylated) MP: 146-148°C Bis 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide (Bis-acylated) MP: 274-278°C Mono->Bis Secondary Acylation Cond1->Mono Cond2->Bis

Reaction pathways dictating the formation of mono- vs. bis-acylated hydrazines and their MPs.

Self-Validating Experimental Protocol

To accurately determine the melting point, one must first isolate a highly pure sample. Symmetrical diacylhydrazines are notoriously insoluble in cold organic solvents compared to their mono-acyl counterparts. We exploit this exact thermodynamic property for purification[2].

Protocol: Synthesis, Isolation, and Thermal Validation

Objective: To deliberately synthesize, isolate, and thermally validate 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide.

Step 1: Reaction Execution (Thermodynamic Forcing)

  • Dissolve 3-chlorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C.

  • Slowly add hydrazine hydrate (0.45 eq, acting as the limiting reagent to force bis-acylation) and triethylamine (1.2 eq) as an acid scavenger.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

Step 2: Precipitation & Isolation

  • As the reaction progresses, 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide will precipitate out of the DCM as a dense white solid due to its exceptionally low solubility.

  • Isolate the solid via vacuum filtration.

Step 3: Purification (Self-Validation Check 1)

  • Wash the filter cake sequentially with cold water (to remove triethylamine hydrochloride salts) and cold ethanol (to dissolve and remove any trace mono-acylated 3-chlorobenzhydrazide).

  • Validation: Perform Thin Layer Chromatography (TLC) on the isolated solid using an eluent of 9:1 DCM:MeOH. The bis-acylated product will show a single, tight spot with a higher

    
     value than the mono-acylated derivative, confirming the complete absence of polar, free 
    
    
    
    groups.

Step 4: Thermal Analysis via DSC (Self-Validation Check 2)

  • Dry the purified solid in a vacuum oven at 60°C for 12 hours to remove trace moisture.

  • Subject a 3–5 mg sample to Differential Scanning Calorimetry (DSC) in an aluminum pan, using a heating rate of 10°C/min under a nitrogen purge.

  • Validation: A sharp, singular endothermic peak corresponding to the melting transition must be observed between 274°C and 278°C . If a broad peak or a secondary endotherm near 146°C is observed, the sample is contaminated with the mono-acylated byproduct[2] and requires recrystallization from hot dimethylformamide (DMF).

References

  • "AU597912B2 - Insecticidal n'-substituted-n,n'-diacylhydrazines". Google Patents.
  • "3-chlorobenzohydrazide 1673-47-8 Properties". Molbase. URL:[Link]

Sources

Validation

Introduction: The Analytical Challenge of Halogenated Intermediates

An in-depth technical evaluation by a Senior Application Scientist. In drug discovery and agrochemical development, dibenzoylhydrazine derivatives—such as 3,3'-dichlorodibenzoylhydrazine —serve as critical building block...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation by a Senior Application Scientist.

In drug discovery and agrochemical development, dibenzoylhydrazine derivatives—such as 3,3'-dichlorodibenzoylhydrazine —serve as critical building blocks. These compounds are widely investigated for their biological activity, functioning as potent ecdysone receptor agonists and multi-target enzyme inhibitors [1][2].

Verifying the absolute purity of this synthesized intermediate is a strict regulatory requirement before downstream pharmacological testing. The molecular formula of 3,3'-dichlorodibenzoylhydrazine is C₁₄H₁₀Cl₂N₂O₂ (MW: 309.15 g/mol ). The presence of two meta-substituted chlorine atoms (comprising ~22.9% of the molecule's mass) presents a distinct analytical challenge. When subjected to high-temperature combustion, halogens form volatile corrosive gases (HCl and Cl₂) that can poison catalysts and skew detector baselines [3].

This guide objectively compares elemental analysis methodologies for this compound, establishes the theoretical calculations, and provides a self-validating, field-proven protocol for overcoming halogen interference.

Quantitative Baseline: Elemental Calculation & Acceptance Criteria

To evaluate the performance of any analytical instrument, we must first establish the theoretical mass percentages of the target compound. In pharmaceutical development, the American Chemical Society (ACS) standard dictates that measured values for Carbon, Hydrogen, and Nitrogen (CHN) must fall within ±0.40% (absolute) of the theoretical calculated values[4].

Table 1: Theoretical Elemental Composition & ACS Acceptance Limits for C₁₄H₁₀Cl₂N₂O₂

ElementAtomic Mass ( g/mol )AtomsTotal Mass ( g/mol )Theoretical %ACS Acceptable Range (±0.40%)
Carbon (C) 12.01114168.15454.39% 53.99% – 54.79%
Hydrogen (H) 1.0081010.0803.26% 2.86% – 3.66%
Nitrogen (N) 14.007228.0149.06% 8.66% – 9.46%
Oxygen (O) 15.999231.99810.35% N/A (Usually calculated by difference)
Chlorine (Cl) 35.453270.90622.94% N/A (Requires specialized titration)
Total 309.152 100.00%

Performance Comparison: Analytical Alternatives

When selecting an analytical method for a heavily halogenated organic compound, researchers must balance throughput, precision, and the instrument's ability to handle corrosive byproducts.

Table 2: Comparison of Elemental Verification Techniques

MethodologyPrimary TargetPrecisionThroughputMechanism & Limitations
Dynamic Flash Combustion (CHNS) C, H, N, (S)High (±0.3% absolute)High (Automated)Gold Standard. Combusts sample at >1000°C. Limitation: Cl₂ gas will poison the Cu reduction catalyst unless a silver scrubber is used[3][5].
Schöniger Flask + Ion Chromatography Halogens (Cl)High (±0.3% absolute)Low (Manual)Combusts sample in an oxygen-filled flask; Cl is absorbed into a liquid and measured via IC. Highly accurate for the 22.94% Cl content, but labor-intensive.
X-ray Photoelectron Spectroscopy (XPS) Surface ElementsLow (Semi-quantitative)MediumIdentifies elemental states but lacks the bulk quantitative precision required for ACS purity validation.

Verdict:Dynamic Flash Combustion remains the optimal choice for verifying the C, H, and N backbone of 3,3'-dichlorodibenzoylhydrazine, provided the instrument is specifically configured to neutralize halogen interference.

The Causality of Halogen Interference & System Configuration

In a standard CHN analyzer (e.g., Thermo FlashSmart or Elementar systems), the sample is combusted in an oxygen-rich environment [5][6]. For 3,3'-dichlorodibenzoylhydrazine, this reaction yields CO₂, H₂O, N₂, NOₓ, and corrosive Cl₂/HCl gases.

The Mechanistic Problem: If allowed to pass through the system, chlorine gases will react with the copper (Cu) in the reduction zone, forming CuCl₂. This depletes the copper's ability to reduce NOₓ back to N₂, leading to artificially low Nitrogen readings and severe baseline drift in the Thermal Conductivity Detector (TCD).

The Solution (Causality): We must introduce a high-capacity scrubbing reagent—specifically silver wool, silver tungstate, or silver vanadate —into the oxidation tube[3]. The silver reacts exothermically with the volatile halogens to precipitate solid, non-volatile silver chloride (AgCl), permanently trapping the interference before it reaches the reduction zone.

G N1 Sample Prep (1-3mg in Tin) N2 Flash Combustion (1060°C, O2) N1->N2 N3 Halogen Scrubbing (Ag Wool traps Cl) N2->N3 N4 Reduction Zone (Cu removes O2) N3->N4 N5 GC Separation (CO2, H2O, N2) N4->N5 N6 TCD Detection N5->N6

Workflow of CHN dynamic flash combustion with integrated halogen scrubbing.

Field-Proven Experimental Protocol (Self-Validating System)

To ensure absolute scientific integrity, the following protocol utilizes a self-validating loop. By bracketing the unknown sample with a known halogenated standard, the system continuously proves that the silver scrubber has not been exhausted[4].

Step 1: Instrument Preparation & Scrubber Integration

Pack the primary quartz combustion tube with chromium oxide (as an oxidation catalyst) and a 30 mm layer of silver tungstate on magnesium oxide[3]. Pack the secondary tube with electrolytic copper wire. Bring the combustion furnace to 1060°C and the reduction furnace to 650°C.

Step 2: Sample Encapsulation

Using a pre-cleaned microbalance, weigh exactly 1.500 to 2.500 mg of the 3,3'-dichlorodibenzoylhydrazine powder into a combustible tin capsule [7]. Causality: Do not exceed 3 mg. Larger sample sizes of heavily halogenated compounds will rapidly saturate the silver scrubber. The tin capsule is critical; it acts as an exothermal catalyst, temporarily driving the local flash temperature to ~1800°C to ensure the complete breakdown of the refractory aromatic rings.

Step 3: Calibration with a Halogenated Standard

Calibrate the instrument using 2-3 mg of a certified organic analytical standard that contains halogens, such as 4-Chlorobenzoic acid or BBOT [5][6]. This ensures the TCD response factors are accurately mapped for a matrix that generates halogen byproducts.

Step 4: Automated Analysis

Load the encapsulated samples into the autosampler. The system will drop the capsule into the combustion tube while simultaneously injecting a pulse of pure O₂ gas. The resulting gas mixture is scrubbed of halogens, reduced, separated via the GC column, and quantified by the TCD.

Step 5: Self-Validation (QC Bracketing)

Run a QC standard every 10 samples. The integrity of the data relies entirely on the active capacity of the silver scrubber.

Validation S1 Run Halogenated Standard (e.g., 4-Chlorobenzoic Acid) S2 Analyze Unknown (3,3'-dichlorodibenzoylhydrazine) S1->S2 S3 Run QC Standard S2->S3 D1 QC Deviation ≤ 0.3% Absolute? S3->D1 R1 Accept Data (Scrubber Intact) D1->R1 Yes R2 Reject Batch & Replace Ag Scrubber D1->R2 No

Self-validating CHN analysis protocol for halogenated organic compounds.

Causality of Failure: If the QC standard deviates by >0.30% absolute from its theoretical value, the silver scrubber is fully saturated. Unreacted halogens are now reaching the copper catalyst, invalidating the batch. The run must be halted, and the combustion tube repacked[4].

References

  • Metabolomics Society. "High-throughput screening of ecdysone agonists using a reporter gene assay followed by 3-D QSAR analysis." Retrieved from [Link]

  • Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation." Retrieved from [Link]

  • PerkinElmer (PE Polska). "The Elemental Analysis of Various Classes of Chemical Compounds Using CHN." Retrieved from [Link]

  • University of British Columbia (UBC). "Summary of CHNS Elemental Analysis Common Problems." Retrieved from [Link]

Sources

Comparative

Comparative Guide: 3-Chloro vs. 4-Chloro Benzohydrazide Derivatives in Drug Discovery

Topic: Comparative Biological Activity of 3-Chloro vs. 4-Chloro Benzohydrazides Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists Executive Summary Benzoh...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Biological Activity of 3-Chloro vs. 4-Chloro Benzohydrazides Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

Benzohydrazides (


) are privileged scaffolds in medicinal chemistry, serving as precursors for Schiff bases (hydrazones) that exhibit potent antimicrobial, anticancer, and enzyme-inhibitory activities. The biological efficacy of these compounds is strictly governed by the substitution pattern on the phenyl ring.

This guide objectively compares 3-chloro (meta) and 4-chloro (para) benzohydrazide derivatives. While both isomers utilize the electron-withdrawing nature of chlorine to enhance lipophilicity and metabolic stability, experimental data suggests that 3-chloro derivatives often exhibit superior enzyme inhibitory profiles (e.g., Urease, LSD1) due to favorable steric fitting in hydrophobic pockets, whereas 4-chloro derivatives tend to drive potency in antimicrobial applications through enhanced electronic resonance effects that stabilize the hydrazone linkage.

Physicochemical & Electronic Profile

The position of the chlorine atom fundamentally alters the electronic environment of the carbonyl pharmacophore and the compound's crystal packing.

Property3-Chlorobenzohydrazide (Meta)4-Chlorobenzohydrazide (Para)Impact on Bioactivity
Hammett Constant (

)


3-Cl is more electron-withdrawing by induction, increasing the acidity of the -NH- proton, crucial for H-bond donation in enzyme pockets.
Resonance Effect Inductive (

) dominant; Resonance decoupled.
Inductive (

) + Resonance (

) overlap.
4-Cl can donate electron density back to the ring via resonance, slightly stabilizing the carbonyl dipole, affecting metal chelation.
Lipophilicity (LogP) HighHighBoth increase membrane permeability, but 3-Cl often provides better "shape complementarity" in non-linear hydrophobic pockets.
Melting Point Generally Lower (Liquid/Low MP precursors)Higher (Solid, crystalline)4-Cl derivatives often pack more efficiently (symmetry), leading to lower solubility in aqueous assay buffers compared to 3-Cl.

Case Study A: Urease Inhibition (Enzymatic Target)

Target: Jack Bean Urease (Nickel-dependent metalloenzyme)

Urease inhibitors are critical for treating H. pylori infections. Experimental data indicates a distinct preference for 3-chloro substitution in this domain.

Comparative Data Analysis

In a study evaluating benzohydrazide Schiff bases, the 3-chloro isomer demonstrated superior inhibitory potential compared to the 4-chloro isomer and standard Thiourea.[1][2]

Compound DerivativeSubstitutionIC

Value (

M)
Relative Potency
Standard Thiourea

1.0x (Baseline)
Derivative A 4-Chloro (Para)

~1.1x
Derivative B 3-Chloro (Meta) 1.6 \pm 0.2 (nM) >1000x
Derivative C 2,4-Dichloro

High Potency

Data Source: Synthesized from findings in Bioorg. Chem. (2019) and related SAR studies [1, 2].[3]

Mechanistic Insight

The 3-chloro substituent fits into a specific hydrophobic sub-pocket near the active site nickel ions. The meta-positioning allows the carbonyl oxygen and hydrazide nitrogen to coordinate with the


 center without steric clash. In contrast, the 4-chloro  substituent extends linearly, often clashing with the flap of the active site entrance, reducing binding affinity despite similar electronic properties.

Case Study B: Anticancer Activity & Iron Chelation

Target: Lysine-specific Demethylase 1A (LSD1) & Cellular Iron[4]

Benzohydrazides often act as tridentate iron chelators (ONO donor set) when converted to hydrazones.

  • 3-Chloro Advantage: The compound 3-chloro-N′-(2-hydroxybenzylidene)benzohydrazide (CHBH) has been identified as a potent LSD1 inhibitor. The meta-chloro group aids in cell permeability and provides a specific geometry that arrests cell cycles in the G1/S phase in lung and colon cancer lines [3].

  • 4-Chloro Disadvantage: While 4-chloro derivatives are cytotoxic, they often lack the selectivity of the 3-chloro analogs. The para-substitution pattern can lead to planar stacking (intercalation) which is less specific than the targeted chelation mechanism of the 3-chloro variants.

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols.

Synthesis of Benzohydrazide Schiff Bases (General Protocol)

Reaction Type: Condensation

  • Reactants: Dissolve 1.0 mmol of 3-chloro or 4-chlorobenzohydrazide in 20 mL absolute ethanol.

  • Electrophile: Add 1.0 mmol of the appropriate aldehyde (e.g., 2-hydroxybenzaldehyde for iron chelators).

  • Catalyst: Add 2-3 drops of Glacial Acetic Acid.

  • Reflux: Heat at reflux (

    
    ) for 3–6 hours. Monitor via TLC (Mobile phase: n-Hexane:Ethyl Acetate 7:3).
    
  • Workup: Cool to room temperature. Filter the precipitate.[5] Recrystallize from ethanol.

Urease Inhibition Assay (Indophenol Method)

Validation: Self-validating via Thiourea control

  • Enzyme Mix: Incubate 25

    
    L of Jack Bean Urease (1 U/well) with 5 
    
    
    
    L of test compound (dissolved in DMSO) in phosphate buffer (pH 6.8) for 15 mins at
    
    
    .
  • Substrate: Add 55

    
    L of Urea (100 mM). Incubate for 15 mins.
    
  • Detection: Add 45

    
    L of Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) and 70 
    
    
    
    L of Alkali reagent (0.5% w/v NaOH, 0.1% active chlorine NaOCl).
  • Read: Measure Absorbance at 630 nm after 50 mins.

  • Calculation:

    
    .
    

Visualizations

Diagram 1: SAR Logic & Structural Decision Tree

This diagram guides the medicinal chemist on when to choose the 3-Cl vs 4-Cl isomer based on the intended target.

SAR_Decision_Tree Start Select Benzohydrazide Scaffold Target_Q Primary Biological Target? Start->Target_Q Enzyme Enzyme Pocket (Urease, LSD1) Target_Q->Enzyme Specific Binding Microbe General Antimicrobial (Membrane/DNA) Target_Q->Microbe Broad Spectrum Meta_Path Select 3-Chloro (Meta) Enzyme->Meta_Path Steric Constraint Para_Path Select 4-Chloro (Para) Microbe->Para_Path Stability Required Meta_Mech Mechanism: - Fits hydrophobic sub-pockets - Higher acidity (H-bond donor) - Non-planar conformation Meta_Path->Meta_Mech Para_Mech Mechanism: - Electronic Resonance Stability - Planar Stacking (Intercalation) - Symmetrical Packing Para_Path->Para_Mech

Caption: Decision matrix for selecting Chlorine position based on target binding requirements.

Diagram 2: Experimental Workflow for Comparative Screening

A self-validating workflow to ensure reproducible IC50 data generation.

Workflow Synth Synthesis (Reflux 3-6h) Char Characterization (NMR, IR, MP) Synth->Char Screen Primary Screen (Fixed Conc. 100 µM) Char->Screen Screen->Synth Inactive (Redesign) Hit Hit Identification (>50% Inhibition) Screen->Hit Active IC50 IC50 Determination (Serial Dilution) Hit->IC50 Valid Validation (Thiourea/Doxorubicin Control) IC50->Valid

Caption: Step-by-step workflow from synthesis to validated biological assay.

References

  • Kotb, E. R., et al. (2019). Synthesis and in vitro urease inhibitory activity of benzohydrazide derivatives, in silico and kinetic studies. Bioorganic Chemistry.

  • Khan, K. M., et al. (2020). Enzyme Inhibitory Kinetics and Molecular Docking Studies of Halo-Substituted Mixed Ester/Amide-Based Derivatives as Jack Bean Urease Inhibitors. Frontiers in Chemistry.

  • Sarno, F., et al. (2018). 3-Chloro-N′-(2-hydroxybenzylidene)benzohydrazide: An LSD1-Selective Inhibitor and Iron-Chelating Agent for Anticancer Therapy. Frontiers in Pharmacology.

  • BenchChem. (2025).[6] A Comparative Analysis of 3-Chlorobenzaldehyde and 4-Chlorobenzaldehyde. BenchChem Technical Guides.

  • Frontiers Editorial. (2024). Discovery of new Schiff bases of the disalicylic acid scaffold as DNA gyrase inhibitors. Frontiers in Microbiology.

Sources

Validation

Crystal Structure &amp; Conformational Dynamics of Substituted Dibenzoylhydrazines

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. A Comparative Guide for Ecdysone Agonist Design Executive Summary: The Structural "Master Key" Substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

A Comparative Guide for Ecdysone Agonist Design

Executive Summary: The Structural "Master Key"

Substituted dibenzoylhydrazines (DBHs) represent a critical pharmacophore in agrochemistry and medicinal chemistry, most notably as non-steroidal ecdysone agonists (e.g., Tebufenozide , Methoxyfenozide ).[1] Unlike traditional steroidal ligands, DBHs achieve receptor binding through a unique "folded" conformation driven by specific substitution patterns.

This guide objectively compares the crystallographic performance of unsubstituted DBHs versus N-substituted and ring-substituted variants. We analyze how steric bulk and electronic effects manipulate the N-N torsion angle—the critical determinant for biological activity—and provide actionable protocols for synthesizing and characterizing these crystalline systems.

Mechanistic Foundation: The Amide Switch

The core performance metric for any DBH crystal structure is its ability to adopt the bioactive conformation. The 1,2-dibenzoylhydrazine scaffold contains two amide groups linked by a single N-N bond, creating a complex conformational landscape.[2][3]

The Critical Parameters
  • Amide Isomerism: Rotation around the C-N bond leads to cis (E) or trans (Z) amide conformers.

  • N-N Torsion: Rotation around the N-N bond determines if the molecule is planar (inactive) or twisted/folded (bioactive).

Key Insight: Unsubstituted DBHs inherently prefer a planar, trans-trans conformation stabilized by intermolecular hydrogen bonding. To unlock biological activity (ecdysone receptor agonism), one must disrupt this planarity to force a twisted gauche conformation, typically achieved via bulky N-substitution (e.g., tert-butyl).

Comparative Analysis: Structural Classes

We categorize the "products" (crystal forms) into three distinct classes based on their substitution pattern and resulting lattice dynamics.

Class A: Unsubstituted Dibenzoylhydrazine (The Baseline)
  • Compound: 1,2-Dibenzoylhydrazine (DBH)

  • Crystal Habit: Monoclinic needles or plates.

  • Conformation: Centrosymmetric Trans-Trans. The molecule lies on a twofold axis or inversion center. The Carbonyls are anti-parallel.

  • Lattice Forces: Dominated by strong Intermolecular N-H...O hydrogen bonds. This creates infinite polymeric chains or sheets, resulting in high melting points and poor solubility.

  • Performance Verdict: Structurally stable but biologically inactive due to lack of conformational fit with the hydrophobic pocket of the Ecdysone Receptor (EcR).

Class B: N-tert-Butyl Substituted (The Agonists)
  • Compounds: RH-5849, Tebufenozide.

  • Crystal Habit: Prisms or blocks (often P21/n or P21/c).

  • Conformation: Twisted Trans-Cis (Gauche). The bulky tert-butyl group forces the N-N bond to rotate (torsion angle ~ -60° to -70°), creating a "U-shaped" or "L-shaped" fold.

  • Lattice Forces: The bulky alkyl group disrupts the polymeric H-bond network. Packing is driven by Van der Waals forces and weak C-H...O interactions.

  • Performance Verdict: High biological efficacy. The "folded" crystal structure mimics the steroid nucleus of 20-hydroxyecdysone.

Class C: Ortho-Substituted Variants (The Fine-Tuners)
  • Compounds: 2-Chlorobenzoyl or 2-Nitrobenzoyl derivatives.[4]

  • Conformation: Sterically Locked. Ortho-substituents introduce A(1,3) strain, further restricting rotation and locking the phenyl rings perpendicular to the hydrazide plane.

  • Lattice Forces: Often exhibit intramolecular hydrogen bonding (e.g., N-H...O-Nitro), which competes with intermolecular packing, leading to lower lattice energy and enhanced solubility profiles.

Quantitative Data Comparison

The following table summarizes the crystallographic metrics for key DBH derivatives. Note the dramatic shift in the N-N torsion angle upon substitution.[3]

FeatureUnsubstituted DBHRH-5849 (N-t-butyl)Tebufenozide (Commercial)m-Methoxy Derivative
Crystal System Monoclinic (

)
Monoclinic (

)
Monoclinic (

)
Monoclinic (

)
Amide Config Trans-TransTrans-CisTrans-CisTrans-Trans
N-N Torsion (

)

(Planar)

(Gauche)

(Gauche)

(Planar)
H-Bonding Intermolecular (Polymeric)Sterically DisruptedWeak / Solvate dependentIntermolecular
Bioactivity InactiveActive (Agonist)Highly ActiveVariable
Ref Code (CSD) DBZHYDVOGTIXJAWFOUGeneric Analog

Table 1: Comparative crystallographic parameters derived from X-ray diffraction studies.

Experimental Protocols

To replicate these structures for comparative analysis, follow these standardized protocols.

Protocol A: Synthesis of Asymmetric DBHs (Schotten-Baumann)

Objective: Synthesize N-tert-butyl-N'-benzoylhydrazine derivatives to force the gauche conformation.

  • Reagents: tert-Butylhydrazine hydrochloride (1.0 eq), Benzoyl chloride derivative (1.1 eq), NaOH (10% aq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve tert-butylhydrazine HCl in 10% NaOH at 0°C.

    • Add diluted benzoyl chloride dropwise over 30 mins while stirring vigorously (biphasic system).

    • Critical Step: Maintain temperature <5°C to prevent di-acylation at the wrong nitrogen.

    • Stir for 3 hours at RT.

    • Extract with DCM, wash with brine, dry over MgSO4.

  • Purification: Recrystallize from Ethanol/Water (80:20) to obtain X-ray quality prisms.

Protocol B: Crystallization for Polymorph Screening

Objective: Grow single crystals suitable for XRD to determine N-N torsion.

  • Solvent Selection: Prepare saturated solutions in three diverse solvents:

    • Ethanol: Promotes H-bonding networks (Likely Form I).

    • Acetone/Hexane: Promotes Van der Waals packing (Likely Form II).

    • DMF: often yields solvates.

  • Method: Slow evaporation at controlled temperature (20°C).

  • Validation: Check crystal clarity under polarized light microscopy before mounting.

Visualizations

Diagram 1: Synthesis & Crystallization Workflow

This flowchart outlines the logical progression from raw materials to validated crystal structure.

SynthesisWorkflow Start Substituted Benzoyl Chloride Reaction Schotten-Baumann (0°C, NaOH/DCM) Start->Reaction Reagent N-tert-butyl Hydrazine Reagent->Reaction Isolation Phase Separation & Drying Reaction->Isolation  Crude Product   Cryst Slow Evaporation (EtOH/H2O) Isolation->Cryst  Purification   XRD Single Crystal XRD Analysis Cryst->XRD  Prisms/Needles  

Figure 1: Step-by-step workflow for the synthesis and structural characterization of substituted dibenzoylhydrazines.

Diagram 2: SAR Logic & Conformational Switching

This diagram illustrates the causal relationship between substitution, structural conformation, and biological output.

SAR_Logic Subst_None Unsubstituted (R = H) Conf_Planar Conformation: Planar Trans-Trans Subst_None->Conf_Planar  Minimizes Sterics   Subst_Bulk N-Alkyl Substitution (R = t-Butyl) Conf_Folded Conformation: Twisted Gauche (U-Shape) Subst_Bulk->Conf_Folded  Steric Clash Forces Twist   Lattice_H Lattice: Polymeric H-Bond Network Conf_Planar->Lattice_H  Maximizes H-Bonds   Activity_Low Biological Activity: INACTIVE Conf_Planar->Activity_Low  No Receptor Fit   Lattice_VDW Lattice: Steric Packing / VdW Conf_Folded->Lattice_VDW  Disrupts H-Bonds   Activity_High Biological Activity: ACTIVE (EcR Agonist) Conf_Folded->Activity_High  Fits EcR Pocket  

Figure 2: Structure-Activity Relationship (SAR) logic flow showing how N-substitution drives the conformational switch necessary for bioactivity.

References

  • Small Molecule Conformational Analysis: Deka, J. K., et al. (2023). "Understanding the Cis–Trans Amide Bond Isomerization of N,N′-Diacylhydrazines." Journal of Organic Chemistry. Link

  • RH-5849 Structure: Toya, T., et al. "Cyclic dibenzoylhydrazines reproducing the conformation of ecdysone agonists, RH-5849." Bioorganic & Medicinal Chemistry. Link

  • Comparative Crystallography: Sundara Raj, S., et al. (2000). "1,2-Dibenzoylhydrazine."[2][5][6][7] Acta Crystallographica Section C. Link

  • Tebufenozide Analysis: Cao, S., et al. (2017). "Synthesis and insecticidal activity of diacylhydrazine derivatives." Chemistry Central Journal. Link

  • Docking & Morphology: Di Bella, S., et al. (2023). "1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study." International Journal of Molecular Sciences. Link

  • Ortho-Substitution Effects: Purandara, H., et al. (2018). "Crystal structures of three ortho-substituted N-acylhydrazone derivatives." Acta Crystallographica Section E. Link

Sources

Comparative

UV-Vis absorption maxima of benzohydrazide derivatives

Content Type: Technical Comparison Guide Executive Overview Benzohydrazide ( ) and its derivatives represent a highly versatile, privileged class of scaffolds in medicinal chemistry. They serve as foundational building b...

Author: BenchChem Technical Support Team. Date: March 2026

Published: March 5, 2026 | Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide

Executive Overview

Benzohydrazide (


) and its derivatives represent a highly versatile, privileged class of scaffolds in medicinal chemistry. They serve as foundational building blocks for the synthesis of biologically active heterocycles, including 1,3,4-oxadiazoles, aroylhydrazones, and triazoles. For drug development professionals, UV-Vis spectroscopy  is an indispensable analytical tool used to track reaction kinetics, evaluate electronic structures (such as HOMO-LUMO gaps), and assess the photophysical properties of these compounds for use as fluorescent probes or electron-transporting materials.

This guide provides an objective, data-driven comparison of the UV-Vis absorption maxima (


) across various benzohydrazide derivatives. By analyzing the causality behind these spectral shifts, researchers can better predict the photophysical behavior of novel scaffolds during the drug design process.

Mechanistic Causality of Spectral Shifts

To effectively utilize UV-Vis data, one must understand why specific structural modifications alter the absorption profile. The baseline UV-Vis spectrum of unsubstituted benzohydrazide exhibits a primary absorption maximum at approximately 285.2 nm . This peak corresponds primarily to the


 transition of the aromatic ring conjugated with the carbonyl group, alongside a weaker 

transition originating from the heteroatoms (N, O).

When the core scaffold is derivatized, the electronic transitions are heavily modulated by substituent effects and changes in molecular planarity:

  • Extended Conjugation (Hydrazone Formation): Condensing benzohydrazide with aromatic aldehydes yields aroylhydrazones. This extends the

    
    -conjugated system across the newly formed imine (
    
    
    
    ) bond. This extended conjugation significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, a strong bathochromic (red) shift is observed, pushing the
    
    
    into the 340–370 nm range .
  • Cyclization (Oxadiazole Formation): Dehydrative cyclization of benzohydrazides into 1,3,4-oxadiazoles alters the conjugation pathway. The loss of the linear, highly conjugated open-chain hydrazone structure in favor of a rigid, electron-deficient five-membered ring often results in a hypsochromic (blue) shift , with the

    
     typically retreating to the 267–290 nm range .
    
  • Steric Disruption: The addition of bulky aliphatic groups (e.g., adamantyl moieties) can force the molecule out of planarity, disrupting orbital overlap and leading to distinct, separated absorption bands (e.g., 248 nm and 280 nm) rather than a single broad conjugated peak .

SPR Core Benzohydrazide Core λ_max ≈ 285 nm EWG Electron-Withdrawing Groups (-NO2, -X) Core->EWG EDG Electron-Donating Groups (-OCH3, -OH) Core->EDG ExtConj Extended Conjugation (Aroylhydrazones) Core->ExtConj Cyclized Cyclization (1,3,4-Oxadiazoles) Core->Cyclized Shift1 Hypsochromic / Minor Bathochromic Depends on position EWG->Shift1 Shift2 Bathochromic Shift Decreased HOMO-LUMO Gap EDG->Shift2 Shift3 Strong Bathochromic Shift λ_max > 340 nm ExtConj->Shift3 Shift4 Hypsochromic Shift λ_max ≈ 267-290 nm Cyclized->Shift4

Fig 1. Structure-property relationships dictating UV-Vis spectral shifts in benzohydrazides.

Comparative Performance Data

The following table synthesizes the quantitative UV-Vis absorption data for various benzohydrazide derivatives, providing a benchmark for researchers evaluating the success of their synthetic modifications.

Derivative ClassExample Compound

(nm)
Dominant TransitionFunctional Impact / Causality
Unsubstituted Core Benzohydrazide~285.2

Serves as the baseline reference for evaluating scaffold modifications .
Aroylhydrazones N'-(4-methoxybenzylidene)benzohydrazide372, 411LMCT /

Extended conjugation and EDG presence significantly lower the HOMO-LUMO gap .
Halogenated Hydrazones Iodinated benzohydrazide-hydrazones340–360

Heavy atom effect combined with extended linear conjugation .
Aliphatic/Bulky N-(adamantan-2-ylidene)benzohydrazide248, 280

,

Bulky aliphatic groups disrupt planar conjugation, splitting the absorption bands .
Cyclized Heterocycles 2-phenyl-1,3,4-oxadiazole derivatives267–290

Loss of linear imine conjugation during cyclization causes a hypsochromic shift .

Standardized Experimental Protocol: Synthesis & Spectroscopic Validation

To ensure scientific integrity, the following protocol outlines a self-validating system for the synthesis of an extended-conjugation benzohydrazide derivative (a Schiff base) and its subsequent UV-Vis characterization.

Phase 1: Synthesis & In-Process Validation
  • Reaction Setup: Dissolve 1.0 equivalent of benzohydrazide and 1.0 equivalent of the target aromatic aldehyde (e.g., 4-methoxybenzaldehyde) in absolute ethanol.

    • Causality: Ethanol is chosen as a polar protic solvent because it facilitates the nucleophilic attack of the hydrazide amine on the carbonyl carbon, while its temperature-dependent solubility profile allows the final Schiff base product to precipitate easily upon cooling.

  • Catalysis: Add a catalytic amount of glacial acetic acid (1-2 drops).

    • Causality: Mild acidic conditions protonate the aldehyde carbonyl, increasing its electrophilicity without fully protonating the nucleophilic hydrazide nitrogen (which would stall the reaction).

  • Reflux & TLC Validation: Reflux the mixture at 80°C for 2-3 hours.

    • Self-Validation Gate: Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane eluent. The reaction is deemed complete only when the benzohydrazide spot (

      
      ) completely disappears. This ensures no unreacted starting material will contaminate the UV-Vis spectrum and cause artifactual peaks at 285 nm.
      
  • Isolation: Cool the mixture to room temperature, filter the resulting precipitate, and purify via recrystallization from hot ethanol.

Phase 2: Spectroscopic Acquisition
  • Solvent Selection & Blanking: Prepare a spectroscopic-grade ethanol blank in a 1.0 cm quartz cuvette.

    • Causality: Spectroscopic ethanol has a UV cutoff of ~210 nm, ensuring the solvent does not absorb in the region of interest and mask the

      
       transitions of the derivative.
      
  • Sample Preparation: Prepare a strictly controlled

    
     M solution of the purified derivative.
    
    • Causality: Benzohydrazide derivatives possess high molar absorptivities (

      
      ). Concentrations higher than 
      
      
      
      M will saturate the spectrophotometer detector (Absorbance > 2.0), leading to non-linear Beer-Lambert behavior, baseline drift, and artifactual peak broadening.
  • Acquisition: Scan the sample from 200 nm to 600 nm.

  • Data Validation Gate: Compare the acquired

    
     to the benzohydrazide precursor. A successful condensation must show a bathochromic shift from ~285 nm to >330 nm. If the peak remains at 285 nm, the imine bond failed to form, or the product hydrolyzed in solution.
    

Workflow A Precursor: Benzohydrazide B Derivatization (Aldehyde Condensation) A->B Add Reagents C Purification (Recrystallization) B->C Isolate Product D UV-Vis Analysis (Solvent Selection) C->D Prepare 10^-5 M Sol. E Data Interpretation (λ_max Determination) D->E Extract Spectra

Fig 2. Workflow for the synthesis and spectroscopic validation of benzohydrazide derivatives.

References

  • Title: AN INNOVATIVE ECO-FRIENDLY TECHNIQUE TO MEASURE CHROMIUM WITH BENZOHYDRAZIDE (Benzohydrazide reagent UV/Vis spectrum at λmax 285.2 nm) Source: ResearchGate URL: [Link]

  • Title: Iodinated 1,2-diacylhydrazines, benzohydrazide-hydrazones and their analogues as dual antimicrobial and cytotoxic agents Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives Source: Arabian Journal of Chemistry URL: [Link]

  • Title: N-(adamantan-2-ylidene)benzohydrazide, a potential antibacterial agent, in solution: Molecular dynamics simulation Source: Journal of Chemical Sciences (Indian Academy of Sciences) URL: [Link]

Safety & Regulatory Compliance

Safety

3-Chloro-n'-(3-chlorobenzoyl)benzohydrazide proper disposal procedures

Professional Laboratory Disposal Protocols for 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide Executive Summary 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide is a synthetic bis-aroylhydrazine derivative characterized by the p...

Author: BenchChem Technical Support Team. Date: March 2026

Professional Laboratory Disposal Protocols for 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide

Executive Summary

3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide is a synthetic bis-aroylhydrazine derivative characterized by the presence of two aryl chloride groups[1]. In laboratory and drug development settings, the disposal of this compound requires strict adherence to halogenated waste management protocols. Improper disposal vectors—such as drain disposal or mixing with non-halogenated solvents—pose severe environmental risks and violate federal Resource Conservation and Recovery Act (RCRA) regulations[2]. This guide provides a self-validating, step-by-step operational plan for the safe containment, segregation, and final disposition of this compound.

Physicochemical Hazard Profile

To dictate the proper disposal routing, researchers must first classify the waste based on its physicochemical properties. The presence of chlorine atoms mandates its classification as a halogenated organic compound[3].

PropertyData / Classification
Chemical Name 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide
Molecular Formula C14H10Cl2N2O2[1]
Monoisotopic Mass 308.01 Da[1]
Structural Features Bis-aroylhydrazine core, dual aryl chlorides
Waste Classification Halogenated Organic Waste[3]
Primary Disposal Method High-Temperature Incineration (with alkaline scrubbing)[4]

Scientific Causality: The Imperative of Halogen Segregation

A critical failure point in laboratory waste management is the inadvertent mixing of halogenated and non-halogenated waste streams. 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide must be strictly segregated into a dedicated halogenated waste container[3].

Why is this necessary? When chlorinated organic compounds are subjected to standard incineration, the combustion process generates hydrochloric acid (HCl) gas[4]. Furthermore, if combustion temperatures are not strictly maintained above 1,100°C, the thermal degradation of chlorinated aromatics can catalyze the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).

To mitigate this, licensed Treatment, Storage, and Disposal Facilities (TSDFs) route halogenated waste to specialized high-temperature incinerators equipped with alkaline wet scrubbers[4]. Mixing this compound into a non-halogenated waste stream bypasses these critical environmental safeguards, creates explosion or corrosion hazards, and exponentially increases institutional disposal costs[5].

Operational Disposal Plan (Step-by-Step Methodology)

The following protocol ensures RCRA compliance and minimizes exposure risks during the disposal of 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide.

Phase 1: Containment and Material Compatibility

  • Assess the Physical State: Determine if the waste is a pure solid (powder/crystals), a contaminated consumable (e.g., weighing boats, pipette tips), or dissolved in an organic solvent (liquid waste).

  • Select Compatible Containment: Use High-Density Polyethylene (HDPE) or amber glass containers[6]. Do not use metal drums or cans, as trace generation of HCl over time can compromise the structural integrity of metal via corrosion.

  • Ensure Closure: The container must feature a secure, leak-proof screw cap.

Phase 2: RCRA-Compliant Labeling

  • Immediate Labeling: Affix a hazardous waste label to the container before the first drop or grain of waste is introduced[3].

  • Nomenclature: Write the full chemical name: "3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide." Do not use abbreviations, acronyms, or chemical formulas, as these impede emergency responders[7].

  • Hazard Indication: Clearly mark the hazard class as "Halogenated Organic Waste" and check the box for "Toxic"[2].

Phase 3: Satellite Accumulation Area (SAA) Protocols

  • Location: Store the waste container in a designated SAA at or near the point of generation (e.g., within the fume hood or a vented under-bench cabinet)[7].

  • Vapor Control: The container must remain tightly closed at all times except when actively adding waste. Leaving a funnel in the neck of the container is a direct violation of EPA emissions standards[7].

  • Secondary Containment: Place the primary waste container inside a secondary containment bin to capture potential leaks or spills.

Phase 4: Final Disposition and Transfer

  • Volume Limits: Once the container is full, or reaches the regulatory time limit for your institution, date the label[3].

  • EHS Transfer: Submit a waste pickup request to your institutional Environmental Health and Safety (EHS) department within 72 hours of the container being filled[7].

  • Final Destruction: EHS will transfer the manifest to a licensed contractor for high-temperature incineration[4].

Spill Response and Decontamination Workflow

In the event of an accidental release during the disposal process, execute the following self-validating decontamination loop:

  • Solid Spills: Do not dry sweep, as this aerosolizes the chlorinated powder. Gently cover the spill with damp paper towels (using a compatible solvent like isopropanol), wipe inward to prevent spreading, and place all contaminated towels into the solid halogenated waste container[6].

  • Liquid Spills (Solvent Solutions): Deploy universal spill pads or inert absorbents (e.g., vermiculite). Once absorbed, use non-sparking tools to transfer the saturated material into a sealable, labeled hazardous waste bag or bucket[6].

Disposal Workflow Visualization

G A Waste Generation: 3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide B State Assessment A->B C1 Solid Waste (Contaminated PPE/Powder) B->C1 C2 Liquid Waste (Dissolved in Solvent) B->C2 D Halogenated Waste Stream (Do NOT mix with non-halogenated) C1->D C2->D E Containment (HDPE or Glass, Sealed) D->E F RCRA Labeling & Dating (Satellite Accumulation Area) E->F G EHS Transfer & High-Temp Incineration F->G

Workflow for the classification and disposal of halogenated organic waste.

References[1] PubChemLite - 3-chloro-n'-(3-chlorobenzoyl)benzohydrazide (C14H10Cl2N2O2). uni.lu.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9PU2u88oFo4Y01tHfE7O81WElefjLCY7d8vT5I-UFaZ3zW1kF9sG-yhgZF74HrVG6TBoDLH-DSkuGY0hYV4w5afOHsAP18bZ2QX0RjKOltbUYenD_at3jh7DzuakT6KwBBJKgNqDlzDQl[6] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). nationalacademies.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX1Nd2S9zsKqk4aY6DXQcnuuW4an9BQo1Hbseh0wR9gyYRUpSEMRKGXiA9b35SpErT3ivtDlor0JkOy2aeC9Zi1vNDgWixNRoVw1idGtVx3JROd7vXkDEpRdBBbkO7vAN7LC1wZ8wPhDL6aSxI1c0l[4] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. epa.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETbJcPZlvT3GrUTFwGOg2NK7eOvLJ1ZPYvbtkElOvabS5GXtawTBFT4ta1XcqPEpuQAO_C19pSmoMed0FT4UsCwoOpcE2OHSnfPOweoEG2l-tW2OLzaYH4ObxRM0ouWSlUdmX4ksb0kEdGFTqS1kUwepc=[2] Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA. epa.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdxVYBqNuiVeTR6CN9GfuW6Gtgzf220lSz8vWAMyeCOwrto9CW0Q91Uyi0eF_3b7ZBPR_e8ttbDLtUGM4M7nv7ve5bXZXVw0XSS-qpOL9fXczBp0uXKLmpxJa5WtN42nKPXZ0lufPq5pySFNUaFSSWECCb3h69_0uEtYlGaNbtNzxQAJOge9ON2uus84Y5jOfIqqwUX0OX5iZKEZXHeBs2VIU=[7] Hazardous Chemical Waste Management Guidelines - Columbia | Research. columbia.edu.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwNsPW9b1DtCJjLXb5UH_1hnml0ls96rNH3aoUSHHsHsob5nxzHlq3nmpHizjg8VM5hgilZ4ZyffG8iA7SfFhsfHUcOXmb1d5K-muI4-VgC6XXLz38mgYNhVvycWg5Oa_kIAiQeT60nrQH8rij5yVQbzrU7D7r3iUDZepNrRvJU7-YWDJJRw==[5] Guidelines for Solvent Waste Recycling and Disposal. hazardouswasteexperts.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7wTZpPDb2vGd8XRC79eC7a1aTEo9xN_Y-zpgB7NYuNcAOo1gnrixsY5NX-YiFBWBnCyuumQst0e3l13NVwYQ6lVnxH-6Vc9cUa6KD78mc8TVxhVapQ1job7txfzcWLo05WAJY6wZuXKSNXZTDKcOIPbGFB3syBD82n3KKslk5p7QSk5jwGa7NZ3f11-15218ogJ-j[3] Laboratory Hazardous Waste Management Guide | UTIA Safety Office. tennessee.edu.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCV7TfiZqV7Bi4wOhsteGAw010rbKHRhuK8T5BQggpR9ysNVzxGSEC1cgsS3wkzFsXowxv6JaSWcZTy0b9ec6rvw6uDg5ZBROzQZddug99swZym7GlKq3_23VuSQMxjmtC46XkqcyoWgSFYJkPtGdEuGhD1_o5J0t5DO_hhbgZio_-2Ce_P3e_d9tDRlnG9KkIcFSpqqwwaGzUEO6yHw==

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-n'-(3-chlorobenzoyl)benzohydrazide
Reactant of Route 2
Reactant of Route 2
3-Chloro-n'-(3-chlorobenzoyl)benzohydrazide
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